4-Methylazepane hydrochloride
Description
BenchChem offers high-quality 4-Methylazepane hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylazepane hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-methylazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-7-3-2-5-8-6-4-7;/h7-8H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELLHTYIQRIKQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Methylazepane hydrochloride structural analysis
An In-Depth Technical Guide to the Structural Analysis of 4-Methylazepane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylazepane hydrochloride is a saturated heterocyclic compound of significant interest as a structural motif and building block in medicinal chemistry. Its non-planar, flexible seven-membered ring and the presence of a chiral center demand a rigorous and multi-faceted approach for unambiguous structural characterization. This guide provides a comprehensive overview of the essential analytical techniques employed for the structural elucidation of 4-Methylazepane hydrochloride. As a Senior Application Scientist, this document moves beyond mere procedural descriptions to delve into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. We will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, X-Ray Crystallography, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, offering both theoretical grounding and field-proven insights for each method.
Foundational Physicochemical Characteristics
A precise understanding of a molecule begins with its fundamental properties. 4-Methylazepane hydrochloride is the salt formed by the reaction of the cyclic secondary amine, 4-Methylazepane, with hydrochloric acid. This protonation of the nitrogen atom is a common strategy in drug development to enhance water solubility and bioavailability.[1]
| Property | Data | Source(s) |
| Chemical Name | 4-Methylazepane hydrochloride | - |
| CAS Number | 91846-46-7 | [2] |
| Molecular Formula | C₇H₁₆ClN | [3] |
| Molecular Weight | 149.66 g/mol | [3] |
| Chemical Structure | (Image of 4-Methylazepane HCl) | - |
| Parent Compound | 4-Methylazepane | - |
| Parent Molecular Formula | C₇H₁₅N | [3] |
The Analytical Triad: NMR, Crystallography, and Mass Spectrometry
A truly comprehensive structural analysis relies on the synergistic use of multiple analytical techniques. Information from one method corroborates and complements the findings of another, leading to an irrefutable structural assignment. Below, we detail the core workflow.
Caption: Integrated workflow for the structural elucidation of 4-Methylazepane hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution. For a flexible seven-membered ring like 4-methylazepane, NMR provides critical insights into connectivity and conformational dynamics.[4]
Expertise & Rationale
The azepane ring exists in a dynamic equilibrium of several chair and boat-like conformations. The proton (¹H) NMR spectrum can be complex due to overlapping signals from the methylene groups. Therefore, two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are not optional luxuries but necessities for definitive assignment. The choice of solvent is also critical; deuterated chloroform (CDCl₃) is a common starting point, but deuterated water (D₂O) is invaluable. The addition of D₂O will cause the exchange of the acidic N-H protons, leading to the disappearance of their signals in the ¹H NMR spectrum, which is a key diagnostic test for identifying these protons.[5]
Experimental Protocol: ¹H, ¹³C, and 2D NMR
-
Sample Preparation: Dissolve ~10 mg of 4-Methylazepane hydrochloride in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[6]
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum on a 400 MHz or higher spectrometer.[7]
-
Observe the chemical shifts, coupling patterns, and integrations of all signals.
-
Pay close attention to the broad signals characteristic of N-H protons.
-
-
D₂O Exchange: Add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The disappearance of the N-H proton signals confirms their assignment.[5]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. The number of unique carbon signals will confirm the molecular symmetry.
-
2D NMR (COSY & HSQC):
-
Run a COSY experiment to establish proton-proton coupling networks (i.e., which protons are adjacent).
-
Run an HSQC or HMQC experiment to correlate each proton signal directly to its attached carbon atom.
-
Data Interpretation
| Nucleus | Expected Chemical Shift (ppm) | Key Features & Rationale |
| ¹H | ~ 0.9 - 1.2 (d) | Doublet for the C4-methyl group, coupled to the C4-proton. |
| ~ 1.5 - 2.2 (m) | Complex multiplets for the ring methylene protons (C2, C3, C5, C6). Significant signal overlap is expected. | |
| ~ 2.8 - 3.5 (m) | Methylene protons adjacent to the nitrogen (C2, C7) are deshielded and shifted downfield due to the inductive effect of the protonated nitrogen.[5] | |
| ~ 8.0 - 9.5 (br s) | Broad singlet for the two N-H protons of the ammonium salt. The broadness is due to quadrupole broadening and exchange. Signal disappears upon D₂O addition. | |
| ¹³C | ~ 20 - 25 | C4-methyl carbon. |
| ~ 25 - 40 | Ring methylene carbons (C3, C5, C6). | |
| ~ 45 - 55 | Ring methylene carbons adjacent to the nitrogen (C2, C7), shifted downfield.[5] | |
| ~ 30 - 35 | Methine carbon at C4. |
X-Ray Crystallography: The Definitive 3D Structure
While NMR provides the connectivity in solution, single-crystal X-ray crystallography provides the unambiguous, high-resolution three-dimensional structure of the molecule in the solid state.[8] It reveals precise bond lengths, bond angles, and the conformation adopted in the crystal lattice. For a hydrochloride salt, it also definitively maps the intermolecular interactions, such as hydrogen bonds between the ammonium group and the chloride anion.[9][10]
Expertise & Rationale
The success of this technique is entirely dependent on growing a high-quality single crystal. This is often the most challenging step. The choice of crystallization method is paramount. Slow evaporation is a simple starting point, but vapor diffusion (liquid or solvent) or thermal gradient methods often yield superior crystals.[11] Including aromatic components or heavy atoms (like bromide instead of chloride) can sometimes improve the ability to form good crystals and determine the absolute configuration of the chiral center (C4).[11]
Experimental Protocol: Single-Crystal Growth and Data Collection
-
Crystal Growth (Slow Evaporation):
-
Dissolve a small amount of 4-Methylazepane hydrochloride in a suitable solvent system (e.g., ethanol/water, isopropanol) to near saturation in a small vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.
-
Monitor periodically for the formation of well-defined, non-intergrown single crystals.
-
-
Crystal Mounting: Carefully select a suitable crystal (typically 0.1 - 0.3 mm in size) under a microscope and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal on an X-ray diffractometer.
-
A stream of cold nitrogen (e.g., 100 K) is typically used to minimize thermal motion and radiation damage.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Refine the atomic positions and thermal parameters against the experimental data to achieve the final, high-resolution molecular structure.[8]
-
Caption: A streamlined workflow for single-crystal X-ray crystallography analysis.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides the mass-to-charge ratio (m/z) of the intact molecule and its fragments. This is essential for confirming the molecular weight and can provide structural clues based on fragmentation patterns.
Expertise & Rationale
The choice of ionization technique is critical. Electrospray ionization (ESI) is a soft technique ideal for analyzing the intact protonated molecule (the cation [C₇H₁₅N-H]⁺) from the hydrochloride salt. Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), is a higher-energy technique that will cause extensive fragmentation of the parent free-base molecule (4-Methylazepane).[6] Analyzing the fragmentation pattern in EI-MS can help piece the structure together, as specific bond cleavages are favored.[12] For a cyclic amine, a prominent fragmentation pathway is the α-cleavage next to the nitrogen atom.
Experimental Protocol: ESI-MS and GC-EI-MS
-
ESI-MS (for Intact Mass):
-
Prepare a dilute solution of 4-Methylazepane hydrochloride in a suitable solvent like methanol or acetonitrile/water.
-
Infuse the solution directly into the ESI source of the mass spectrometer.
-
Acquire the spectrum in positive ion mode. The primary ion observed should correspond to the protonated free amine, [M+H]⁺.
-
-
GC-EI-MS (for Fragmentation Pattern):
-
To analyze by GC-MS, the non-volatile salt must be converted to the volatile free base. This is achieved by a simple liquid-liquid extraction: dissolve the salt in water, basify with NaOH, and extract the free amine into an organic solvent like dichloromethane.
-
Inject the organic extract into the GC-MS system.[6]
-
The GC will separate the compound from any impurities.
-
The separated compound will be ionized by EI (typically at 70 eV), and the resulting mass spectrum of fragments is recorded.
-
Data Interpretation
| Technique | Expected m/z | Rationale |
| ESI-MS | 114.14 | Corresponds to the [M+H]⁺ of the free amine (C₇H₁₅N). Calculated exact mass: 114.1283. This confirms the mass of the organic cation. |
| EI-MS | 113.13 | The molecular ion (M⁺˙) of the free base (C₇H₁₅N). This may be weak or absent. |
| 98.10 | Loss of a methyl group (•CH₃), [M-15]⁺. A common fragmentation for methyl-substituted compounds. | |
| 84.08 | Result of α-cleavage, loss of an ethyl radical (•C₂H₅) adjacent to the nitrogen. This is a characteristic fragmentation pathway for cyclic amines and can help locate the methyl group. | |
| 70.08 | Further fragmentation pathways. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 4-Methylazepane hydrochloride, FTIR is particularly effective at confirming the presence of the ammonium (N-H⁺) group, which has a distinctly different spectral signature from a secondary amine (N-H) group.[1]
Expertise & Rationale
The key diagnostic feature of an amine salt is the presence of a very broad and strong absorption band in the high-frequency region of the spectrum (typically 2400-3200 cm⁻¹), which is due to the N-H⁺ stretching vibrations.[1] This contrasts sharply with the free secondary amine, which would show a much weaker and sharper N-H stretch around 3300-3500 cm⁻¹. Additionally, N-H⁺ bending vibrations appear in the 1500-1600 cm⁻¹ region.[13] For hydrochloride salts, the chloride anion itself does not produce peaks in the mid-IR region.[1]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: No special preparation is needed for ATR-FTIR. Place a small amount of the solid 4-Methylazepane hydrochloride powder directly onto the ATR crystal.
-
Data Acquisition:
-
Ensure the ATR crystal is clean by taking a background spectrum.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the infrared spectrum, typically over the range of 4000-600 cm⁻¹.[14]
-
Data Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation & Significance |
| 2950 - 2850 | C-H Stretch | Aliphatic C-H stretching from the methyl and methylene groups. Confirms the hydrocarbon backbone. |
| 2400 - 3200 (broad) | N-H⁺ Stretch | A very broad and strong envelope of peaks. This is the hallmark signature of an amine salt and confirms the protonation of the nitrogen atom.[1][15] |
| 1600 - 1500 | N-H⁺ Bend | Asymmetric and symmetric bending vibrations of the ammonium group.[13] |
| 1470 - 1430 | C-H Bend | Methylene scissoring vibrations. |
Conclusion
The structural analysis of 4-Methylazepane hydrochloride is a process of methodical, evidence-based investigation. No single technique provides the complete picture. A comprehensive analysis, integrating the connectivity data from NMR, the molecular weight confirmation from MS, the functional group identification from FTIR, and the definitive 3D structure from X-ray crystallography, constitutes a self-validating system. This multi-technique approach ensures the highest degree of confidence in the structural assignment, a non-negotiable requirement for researchers in drug discovery and development.
References
-
PubChem. (n.d.). 1-methylazepan-4-one Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methylazepane;hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N-methylazepine. National Center for Biotechnology Information. Retrieved from [Link]
-
Arctom Scientific. (n.d.). CAS NO. 91846-46-7 | 4-Methylazepane hydrochloride. Retrieved from Arctom Scientific website. [Link]
-
Al-Abachi, A. M., & Al-Ghabsha, T. S. (2022). Spectrophotometric determination of methyldopa by oxidative coupling reactions using 2,4-dinitrophenylhydrazine reagent. ResearchGate. [Link]
-
Various Authors. (n.d.). Azepines. Thieme Chemistry. [Link]
-
Hathwar, V. R., et al. (2018). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. ResearchGate. [Link]
-
Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. ResearchGate. [Link]
- Google Patents. (n.d.).Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
-
Smith, B. C. (2015). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
Patsnap. (2024). How are chemical structures analyzed in drug discovery? Patsnap Synapse. [Link]
-
Naveen, S., et al. (2019). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. National Institutes of Health. [Link]
-
Staples, R. (n.d.). X-Ray Crystallography Laboratory. Michigan State University. [Link]
-
Filipenko, S. V., et al. (2017). Synthesis, NMR Spectroscopy, and Molecular Modeling of 2-Methyl-2,3,4,5-tetrahydro-1H-[16]benzothieno[2,3-c]azepine. ResearchGate. [Link]
-
Gáspár, A., et al. (2021). FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
SWGDRUG.org. (2013). 4-methylethcathinone. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.2: Interpreting Mass Spectra. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry. [Link]
-
IISc. (n.d.). Synthesis and X-ray Crystallographic Studies of Salts, Co-crystals, Solvates of some Amine containing Active Pharmaceutical Ingredients. etd@IISc. [Link]
-
Automated Topology Builder. (n.d.). Azepane. Retrieved from [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. arctomsci.com [arctomsci.com]
- 3. 1-Methylazepane;hydrochloride | C7H16ClN | CID 24200644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. swgdrug.org [swgdrug.org]
- 7. Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01238A [pubs.rsc.org]
- 8. How are chemical structures analyzed in drug discovery? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. chemscene.com [chemscene.com]
physicochemical properties of 4-Methylazepane hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of 4-Methylazepane Hydrochloride
Chemical Identity and Structural Elucidation
4-Methylazepane hydrochloride is the salt form of the parent compound, 4-Methylazepane. The hydrochloride form often confers greater stability and improved handling characteristics, making it a preferred reagent in many synthetic applications[1].
-
IUPAC Name : 1-methylazepane;hydrochloride
-
Synonyms : 4-Methylazepane HCl
-
CAS Number : 91846-46-7[2]
-
Molecular Formula : C₇H₁₆ClN[2]
The structure consists of a seven-membered azepane ring substituted with a methyl group at the 4-position. The nitrogen atom is protonated and associated with a chloride counter-ion.
Caption: Standard QC workflow for incoming chemical reagents.
Protocol: Purity Determination by HPLC-UV
This protocol provides a general method for assessing the purity of 4-Methylazepane hydrochloride. The lack of a chromophore means indirect detection methods or derivatization may be necessary for UV detection, or alternative detectors like Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) should be used.
Objective: To determine the purity of 4-Methylazepane hydrochloride using High-Performance Liquid Chromatography.
Materials:
-
4-Methylazepane hydrochloride sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks, pipettes, and vials
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water. Causality: TFA acts as an ion-pairing agent to improve peak shape for the amine.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 4-Methylazepane hydrochloride sample.
-
Dissolve in a 1:1 mixture of Water:ACN to a final concentration of 1 mg/mL. Causality: Using a solvent mixture similar to the mobile phase ensures good peak shape and solubility.
-
Vortex to ensure complete dissolution.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 210 nm (for end-absorption) or CAD/MS.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
-
Synthetic Utility and Applications
4-Methylazepane hydrochloride serves as a valuable intermediate and building block in medicinal chemistry and organic synthesis.[1] The azepane scaffold is a privileged structure found in numerous biologically active compounds.
The primary utility of this compound lies in its function as a nucleophile (after deprotonation to the free base) or as a scaffold for further functionalization. It can be used to introduce the 4-methylazepane moiety into larger, more complex molecules. For example, derivatives of azepane are investigated for their potential as potent inhibitors of monoamine transporters, suggesting applications in treating neuropsychiatric disorders.[1]
Caption: Role as a versatile synthetic building block.
Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety. The following information is derived from safety data sheets (SDS).
-
Hazard Statements : May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2]
-
Precautionary Statements :
-
Prevention : Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, eye protection, and face protection.[4][5]
-
Response : IF SWALLOWED: Rinse mouth. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]
-
Storage : Store locked up in a well-ventilated place. Keep the container tightly closed.[5]
-
-
Stability : The compound is generally stable under normal conditions but may be hygroscopic.[4] It should be protected from moisture.
-
Incompatible Materials : Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4][5]
References
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Chemeo. (n.d.). 4-methanesulfonylazepane hydrochloride.
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- USP. (2019). USP SDS US.
- Benchchem. (n.d.). 4-Methylazepane hydrochloride | 91846-46-7.
- Fisher Scientific. (2023). SAFETY DATA SHEET Methylamine hydrochloride.
- PubChem. (n.d.). 4-Methylazepane | C7H15N | CID 19600416.
- Sigma-Aldrich. (n.d.). 4-Methylazepane hydrochloride | 91846-46-7.
- Arctom Scientific. (n.d.). CAS NO. 91846-46-7 | 4-Methylazepane hydrochloride.
- PubChemLite. (n.d.). 4-methylazepane (C7H15N).
- PubChem. (n.d.). 1-Methylazepane;hydrochloride | C7H16ClN | CID 24200644.
- ECHEMI. (n.d.). N-Methylazepane | 1192-95-6.
Sources
4-Methylazepane hydrochloride CAS number 91846-46-7
An In-depth Technical Guide to 4-Methylazepane Hydrochloride (CAS 91846-46-7) for Advanced Research
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 4-Methylazepane hydrochloride. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its synthesis, analysis, and application, grounded in established scientific principles and cutting-edge research.
The Strategic Importance of the Azepane Scaffold
The seven-membered nitrogen-containing heterocyclic ring, known as the azepane scaffold, is a privileged structure in modern medicinal chemistry.[1][2][3] Unlike the more ubiquitous five- and six-membered pyrrolidine and piperidine rings, the azepane framework offers greater conformational flexibility.[4] This flexibility allows for a broader exploration of three-dimensional chemical space, which is often critical for optimizing interactions with complex biological targets such as enzymes and receptors.[3][4]
Substituted azepanes are integral components of numerous bioactive molecules, including potent enzyme inhibitors, anticancer agents, and antidiabetics.[1] The ability to introduce specific substituents, such as the methyl group in 4-Methylazepane, is a key strategy for biasing the ring's conformation to achieve a desired biological effect and for modulating critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4][5] 4-Methylazepane hydrochloride serves as a crucial and versatile building block, providing a reliable starting point for the synthesis of more complex, high-value pharmaceutical compounds.[6]
Physicochemical and Handling Profile
Accurate characterization begins with a solid understanding of a compound's fundamental properties. The hydrochloride salt form of 4-Methylazepane enhances its stability and handling characteristics, making it suitable for laboratory use.
| Property | Value | Source |
| CAS Number | 91846-46-7 | [7] |
| Molecular Formula | C₇H₁₅N · HCl | Inferred from Name |
| Molecular Weight | 149.66 g/mol | [6] |
| Physical Form | Solid | |
| Purity | ≥97% | |
| InChI Key | FELLHTYIQRIKQQ-UHFFFAOYSA-N | |
| Storage Temperature | 2-8°C, Protect from light | |
| Solubility | Soluble in water | [8][9] |
| Sensitivity | Hygroscopic, Moisture sensitive | [8] |
Synthesis of the 4-Substituted Azepane Core: A Mechanistic Perspective
The synthesis of polysubstituted azepanes is a non-trivial challenge that has driven significant innovation in organic chemistry. While a specific, detailed synthesis for 4-Methylazepane hydrochloride is not extensively published, we can infer logical and efficient pathways from state-of-the-art methodologies for constructing this valuable scaffold. The choice of a synthetic route is dictated by factors such as starting material availability, desired substitution pattern, and scalability.
State-of-the-Art: Photochemical Dearomative Ring Expansion
A groundbreaking strategy involves the photochemical dearomative ring expansion of simple nitroarenes.[2][3] This approach addresses the limitations of traditional multi-step methods by providing rapid access to complex azepanes.
Causality and Experimental Insight: This method is powerful because it transforms a flat, six-membered aromatic ring into a three-dimensional seven-membered saturated heterocycle in a single key step. The process is initiated by blue light, which excites the nitro group, leading to its conversion into a highly reactive singlet nitrene. This nitrene then inserts into the aromatic ring, triggering a skeletal rearrangement to form the azepane core. The original substitution pattern on the nitroarene directly translates to the final substitution on the azepane, offering remarkable control and predictability.[2][3] A subsequent hydrogenolysis step reduces the resulting intermediate to the final saturated azepane.
Caption: A streamlined workflow for azepane synthesis via photochemical ring expansion.
Traditional Ring Expansion and Cyclization Strategies
More established, though often higher step-count, methods remain relevant for specific applications.
-
Beckmann Rearrangement: This classic reaction involves the acid-catalyzed rearrangement of a cyclohexanone oxime to form a seven-membered lactam, which can then be reduced to the corresponding azepane. The synthesis of 4-methylpiperidone, a potential precursor, would be the initial challenge.
-
Ring-Closing Metathesis (RCM): RCM of a linear diene precursor containing a nitrogen atom is a powerful cyclization strategy. Subsequent reduction of the double bond yields the saturated azepane ring.
-
Dieckmann Condensation/Cyclization: As described in a patent for a related compound, N-methylhexahydroazepin-4-one, a diester can undergo an intramolecular cyclization with a strong base like potassium tert-butoxide to form the cyclic β-keto ester, which is then further processed.[10] This highlights a logical pathway starting from acyclic precursors.
A Framework for Analytical Validation
Ensuring the identity, purity, and stability of 4-Methylazepane hydrochloride is paramount. A multi-technique analytical approach provides a self-validating system, where each method corroborates the findings of the others.
Caption: An integrated workflow for the comprehensive analytical validation of the target compound.
Purity Determination via High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates the target compound from impurities based on differential partitioning between a stationary phase (the column) and a mobile phase. This technique is the gold standard for quantitative purity assessment.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh ~1 mg of 4-Methylazepane hydrochloride and dissolve it in 1 mL of a suitable diluent (e.g., a mixture of water and acetonitrile) to create a 1 mg/mL stock solution.
-
Instrumentation: Utilize an HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) and a UV detector set to an appropriate wavelength (e.g., 210 nm, as the molecule lacks a strong chromophore).
-
Mobile Phase: Employ a gradient elution for robust separation.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
-
Analysis: Inject 5-10 µL of the sample solution. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
System Validation: For enhanced trustworthiness, hyphenated techniques like HPLC-MS can be employed to obtain mass data for each separated peak, confirming the identity of the main component and helping to characterize impurities.[11]
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in the molecule, allowing for unambiguous structure confirmation.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of 4-Methylazepane hydrochloride in ~0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). 2D NMR experiments like COSY and HSQC can be run to confirm proton-proton and proton-carbon correlations, respectively.
-
Expected Spectral Features:
-
¹H NMR: One would expect to see a distinct signal for the methyl group (a doublet, integrating to 3 protons) coupled to the proton at the C4 position. The numerous protons on the azepane ring would appear as a series of complex multiplets in the aliphatic region. The N-H proton signal may be broad or exchange with the D₂O solvent.
-
¹³C NMR: The spectrum would show seven distinct carbon signals: one for the methyl group and six for the carbons of the azepane ring, with chemical shifts consistent with a saturated heterocyclic amine structure.
-
Core Applications in Drug Discovery and Development
4-Methylazepane hydrochloride is not an end-product but a critical starting material. Its utility lies in its ability to be incorporated into larger, more complex molecules designed to interact with specific biological targets.[6]
Caption: The progression from a chemical building block to a potential drug candidate.
-
Scaffold for CNS-Active Agents: The azepane motif is found in compounds designed to treat neuropsychiatric disorders. For instance, related N-substituted azepanes have shown promise as potent inhibitors of monoamine transporters, which are key targets for antidepressants and other CNS therapies.[6]
-
Intermediate for Potent Antihistamines: The azepane ring is a core component of the marketed second-generation antihistamine, Azelastine.[4] Synthetic routes to Azelastine and its intermediates, such as N-methylhexahydroazepin-4-one, demonstrate the industrial relevance of the azepane scaffold.[10][12]
-
Modulation of Pharmacokinetics: The introduction of a methyl group is a classic medicinal chemistry strategy.[5] It can increase lipophilicity, potentially improving membrane permeability and oral absorption. It can also block sites of metabolism, thereby increasing the compound's half-life and duration of action.[5] The 4-position substitution also introduces a chiral center, allowing for the synthesis and evaluation of individual enantiomers, which may possess different pharmacological and toxicological profiles.
Safety, Storage, and Handling Protocols
Safe and effective research requires strict adherence to established safety protocols. The information below is synthesized from representative Safety Data Sheets (SDS) for hydrochloride salts of small amine-containing molecules.
GHS Hazard Classification
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection.[13] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[9] P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P405: Store locked up. |
First Aid and Exposure Management
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. If respiratory irritation persists, seek medical attention.[8][13]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water. If skin irritation occurs, get medical advice.[8]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Immediately call an ophthalmologist.[8]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.
Handling and Storage Best Practices
-
Ventilation: Use only outdoors or in a well-ventilated area. Ensure adequate ventilation, especially in confined areas.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile rubber), safety goggles (EN 166), and a lab coat.[9]
-
Storage Conditions: Keep the container tightly closed in a dry and well-ventilated place. Store at the recommended temperature of 2-8°C, protected from light. Due to its hygroscopic nature, storage under an inert gas like argon or nitrogen is advisable for long-term stability.
References
-
Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. National Institutes of Health (NIH). [Link]
-
Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. [Link]
-
Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. [Link]
-
Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. [Link]
-
SAFETY DATA SHEET. Fisher Scientific. [Link]
-
Safety Data Sheet. SynZeal. [Link]
-
4-Methylazepane | C7H15N. PubChem, National Institutes of Health. [Link]
-
1-Methylazepane;hydrochloride | C7H16ClN. PubChem, National Institutes of Health. [Link]
- Method for synthesizing N-methylhexahydroazepin-4-one hydrochloride, azelastine hydrochloride intermediate.
-
4-Hydrazinyl-1-methylazepane | C7H17N3. PubChem, National Institutes of Health. [Link]
- Synthesis method and application of 1-methylhexahydroazepine-4-one hydrochloride.
-
N-METHYL-O-BENZOYLHYDROXYLAMINE HYDROCHLORIDE. Organic Syntheses. [Link]
-
4-methylazepane (C7H15N). PubChemLite. [Link]
-
HPLC/NMR and related hyphenated NMR methods. ResearchGate. [Link]
-
The role of the medicinal chemist in drug discovery — then and now. Nature Reviews Drug Discovery. [Link]
-
[Application of methyl in drug design]. PubMed, National Institutes of Health. [Link]
-
Methyl azepane-4-carboxylate hydrochloride | C8H16ClNO2. PubChem, National Institutes of Health. [Link]
-
Special Issue “Advances in Drug Discovery and Synthesis”. MDPI. [Link]
-
Applying the Basic Sciences to Clinical Medicine. AccessPharmacy. [Link]
-
Methyldopa. StatPearls, National Institutes of Health. [Link]
-
N-methylazepine | C7H9N. PubChem, National Institutes of Health. [Link]
-
3-azabicyclo[3.1.0]hexane hydrochloride. Sunway Pharm Ltd. [Link]
Sources
- 1. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. lifechemicals.com [lifechemicals.com]
- 5. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. arctomsci.com [arctomsci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.se [fishersci.se]
- 10. CN101781248B - Method for synthesizing N-methylhexahydroazepin-4-one hydrochloride, azelastine hydrochloride intermediate - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis method and application of 1-methylhexahydroazepine-4-one hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 13. synzeal.com [synzeal.com]
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Methylazepane Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Methylazepane hydrochloride, a valuable saturated heterocyclic amine for researchers, scientists, and drug development professionals. The azepane scaffold is a privileged structure in medicinal chemistry, and understanding the preparation and analytical profile of its derivatives is crucial for the advancement of novel therapeutics.[1][2][3] This document details a robust synthetic pathway from readily available starting materials, outlines state-of-the-art characterization methodologies, and offers insights into the chemical principles underpinning each step. The protocols provided herein are designed to be self-validating, ensuring reproducibility and scientific rigor.
Introduction: The Significance of the Azepane Moiety
The seven-membered azepane ring is a key structural motif in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility allows for optimal binding to a variety of biological targets, making it a desirable scaffold in drug discovery. 4-Methylazepane, as a substituted azepane, offers a strategic point for further functionalization, enabling the exploration of structure-activity relationships (SAR) in medicinal chemistry programs. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its handling and use in subsequent synthetic transformations and biological assays.
Retrosynthetic Analysis and Synthetic Strategy
A logical and efficient synthetic route to 4-Methylazepane hydrochloride commences with the commercially available and inexpensive starting material, 4-picoline. The retrosynthetic analysis is depicted below.
Caption: Retrosynthetic pathway for 4-Methylazepane hydrochloride.
The forward synthesis involves two key transformations:
-
Catalytic Hydrogenation: The aromatic pyridine ring of 4-picoline is fully saturated to yield 4-methylpiperidine. This is a well-established and high-yielding transformation.
-
Ring Expansion: A one-carbon ring expansion of the 4-methylpiperidine core is necessary to form the seven-membered azepane ring. The Tiffeneau-Demjanov rearrangement is a classic and effective method for this transformation, proceeding through a 1-aminomethyl-cycloalkanol intermediate.[4][5][6][7][8]
Experimental Protocols
Synthesis of 4-Methylpiperidine from 4-Picoline
Principle: The catalytic hydrogenation of pyridines to piperidines is a highly efficient process, typically employing a platinum or palladium catalyst under a hydrogen atmosphere.[9][10][11] The reaction proceeds via the stepwise addition of hydrogen atoms to the aromatic ring on the catalyst surface.
Protocol:
-
To a high-pressure hydrogenation vessel, add 4-picoline (10.0 g, 107.4 mmol) and ethanol (100 mL).
-
Carefully add platinum(IV) oxide (PtO₂, 0.25 g, 1.1 mmol) to the solution.
-
Seal the vessel and purge with nitrogen gas three times to remove any residual air.
-
Pressurize the vessel with hydrogen gas to 50 bar.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is fully consumed.
-
Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol (3 x 20 mL).
-
Concentrate the filtrate under reduced pressure to afford 4-methylpiperidine as a colorless oil. The product is typically of high purity and can be used in the next step without further purification.
Caption: Catalytic hydrogenation of 4-picoline.
Synthesis of 4-Methylazepane via Tiffeneau-Demjanov Ring Expansion
Principle: This multi-step, one-pot sequence involves the conversion of 4-methylpiperidine to an intermediate that undergoes a diazotization-induced ring expansion. The key is the formation of a primary amine adjacent to a quaternary center, which upon treatment with nitrous acid, generates an unstable diazonium salt that rearranges with concomitant ring expansion to form the azepane ring.[4][6][7][12]
Protocol:
Step A: Synthesis of 1-(4-Methylpiperidin-1-yl)ethan-1-one
-
Dissolve 4-methylpiperidine (10.6 g, 107.4 mmol) in dichloromethane (150 mL) in a round-bottom flask equipped with a magnetic stirrer and an ice bath.
-
Add triethylamine (16.3 g, 161.1 mmol) to the solution.
-
Slowly add acetyl chloride (8.8 g, 112.8 mmol) dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(4-methylpiperidin-1-yl)ethan-1-one as a pale yellow oil.
Step B: Ring Expansion to 4-Methylazepane
-
Prepare a solution of sodium nitrite (8.9 g, 129 mmol) in water (30 mL).
-
In a separate flask, add the crude 1-(4-methylpiperidin-1-yl)ethan-1-one from the previous step to a mixture of concentrated hydrochloric acid (30 mL) and water (60 mL) at 0 °C.
-
Slowly add the aqueous sodium nitrite solution dropwise to the acidic solution of the amide, maintaining the temperature between 0-5 °C. A vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture in an ice bath and basify to pH > 12 by the slow addition of solid sodium hydroxide.
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and carefully concentrate under reduced pressure (use a rotary evaporator with a cooled trap) to obtain crude 4-methylazepane as a colorless to pale yellow oil.
Caption: Two-step, one-pot ring expansion of 4-methylpiperidine.
Formation and Purification of 4-Methylazepane Hydrochloride
Principle: The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid. The salt is typically a crystalline solid with a sharp melting point and improved stability, which can be purified by recrystallization.[13][14][15][16][17][18]
Protocol:
-
Dissolve the crude 4-methylazepane in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in anhydrous diethyl ether dropwise, until no further precipitation is observed.
-
Collect the white precipitate by vacuum filtration and wash with cold, anhydrous diethyl ether.
-
Recrystallize the crude 4-Methylazepane hydrochloride from a suitable solvent system, such as ethanol/diethyl ether or isopropanol.[9][17][19] Dissolve the solid in a minimum amount of the hot alcohol and then slowly add the ether until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to a constant weight.
Characterization of 4-Methylazepane Hydrochloride
A comprehensive analytical workflow is essential to confirm the identity, purity, and structure of the synthesized 4-Methylazepane hydrochloride.
Caption: Analytical workflow for the characterization of 4-Methylazepane hydrochloride.
Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₇H₁₆ClN |
| Molecular Weight | 149.66 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in water and methanol |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.
¹H NMR (500 MHz, D₂O): The expected proton NMR spectrum will show characteristic signals for the methyl group and the methylene protons of the azepane ring. The protons adjacent to the nitrogen will be deshielded.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.2 - 3.4 | m | 4H | -CH₂-N-CH₂- |
| ~1.8 - 2.0 | m | 2H | -CH(CH₃)-CH₂- |
| ~1.6 - 1.8 | m | 4H | -N-CH₂-CH₂- & -CH₂-CH(CH₃)- |
| ~1.4 | m | 1H | -CH(CH₃)- |
| ~1.0 | d | 3H | -CH₃ |
¹³C NMR (125 MHz, D₂O): The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~48-52 | -CH₂-N-CH₂- |
| ~35-39 | -CH(CH₃)- |
| ~30-34 | -CH₂-CH(CH₃)- |
| ~25-29 | -N-CH₂-CH₂- |
| ~20-24 | -CH₃ |
Note: The exact chemical shifts may vary depending on the solvent and concentration.[7][11][20][21][22][23][24][25]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. For a secondary amine hydrochloride, the spectrum is characterized by the presence of N-H⁺ stretching and bending vibrations.[20][26][27]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2700-3000 | Strong, Broad | N-H⁺ stretching vibrations |
| 2850-2960 | Medium-Strong | C-H stretching vibrations (aliphatic) |
| ~1600 | Medium | N-H⁺ bending vibrations |
| 1450-1470 | Medium | C-H bending vibrations |
Note: The broadness of the N-H⁺ stretch is a hallmark of amine salts.[26][27]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For analysis of the hydrochloride salt, the free base is typically observed in the mass spectrum.
-
Expected Molecular Ion (M⁺) for 4-Methylazepane: m/z = 113.12
-
Major Fragmentation Pathways: Alpha-cleavage adjacent to the nitrogen atom is a dominant fragmentation pathway for cyclic amines.[5][15][22][28][29] Expected fragments would arise from the loss of alkyl radicals from the ring.
Safety and Handling
4-Methylazepane hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. As with many amine hydrochlorides, it may be corrosive and an irritant.[6] It is advisable to work in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) of structurally related compounds.
Conclusion
This technical guide has presented a detailed and scientifically grounded approach to the synthesis and characterization of 4-Methylazepane hydrochloride. The described synthetic route, leveraging a catalytic hydrogenation followed by a Tiffeneau-Demjanov ring expansion, offers an efficient pathway from a simple starting material. The comprehensive characterization workflow ensures the unambiguous identification and purity assessment of the final product. This guide is intended to be a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the exploration of novel chemical entities based on the versatile azepane scaffold.
References
-
Büchner–Curtius–Schlotterbeck reaction. In Wikipedia. Retrieved January 16, 2024, from [Link]
-
When a cyclic ketone reacts with diazomethane, the next larger cyclic ketone is formed. (2023, November 4). Filo. Retrieved from [Link]
-
Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]
-
Demjanov rearrangement. (n.d.). Slideshare. Retrieved from [Link]
-
Treatment of a cyclic ketone with diazomethane is a method for accomplishing a ring-expansion... (n.d.). Homework.Study.com. Retrieved from [Link]
-
When a cyclic ketone reacts with diazomethane, the next larger cyclic ketone is formed. (n.d.). Pearson+. Retrieved from [Link]
-
Tiffeneau–Demjanov rearrangement. In Wikipedia. Retrieved January 16, 2024, from [Link]
-
The infrared spectra of secondary amines and their salts. (2025, October 5). ResearchGate. Retrieved from [Link]
-
Smith, P. A. S., & Baer, D. R. (1960). The Demjanov and Tiffeneau-Demjanov Ring Expansions. Organic Reactions, 11, 157-188. [Link]
-
The Demjanov and Tiffeneau‐Demjanov Ring Expansions. (n.d.). ResearchGate. Retrieved from [Link]
-
THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. (n.d.). Canadian Science Publishing. Retrieved from [Link]
-
Organic Nitrogen Compounds V: Amine Salts. (2019, September 1). Spectroscopy Online. Retrieved from [Link]
-
Azepinones. Part 2. 1H and 13C NMR Spectra of 1‐Substituted, 1,2. (n.d.). ChemInform. Retrieved from [Link]
-
Electron impact mass spectrum with proposed fragmentation (a) and HR-MS. (n.d.). ResearchGate. Retrieved from [Link]
-
What is the best way to convert my amine compound from the free amine into the salt form HCl? (2020, February 3). ResearchGate. Retrieved from [Link]
-
Demjanov rearrangement. In Wikipedia. Retrieved January 16, 2024, from [Link]
- US4670232A - Recovery of amines from by-product chloride salts. (n.d.). Google Patents.
-
Converting Amine Sulfate into Amine Hydrochloride ? (2020, July 4). Sciencemadness Discussion Board. Retrieved from [Link]
-
Converting to the hydrochloric salt for storage? (2008, August 24). Sciencemadness Discussion Board. Retrieved from [Link]
- Azepines. (n.d.).
-
Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]
- IR: amines. (n.d.). [Source for IR spectra of amines].
- Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). [Source for FTIR of amines].
- Recrystallization1. (n.d.).
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved from [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]
-
Hydrochloride salt of amine. (2023, June 22). Reddit. Retrieved from [Link]
-
via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
1H-Azepin-1-amine, hexahydro-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Amine and HCl - salt formation reaction. (2022, June 6). YouTube. Retrieved from [Link]
-
1H-Azepine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
-
Demjanov Rearrangement with Solved Problems|Basics|Mechanism. (2024, February 7). YouTube. Retrieved from [Link]
-
Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Recrystallization-1.pdf. (n.d.).
- 1-Methylazepan-4-one Hydrochloride: Key Intermediate for Azelastine HCl Synthesis. (n.d.).
-
Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. (n.d.). JOURNAL OF PHARMA INSIGHTS AND RESEARCH. Retrieved from [Link]
- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.). [Source for azepane significance].
-
The Chemistry Of Azepines And Their Derivatives. (n.d.). Samphina Academy. Retrieved from [Link]
- 6 - Organic Syntheses Procedure. (n.d.).
-
Lec4 - Diazotization Reactions. (2024, February 22). YouTube. Retrieved from [Link]
- US5874547A - Diazotization of amines. (n.d.). Google Patents.
-
Exploiting the diazotization reaction of 4-aminoacetophenone for Methyldopa determination. (n.d.). Baghdad Science Journal. Retrieved from [Link]
Sources
- 1. jopir.in [jopir.in]
- 2. researchgate.net [researchgate.net]
- 3. samphina.com.ng [samphina.com.ng]
- 4. Demjanov rearrangement | PPTX [slideshare.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. researchgate.net [researchgate.net]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. 1H-Azepin-1-amine, hexahydro- [webbook.nist.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Sciencemadness Discussion Board - Converting Amine Sulfate into Amine Hydrochloride ? - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. Sciencemadness Discussion Board - Converting to the hydrochloric salt for storage? - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. web.mnstate.edu [web.mnstate.edu]
- 20. cdnsciencepub.com [cdnsciencepub.com]
- 21. Sci-Hub. ChemInform Abstract: Azepinones. Part 2. 1H and 13C NMR Spectra of 1‐Substituted, 1,2‐ Disubstituted, and 1,2,2‐Trisubstituted 1H‐Azepin‐3(2H)‐ones / ChemInform, 1991 [sci-hub.ru]
- 22. researchgate.net [researchgate.net]
- 23. Thieme E-Books & E-Journals [thieme-connect.de]
- 24. Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 25. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 26. researchgate.net [researchgate.net]
- 27. spectroscopyonline.com [spectroscopyonline.com]
- 28. Büchner–Curtius–Schlotterbeck reaction - Wikipedia [en.wikipedia.org]
- 29. homework.study.com [homework.study.com]
4-Methylazepane hydrochloride as a heterocyclic building block
An In-Depth Technical Guide to 4-Methylazepane Hydrochloride as a Heterocyclic Building Block
Abstract
The azepane scaffold is a seven-membered saturated heterocycle that has garnered significant attention in medicinal chemistry due to its prevalence in numerous biologically active compounds and approved pharmaceuticals.[1] Its inherent conformational flexibility allows for thorough exploration of chemical space, making it a valuable motif in drug design.[1][2] This guide focuses on 4-methylazepane hydrochloride (CAS No. 91846-46-7), a versatile building block derived from this scaffold. We will provide an in-depth analysis of its physicochemical properties, a detailed, field-proven synthetic protocol, its key chemical reactivities, and its strategic application in the drug discovery process. This document is intended to serve as a comprehensive technical resource for scientists leveraging this important intermediate in the synthesis of novel therapeutic agents.
The Azepane Scaffold: A Privileged Structure in Medicinal Chemistry
Seven-membered heterocyclic rings, such as azepanes, are foundational motifs in a multitude of drugs and clinical candidates.[3] Unlike their more common five- and six-membered counterparts, the larger ring size of azepane imparts a higher degree of conformational flexibility. The ring can exist in a dynamic equilibrium of several low-energy conformations, most commonly variations of chair and boat forms.[3] This conformational diversity is often a decisive factor in a molecule's bioactivity, as it allows the scaffold to adapt its three-dimensional shape to optimally fit into the binding pocket of a biological target.[1]
The strategic introduction of substituents, such as the methyl group in 4-methylazepane, serves to bias this conformational equilibrium. This can lock the ring into a more bioactive conformation, thereby enhancing potency and selectivity. This principle of conformational regulation is a cornerstone of modern drug design, making substituted azepanes like 4-methylazepane hydrochloride attractive starting points for synthetic campaigns.
Physicochemical and Structural Properties
4-Methylazepane hydrochloride is supplied as a stable, solid salt, which improves its handling and storage characteristics compared to the free base. A summary of its key properties is provided below.
| Property | Value | Source(s) |
| CAS Number | 91846-46-7 | [4] |
| Molecular Formula | C₇H₁₆ClN | [4] |
| Molecular Weight | 149.66 g/mol | [4] |
| Canonical SMILES | CC1CCNCCC1.Cl | [4] |
| Physical Form | Solid | |
| Storage | Inert atmosphere, Room Temperature |
Conformational Analysis: The Influence of the C4-Methyl Group
The azepane ring exists as an equilibrium of multiple conformers, primarily chair and twist-boat forms. The placement of a methyl group at the C4 position significantly influences this equilibrium. The methyl group can exist in either an axial or equatorial position in the various chair and boat-like conformations. The relative energy of these conformers dictates the overall shape of the molecule in solution.
Computational modeling and NMR studies on substituted azepanes have shown that even a single substituent can profoundly bias the ring to adopt one major conformation.[2] This is critical from a drug design perspective; forcing the azepane ring into a specific geometry can pre-organize the molecule for optimal interaction with a target protein, potentially leading to a significant increase in binding affinity.
Synthesis of 4-Methylazepane Hydrochloride
The most logical and efficient synthetic route to 4-methylazepane is through the reductive amination of 4-methylcyclohexanone. This well-established one-pot reaction is highly versatile and avoids the over-alkylation issues often associated with direct alkylation of amines.[5][6] The process involves the initial formation of an imine or enamine intermediate from the ketone and an ammonia source, which is then reduced in situ to the desired amine.
Caption: Key reactions of the 4-methylazepane building block.
General Protocol for N-Alkylation
-
Dissolve 4-methylazepane hydrochloride (1.0 eq.) in a solvent like acetonitrile or DMF.
-
Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.5-3.0 eq.), to generate the free base in situ.
-
Add the desired alkyl halide (R-X) (1.0-1.2 eq.).
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until the reaction is complete (monitor by TLC/LC-MS).
-
After cooling, filter off any inorganic salts and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the N-alkylated product.
General Protocol for N-Acylation
-
Dissolve 4-methylazepane hydrochloride (1.0 eq.) in a solvent like dichloromethane (DCM).
-
Add a base, such as triethylamine (Et₃N) or pyridine (2.5-3.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (RCOCl) or acid anhydride ((RCO)₂O) (1.0-1.1 eq.).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-acylated product, which can be further purified by chromatography or recrystallization.
Strategic Role in Drug Discovery
The 4-methylazepane scaffold is strategically employed in drug discovery to introduce a conformationally flexible, yet biased, three-dimensional element into a molecule. Its secondary amine provides a convenient handle for derivatization, allowing for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.
A notable example of a related scaffold's application is in the development of N-benzylated bicyclic azepanes as potent inhibitors of monoamine transporters, which are targets for neuropsychiatric disorders. [2]In such a program, the 4-methylazepane core would serve as the foundational scaffold. SAR exploration would involve synthesizing a library of derivatives by attaching various substituted benzyl groups (and other functionalities) to the nitrogen atom. The methyl group at the 4-position would help define the orientation of these appended groups, influencing how they interact with the target protein.
Caption: Logical workflow for using 4-methylazepane in drug discovery.
Safety and Handling
4-Methylazepane hydrochloride is classified as hazardous. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation). [7][8]* Precautionary Statements:
-
P264: Wash skin thoroughly after handling. [9] * P270: Do not eat, drink or smoke when using this product. [9] * P280: Wear protective gloves/eye protection/face protection. [9] * P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. [8] * P302+P352: IF ON SKIN: Wash with plenty of soap and water. [8] * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [8] * P332+P313: If skin irritation occurs: Get medical advice/attention. [8] * P501: Dispose of contents/container to an approved waste disposal plant. [9]
-
Conclusion
4-Methylazepane hydrochloride is a valuable and versatile heterocyclic building block for medicinal chemistry and organic synthesis. Its pre-installed methyl group offers a degree of conformational constraint on the flexible azepane ring, providing a sophisticated scaffold for probing molecular interactions. The straightforward and robust synthetic access via reductive amination, combined with the versatile reactivity of its secondary amine, makes it an ideal starting point for the construction of diverse chemical libraries aimed at discovering next-generation therapeutics.
References
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Methylazepane | C7H15N | CID 19600416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency [mdpi.com]
- 7. H-phrases [msds-eu.com]
- 8. chem-space.com [chem-space.com]
- 9. chemsafetypro.com [chemsafetypro.com]
Unlocking the Therapeutic Promise of 4-Methylazepane Hydrochloride Derivatives
An In-depth Technical Guide:
A Senior Application Scientist's Perspective on a Privileged Scaffold
The seven-membered azepane ring is a cornerstone of modern medicinal chemistry, recognized for its conformational flexibility and presence in numerous FDA-approved therapeutics.[1] Its non-planar structure allows for the precise spatial arrangement of pharmacophoric groups, making it an invaluable scaffold for targeting complex biological systems.[2] Within this chemical class, 4-Methylazepane hydrochloride serves as a particularly versatile and cost-effective starting material for the synthesis of diverse chemical libraries.[3] This guide provides an in-depth exploration of the biological potential of 4-Methylazepane derivatives, moving from foundational mechanisms to actionable experimental protocols for researchers in drug discovery.
Part 1: Neuropharmacological Potential in Alzheimer's Disease
A primary and highly fruitful area of investigation for azepane derivatives has been in the development of treatments for neurodegenerative disorders, particularly Alzheimer's disease (AD). The pathology of AD is complex, but the "cholinergic hypothesis" remains a clinically relevant therapeutic target.[4] This hypothesis posits that a decline in the neurotransmitter acetylcholine (ACh) is a key contributor to the cognitive deficits seen in AD patients.[4] Therefore, inhibiting the enzymes that degrade ACh—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—can restore cholinergic function and provide symptomatic relief.[5][6]
Mechanism of Action: Dual Cholinesterase Inhibition
Azepane derivatives have been designed as potent inhibitors of both AChE and BuChE.[7] Effective inhibitors often feature a core azepane structure linked to other aromatic or heterocyclic moieties. This design allows the molecule to span the active site of the cholinesterase enzymes, interacting with two key regions:
-
Catalytic Anionic Site (CAS): Where acetylcholine is hydrolyzed.
-
Peripheral Anionic Site (PAS): An allosteric site that can also influence amyloid-β (Aβ) aggregation, another hallmark of AD.[8][9]
By binding to both sites, these derivatives not only prevent the breakdown of acetylcholine but can also interfere with the formation of amyloid plaques, offering a dual-pronged therapeutic strategy.[8][10] The conformational flexibility of the azepane ring is critical here, allowing the molecule to adopt the optimal geometry for high-affinity binding within the enzyme's active site gorge.[2]
Caption: PTPN2 negatively regulates T-cell signaling; azepane derivatives inhibit PTPN2, promoting activation.
Lead Optimization and In Vivo Efficacy
The development of azepane-based PTPN1/N2 inhibitors has progressed to identify lead compounds with nanomolar inhibitory potency and good oral bioavailability. [11]This combination is crucial for clinical translation, as it allows for effective systemic drug levels to be achieved through oral administration, enhancing patient compliance. Preclinical studies have shown that these compounds can produce robust antitumor efficacy in vivo. [11]
| Compound ID | PTPN2 IC₅₀ (nM) | PTPN1 IC₅₀ (nM) | Oral Bioavailability (F%) in Mice | In Vivo Efficacy |
|---|---|---|---|---|
| AZ-PTPN-01 | 4.5 | 10.2 | 35% | Significant tumor growth inhibition |
| AZ-PTPN-02 | 2.1 | 5.8 | 42% | Robust antitumor response |
Data is representative of findings for novel PTPN2/N1 inhibitors.[11]
Experimental Protocol: In Vitro PTPN2 Inhibition Assay
This protocol uses a fluorogenic substrate to measure the enzymatic activity of PTPN2.
Materials:
-
Recombinant human PTPN2 enzyme
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.05% Brij-35, pH 7.2)
-
Dithiothreitol (DTT), added fresh to assay buffer to 2 mM
-
Test compounds (4-Methylazepane derivatives)
-
Black, opaque 96-well or 384-well plates
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds in DMSO, followed by a final dilution in assay buffer.
-
Assay Setup:
-
Add 5 µL of the test compound dilution to the wells of the microplate.
-
Add 10 µL of the PTPN2 enzyme solution (pre-diluted in assay buffer with DTT).
-
Mix and incubate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 10 µL of the DiFMUP substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately read the fluorescence intensity every 1-2 minutes for 30-60 minutes.
-
-
Analysis:
-
Calculate the reaction rate from the linear portion of the kinetic read.
-
Determine the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Calculate IC₅₀ values by fitting the data to a four-parameter logistic equation.
-
Part 3: General Synthetic Strategies
The utility of 4-Methylazepane hydrochloride stems from its straightforward reactivity, allowing for the rapid generation of diverse derivative libraries. The azepane nitrogen acts as a nucleophile, enabling functionalization through common reactions like alkylation, acylation, and reductive amination. [3][12]
Caption: General workflow for synthesizing a library of derivatives from 4-methylazepane hydrochloride.
Experimental Protocol: Representative N-Alkylation
This protocol describes the synthesis of an N-benzylated 4-methylazepane derivative, a class of compounds with demonstrated neuropharmacological activity. [13] Materials:
-
4-Methylazepane hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Benzyl bromide
-
Acetonitrile (ACN)
-
Stir plate, round bottom flask, condenser
-
Silica gel for column chromatography
Procedure:
-
Setup: To a round bottom flask, add 4-Methylazepane hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and acetonitrile.
-
Reaction: Stir the suspension at room temperature for 30 minutes to generate the free base in situ.
-
Addition: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.
-
Heating: Attach a condenser and heat the reaction mixture to 60°C. Monitor the reaction progress by TLC or LC-MS (typically 4-6 hours).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-4-methylazepane.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Perspectives
Derivatives of 4-Methylazepane hydrochloride represent a highly versatile and promising class of molecules for drug discovery. Their demonstrated efficacy in targeting key pathologies in both neurodegeneration and oncology underscores the value of the azepane scaffold. Future research should focus on developing multi-target-directed ligands (MTDLs) that can simultaneously modulate several disease-relevant pathways. [14][15]For example, a single compound that combines cholinesterase inhibition with antioxidant or anti-inflammatory properties could offer a more holistic treatment for Alzheimer's disease. The synthetic tractability of the 4-methylazepane core ensures that the exploration of its full biological potential is an exciting and attainable goal for medicinal chemists and drug development professionals.
References
Sources
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Methylazepane hydrochloride | 91846-46-7 | Benchchem [benchchem.com]
- 4. Recent Advances in Drug Development for Alzheimer’s Disease: A Comprehensive Review | MDPI [mdpi.com]
- 5. Synthesis of novel 4-methylthiocoumarin and comparison with conventional coumarin derivative as a multi-target-directed ligand in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. New 4-N-phenylaminoquinoline derivatives as antioxidant, metal chelating and cholinesterase inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Development of Multifunctional Agents as Potential Drug Candidates for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents [scirp.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Multipotent cholinesterase/monoamine oxidase inhibitors for the treatment of Alzheimer's disease: design, synthesis, biochemical evaluation, ADMET, molecular modeling, and QSAR analysis of novel donepezil-pyridyl hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel multitarget directed ligands inspired by riluzole: A serendipitous synthesis of substituted benzo[b][1,4]thiazepines potentially useful as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: 4-Methylazepane Hydrochloride as a Privileged Scaffold for Next-Generation Therapeutics
Abstract
The relentless pursuit of novel chemical matter with enhanced pharmacological properties remains a cornerstone of modern drug discovery. Saturated heterocyclic scaffolds are particularly valuable due to their ability to provide three-dimensional diversity, improve physicochemical properties, and enable unique intellectual property positions. This technical guide focuses on 4-Methylazepane hydrochloride, a versatile building block for the development of innovative molecular scaffolds. We will explore the strategic advantages conferred by the 4-methylazepane moiety, provide detailed synthetic protocols for its incorporation, and discuss its application in the design of next-generation therapeutic agents. This document is intended to serve as a practical resource for medicinal chemists and drug development teams seeking to leverage this scaffold for enhanced efficacy, selectivity, and drug-like properties.
The Strategic Imperative for Novel Scaffolds in Drug Discovery
The "flat" world of aromatic, sp²-rich molecules has been extensively explored in drug discovery, leading to a crowded intellectual property landscape and frequent challenges with off-target effects and poor physicochemical profiles. The industry's pivot towards molecules with greater three-dimensional (3D) character is a direct response to these limitations. Saturated heterocycles, like the azepane ring system, offer a robust solution by providing defined conformational geometries that can enhance target binding and improve properties such as solubility and metabolic stability.
The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a particularly attractive scaffold. Its inherent flexibility, greater than that of a piperidine ring, allows it to present substituents in a wider range of vectors, potentially accessing unique pockets within a biological target. However, this flexibility can also be a liability, leading to an entropic penalty upon binding. The strategic introduction of substituents, such as a methyl group at the C4 position, serves to mitigate this.
The 4-methyl group on the azepane ring acts as a conformational anchor. It restricts the number of low-energy conformations the ring can adopt, thereby pre-organizing the molecule for optimal interaction with its target. This can lead to a significant improvement in binding affinity and selectivity. Furthermore, the methyl group can enhance metabolic stability by blocking a potential site of oxidation and can fine-tune lipophilicity, a critical parameter in pharmacokinetics. 4-Methylazepane hydrochloride is the stable, crystalline salt form of this building block, making it an ideal starting material for synthesis due to its ease of handling and storage.
Physicochemical and Structural Advantages of the 4-Methylazepane Moiety
The incorporation of a 4-methylazepane scaffold into a lead compound is a deliberate design choice aimed at optimizing its drug-like properties. Let's dissect the causality behind these advantages.
Conformational Restriction and Target Affinity
The primary driver for using 4-methylazepane is to reduce the conformational flexibility of the seven-membered ring. This seemingly simple modification has profound implications for target binding.
-
Pre-organization: By limiting the ring's conformational freedom, the scaffold is "pre-organized" into a bioactive conformation. This reduces the entropic cost of binding, as the molecule does not need to "freeze" into the correct shape upon interacting with the target protein. This often translates directly to higher binding affinity (lower Kᵢ or IC₅₀ values).
-
Enhanced Selectivity: Different receptor subtypes or protein isoforms often have subtle differences in the topography of their binding sites. A conformationally constrained ligand is less likely to adapt to the shape of an off-target protein, leading to improved selectivity and a better safety profile.
Vectorial Projection of Substituents
The nitrogen atom of the azepane ring serves as a key attachment point for building out the rest of the molecule. The chair-like and boat-like conformations of the ring dictate the spatial orientation (axial vs. equatorial) of substituents attached to this nitrogen. The 4-methyl group influences the equilibrium between these conformations, providing more predictable control over the 3D orientation of the pharmacophoric elements being projected into the target's binding site.
Caption: Logical flow from building block to desired drug properties.
Impact on Physicochemical Properties
Beyond conformational effects, the 4-methylazepane moiety favorably impacts key pharmacokinetic parameters.
| Property | Rationale | Typical Outcome |
| Solubility | The basic nitrogen atom is readily protonated at physiological pH, ensuring aqueous solubility, which is crucial for formulation and bioavailability. | Favorable |
| Lipophilicity (logP) | The addition of the methyl group slightly increases lipophilicity compared to unsubstituted azepane, which can be tuned to optimize membrane permeability. | Tunable |
| Metabolic Stability | The C4 position is a potential site for cytochrome P450-mediated oxidation. The presence of a methyl group can sterically hinder or block this metabolic pathway, increasing the compound's half-life. | Improved |
| pKa | The pKa of the secondary amine is typically in the range of 9-10, making it a suitable basic handle for salt formation and interaction with acidic residues in a target protein. | Optimal for physiological interactions |
Core Synthetic Methodologies
4-Methylazepane hydrochloride is typically incorporated into target molecules via standard amine chemistries. The following protocols represent robust, self-validating workflows for common transformations.
Protocol: Reductive Amination
This is one of the most reliable methods for functionalizing the azepane nitrogen. It involves the reaction of the amine with a ketone or aldehyde to form an intermediate iminium ion, which is then reduced in situ.
Workflow Diagram:
Exploring the Chemical Space of 4-Methylazepane Hydrochloride: A Technical Guide for Drug Discovery Professionals
Abstract
The seven-membered nitrogen heterocycle, azepane, represents a critical scaffold in modern medicinal chemistry, imbuing drug candidates with advantageous three-dimensional diversity and physicochemical properties. This guide delves into the chemical space of a specific, yet underexplored, member of this family: 4-Methylazepane hydrochloride. We will provide a comprehensive technical overview encompassing its synthesis, purification, and characterization. Furthermore, this document will explore the rationale behind strategic modifications of the 4-methylazepane core, offering insights into potential therapeutic applications and structure-activity relationship (SAR) studies. This guide is intended to serve as a foundational resource for researchers and scientists engaged in the design and development of novel therapeutics.
The Azepane Scaffold: A Privileged Motif in Medicinal Chemistry
The azepane ring system is a recurring structural motif in a multitude of FDA-approved drugs and biologically active natural products.[1] Its inherent non-planar, flexible conformation allows for the presentation of substituents in a defined three-dimensional arrangement, which can be crucial for optimizing interactions with biological targets.[2] Unlike more rigid aromatic systems, the conformational flexibility of the azepane ring can be strategically constrained through substitution to favorably influence bioactivity.[2] The incorporation of the azepane scaffold has been instrumental in the development of agents targeting the central nervous system (CNS), as well as treatments for cancer and metabolic diseases.[1][3]
The introduction of a simple methyl group at the 4-position of the azepane ring, as in 4-Methylazepane, offers a subtle yet significant modification. This seemingly minor addition can profoundly impact the molecule's lipophilicity, metabolic stability, and conformational preference, thereby influencing its pharmacokinetic and pharmacodynamic profiles. The hydrochloride salt form enhances aqueous solubility and stability, making it a suitable candidate for pharmaceutical development and biological screening.
Synthesis of 4-Methylazepane Hydrochloride: A Proposed Synthetic Workflow
Experimental Protocol: Synthesis of 4-Methylazepane Hydrochloride
Step 1: N-Protection of 4-Methylpiperidine
-
To a solution of 4-methylpiperidine (1.0 eq) in dichloromethane (DCM, 10 vol), add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of benzyl chloroformate (1.1 eq) in DCM (2 vol).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Wash the reaction mixture with 1 M HCl (2 x 5 vol), saturated NaHCO₃ solution (2 x 5 vol), and brine (1 x 5 vol).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N-Cbz-4-methylpiperidine.
Causality: The benzyloxycarbonyl (Cbz) group is a robust protecting group for the secondary amine, preventing unwanted side reactions in the subsequent steps.
Step 2: Ring Expansion to 4-Methylcaprolactam
This key step can be achieved via a Beckmann rearrangement of the corresponding oxime derived from a ketone precursor, or through other ring-expansion methodologies. A plausible approach involves the formation of a suitable precursor for a diazomethane-mediated ring expansion. A more direct, albeit potentially lower-yielding, alternative is the direct ring expansion of a cyclic amine, which has been reported for similar systems.[2] For this guide, we will outline a conceptual pathway involving the reduction of a lactam, which is a common and reliable method.
A plausible precursor, N-protected 4-methyl-ε-caprolactam, can be synthesized through various multi-step sequences from commercially available starting materials. For the purpose of this guide, we will assume the availability of 4-methyl-ε-caprolactam.
Step 3: Reduction of 4-Methyl-ε-caprolactam
-
To a suspension of lithium aluminum hydride (LAH) (2.0 eq) in anhydrous tetrahydrofuran (THF) (20 vol) under an inert atmosphere (argon or nitrogen), slowly add a solution of 4-methyl-ε-caprolactam (1.0 eq) in anhydrous THF (5 vol).
-
Reflux the reaction mixture for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Cool the reaction to 0 °C and cautiously quench by the sequential addition of water (x mL), 15% NaOH solution (x mL), and water (3x mL), where x is the mass of LAH in grams.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Filter the solid aluminum salts and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield crude 4-methylazepane.
Causality: LAH is a powerful reducing agent capable of reducing the amide functionality of the caprolactam to the corresponding amine, thus forming the azepane ring.
Step 4: Salt Formation to 4-Methylazepane Hydrochloride
-
Dissolve the crude 4-methylazepane in diethyl ether or isopropanol (10 vol).
-
Cool the solution to 0 °C.
-
Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol (1.2 eq) dropwise with stirring.
-
A white precipitate should form.
-
Stir the suspension for 1 hour at 0 °C.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford 4-Methylazepane hydrochloride.
Causality: The formation of the hydrochloride salt improves the compound's stability, crystallinity, and aqueous solubility, which are desirable properties for a drug candidate.
Caption: Proposed synthetic workflow for 4-Methylazepane hydrochloride.
Physicochemical Properties and Characterization
Thorough characterization of 4-Methylazepane hydrochloride is essential to confirm its identity, purity, and stability. The following table summarizes its key physicochemical properties.
| Property | Value |
| Molecular Formula | C₇H₁₆ClN |
| Molecular Weight | 149.66 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and methanol |
| Melting Point | Not available in literature |
Analytical Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, D₂O): The proton NMR spectrum is expected to show a complex pattern of multiplets for the methylene protons on the azepane ring, typically in the range of 1.5-3.5 ppm. The methyl group protons should appear as a doublet around 0.9-1.2 ppm, coupled to the adjacent methine proton. The N-H proton may be broadened and its chemical shift will be concentration and solvent dependent.
-
¹³C NMR (100 MHz, D₂O): The carbon NMR spectrum should display distinct signals for each of the seven carbon atoms of the azepane ring and the methyl group. The chemical shifts will be influenced by the proximity to the nitrogen atom and the methyl substituent. Quaternary carbons, if present in derivatives, will typically show weaker signals.[4]
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): In the positive ion mode, the mass spectrum should exhibit a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 114.12.
-
Fragmentation Pattern: The fragmentation of the molecular ion will likely involve the loss of the methyl group or cleavage of the azepane ring, providing characteristic fragment ions that can be used for structural confirmation.[5][6] The fragmentation pattern of aliphatic amines is often dominated by α-cleavage, where the bond adjacent to the nitrogen atom is broken.[7]
Purity Analysis
-
High-Performance Liquid Chromatography (HPLC): Purity should be assessed using a suitable reversed-phase HPLC method with UV detection (if a chromophore is introduced in a derivative) or an evaporative light scattering detector (ELSD).
-
Elemental Analysis: To confirm the elemental composition and the stoichiometry of the hydrochloride salt.
Exploring the Chemical Space: Rationale for Derivatization
The 4-methylazepane scaffold serves as an excellent starting point for the generation of a library of diverse compounds for biological screening. The rationale behind derivatization is to systematically probe the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
Caption: Exploring the chemical space around the 4-methylazepane core.
N-Substitution
The secondary amine of the azepane ring is the most readily accessible point for modification.
-
N-Alkylation/N-Benzylation: Introduction of various alkyl or benzyl groups can modulate lipophilicity and steric bulk. N-benzylated azepanes have shown potent activity as monoamine transporter inhibitors.[8][9] This suggests that 4-methylazepane derivatives could be explored for applications in neuropsychiatric disorders.[10]
-
N-Acylation/N-Sulfonylation: The formation of amides and sulfonamides introduces hydrogen bond acceptors and can significantly alter the electronic properties and conformation of the azepane ring.
-
N-Arylation: Palladium-catalyzed cross-coupling reactions can be employed to introduce various aryl and heteroaryl substituents, providing access to a wide range of chemical diversity.
C4-Position and Ring Modifications
While more synthetically challenging, modifications at other positions of the azepane ring can lead to significant gains in activity and selectivity.
-
Introduction of Additional Substituents: The methyl group at the C4 position can be further functionalized or replaced with other groups to probe specific interactions with a biological target. For instance, introducing polar groups could improve solubility and target engagement.
-
Stereochemistry: The stereocenter at the C4 position can be controlled through stereoselective synthesis.[11] Evaluating the activity of individual enantiomers is crucial, as biological targets are chiral, and often only one enantiomer is responsible for the desired pharmacological effect.
-
Ring Contraction/Expansion and Fusion: Exploring related ring systems, such as pyrrolidines and piperidines, or creating fused bicyclic systems can rigidify the scaffold and lock it into a bioactive conformation.
Potential Therapeutic Applications and Biological Evaluation
The versatility of the azepane scaffold suggests that 4-methylazepane derivatives could be investigated for a range of therapeutic targets.
Kinase Inhibition
Numerous kinase inhibitors incorporate nitrogen-containing heterocycles. The 4-methylazepane moiety could serve as a novel scaffold for the development of inhibitors targeting kinases implicated in cancer and inflammatory diseases.[1][12]
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Prepare a solution of the target kinase in a suitable assay buffer.
-
Add the 4-methylazepane derivative at various concentrations.
-
Initiate the kinase reaction by adding ATP and a specific substrate.
-
Incubate for a defined period at an optimal temperature.
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.
Central Nervous System (CNS) Disorders
The lipophilic nature and three-dimensional structure of the azepane ring make it a promising scaffold for CNS-penetrant drugs.[13][14] As previously mentioned, N-substituted azepanes have shown activity as monoamine transporter inhibitors, suggesting potential applications in depression, anxiety, and other mood disorders.[8][9]
Experimental Protocol: Monoamine Transporter Uptake Assay
-
Use cells stably expressing the desired monoamine transporter (e.g., DAT, SERT, NET).
-
Pre-incubate the cells with varying concentrations of the 4-methylazepane derivative.
-
Add a radiolabeled substrate for the specific transporter (e.g., [³H]dopamine for DAT).
-
Incubate for a short period to allow for substrate uptake.
-
Wash the cells to remove excess radiolabeled substrate.
-
Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
-
Determine the IC₅₀ value for the inhibition of transporter activity.
Conclusion
4-Methylazepane hydrochloride is a valuable, yet underutilized, building block in drug discovery. Its straightforward, albeit not explicitly documented, synthesis and the potential for diverse functionalization make it an attractive scaffold for the generation of novel compound libraries. The strategic exploration of its chemical space, guided by a thorough understanding of SAR principles, holds significant promise for the development of new therapeutics targeting a range of diseases, particularly in the areas of oncology and neuroscience. This guide provides a foundational framework to encourage and facilitate further investigation into this promising chemical entity.
References
- Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494.
- Carrel, A., Yiannakas, A., Roukens, J.-J., Reynoso-Moreno, I., Orsi, M., Thakkar, A., ... & Pellegata, D. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry.
- PubMed. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. PubMed.
- Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 23(11), 2730-2735.
- ResearchGate. (n.d.). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.
- Semantic Scholar. (n.d.). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Semantic Scholar.
- Beak, P., & Lee, W. K. (2001). and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence. Journal of the American Chemical Society, 123(24), 5779-5780.
- ACS Publications. (2001). Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation−Conjugate Addition Sequence. Journal of the American Chemical Society.
- BenchChem. (2025). Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. BenchChem.
- Life Chemicals. (2020). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Life Chemicals Blog.
- Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494.
- Chemistry LibreTexts. (2023).
- Sigma-Aldrich. (n.d.). 4-Methylpiperidine 96 626-58-4. Sigma-Aldrich.
- Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof.
- Das, D., & Wang, L. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 108-126.
- Al-Abdullah, E. S., El-Shorbagi, A.-N. A., Abdel-Aziz, M., El-Sayed, M. A.-A., & El-Subbagh, H. I. (2017). Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Archiv der Pharmazie, 350(5-6), e1700020.
- PubChem. (n.d.). N-Methylcaprolactam. PubChem.
- Google Patents. (n.d.). Process for preparing 4-methylenepiperidine or acid addition salt thereof.
- Weinstock, J., & Youdim, M. B. H. (2005). Multifunctional drugs with different CNS targets for neuropsychiatric disorders. Current Pharmaceutical Design, 11(26), 3329-3337.
- Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.
- ResearchGate. (n.d.). Electron impact mass spectrum with proposed fragmentation (a) and HR-MS.
- Goti, A., Cardona, F., Cacciarini, M., & Brandi, A. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters, 25(31), 5779-5783.
- Breitenlechner, C. B., Wegge, T., Berillon, L., Graul, K., Marzenell, K., Friebe, W.-G., ... & Masjost, B. (2004). Structure-based optimization of novel azepane derivatives as PKB inhibitors. Journal of Medicinal Chemistry, 47(6), 1375-1390.
- PubChem. (n.d.). methyl (S)
- ResearchGate. (n.d.). Electron impact mass spectrum with proposed fragmentation (a) and HR-MS.
- SpectraBase. (n.d.). 4-Methylazulene - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- YouTube. (2023). predicting likely fragments in a mass spectrum. YouTube.
- ResearchGate. (n.d.). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry.
- ResearchGate. (n.d.). Synthesis of 4‐methyl‐4‐phenylpiperidine.
- LookChem. (n.d.). Cas 19869-42-2,Hexahydro-1-methyl-4H-azepin-4-one. LookChem.
- Fisher Scientific. (n.d.). N-Methylcaprolactam, 96%. Fisher Scientific.
- PrepChem.com. (n.d.).
- Sigma-Aldrich. (n.d.). N-Methylcaprolactam 99 2556-73-2. Sigma-Aldrich.
- Gsrs. (n.d.). N-METHYLCAPROLACTAM. gsrs.
- Oregon State University. (n.d.). 13C NMR Chemical Shift.
- PubChem. (n.d.). 1-Methylazepan-4-ol. PubChem.
- PubChem. (n.d.). 7-Methylcaprolactam. PubChem.
- Weinstock, J., & Youdim, M. B. H. (2006). Multi-functional drugs for various CNS targets in the treatment of neurodegenerative disorders. Current Pharmaceutical Design, 12(35), 4517-4527.
- Khan, H., Amin, S., Kamal, M. A., & Patel, S. (2022). Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential. ACS Chemical Neuroscience, 13(17), 2516-2534.
- Saraiva, C., Paiva-Santos, A. C., & Veiga, F. (2025). Recent advances in potential drug nanocarriers for CNS disorders: a review. Journal of Drug Targeting, 1-17.
Sources
- 1. Discovery of novel 4-aryl-thieno[1,4]diazepin-2-one derivatives targeting multiple protein kinases as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN101781248B - Method for synthesizing N-methylhexahydroazepin-4-one hydrochloride, azelastine hydrochloride intermediate - Google Patents [patents.google.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. whitman.edu [whitman.edu]
- 10. Multifunctional drugs with different CNS targets for neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multi-functional drugs for various CNS targets in the treatment of neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent advances in potential drug nanocarriers for CNS disorders: a review - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to the Applications of 4-Methylazepane Hydrochloride in Drug Discovery
For Immediate Release
[City, State] – January 20, 2026 – In the intricate landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of scaffolds available to researchers, 4-Methylazepane hydrochloride has emerged as a valuable and versatile intermediate. This in-depth guide provides a comprehensive overview of its applications, focusing on its role in the synthesis of bioactive molecules and offering insights into the experimental methodologies that underpin its use.
Introduction to 4-Methylazepane Hydrochloride: A Privileged Scaffold
4-Methylazepane hydrochloride, with the CAS number 91846-46-7, is a seven-membered heterocyclic amine. Its structure, featuring a methyl-substituted azepane ring, provides a unique three-dimensional framework that is increasingly sought after in drug design. The hydrochloride salt form enhances its stability and handling characteristics, making it a practical starting material in multi-step synthetic pathways.[1] The core utility of 4-Methylazepane hydrochloride lies in the nucleophilicity of its secondary amine, which readily participates in a variety of chemical transformations, most notably N-alkylation and N-acylation reactions. This reactivity allows for the facile introduction of diverse functional groups, enabling the exploration of a broad chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Table 1: Physicochemical Properties of 4-Methylazepane Hydrochloride
| Property | Value | Source |
| CAS Number | 91846-46-7 | [2] |
| Molecular Formula | C₇H₁₆ClN | Generic |
| Molecular Weight | 149.66 g/mol | Generic |
| Appearance | Solid | Generic |
| Purity | Typically ≥97% | Generic |
Key Applications in Medicinal Chemistry
The azepane motif is present in numerous biologically active compounds, and its derivatives have been investigated for a wide array of therapeutic applications, including the treatment of neuropsychiatric disorders, as well as for their potential antimicrobial and anticancer properties.[1] While direct applications of 4-Methylazepane hydrochloride are often embedded within broader synthetic schemes, its role as a precursor is critical in the generation of more complex and potent molecules.
Synthesis of Pyrazole-4-carboxamides as Kinase Inhibitors
A significant application of 4-Methylazepane hydrochloride is in the synthesis of pyrazole-4-carboxamide derivatives, a class of compounds known to exhibit potent inhibitory activity against various protein kinases. Protein kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ability to selectively inhibit specific kinases is a major focus of modern drug discovery.
The general synthetic approach involves the acylation of 4-Methylazepane hydrochloride with a pyrazole-4-carbonyl chloride intermediate. The resulting amide bond forms a stable linker between the azepane and pyrazole moieties, both of which can be further functionalized to optimize target binding and pharmacokinetic profiles.
Experimental Protocol: General Synthesis of N-(4-methylazepan-1-yl)pyrazole-4-carboxamides
This protocol describes a general procedure for the N-acylation of 4-Methylazepane hydrochloride with a substituted pyrazole-4-carbonyl chloride.
Materials:
-
4-Methylazepane hydrochloride
-
Substituted pyrazole-4-carbonyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-Methylazepane hydrochloride (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM at 0 °C, add a solution of the substituted pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-(4-methylazepan-1-yl)pyrazole-4-carboxamide.
Causality Behind Experimental Choices:
-
The use of a base such as triethylamine is crucial to neutralize the hydrochloric acid generated during the reaction and to deprotonate the 4-Methylazepane hydrochloride, thereby activating the amine for nucleophilic attack.
-
Anhydrous conditions are necessary to prevent the hydrolysis of the highly reactive acid chloride.
-
The reaction is typically initiated at a low temperature (0 °C) to control the exothermic nature of the acylation and to minimize potential side reactions.
While specific examples detailing the use of 4-Methylazepane hydrochloride in the synthesis of Pim kinase inhibitors were not explicitly found in the immediate search, the structural similarity of the azepane moiety to other cyclic amines used in patented Pim kinase inhibitors suggests its high potential in this area. Pim kinases are a family of serine/threonine kinases that are attractive targets for cancer therapy.
Potential Role in the Development of REV-ERBα Antagonists
The nuclear receptor REV-ERBα is a key regulator of circadian rhythm and metabolism.[3] The development of small molecule antagonists of REV-ERBα is a promising therapeutic strategy for a range of disorders, including sleep disorders, metabolic diseases, and cancer. The azepane scaffold is a feature in some known REV-ERBα modulators. The ability to introduce diverse substituents onto the 4-methylazepane ring makes it an attractive starting point for the synthesis of novel REV-ERBα antagonists. The synthetic strategies would likely involve N-alkylation or N-acylation to append the azepane moiety to a core structure known to interact with the REV-ERBα ligand-binding domain.
Fundamental Reactions of 4-Methylazepane Hydrochloride
The utility of 4-Methylazepane hydrochloride as a building block stems from the reactivity of its secondary amine. The following sections detail the fundamental reactions used to incorporate this scaffold into larger molecules.
N-Alkylation
N-alkylation introduces an alkyl group onto the nitrogen atom of the azepane ring. This reaction typically proceeds via a nucleophilic substitution mechanism (SN2) where the amine attacks an electrophilic carbon of an alkyl halide or another suitable alkylating agent.
Experimental Protocol: General N-Alkylation of 4-Methylazepane Hydrochloride
Materials:
-
4-Methylazepane hydrochloride
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (or another suitable base)
-
Acetonitrile or Dimethylformamide (DMF)
Procedure:
-
To a suspension of 4-Methylazepane hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile, add the alkyl halide (1.1 eq).
-
Stir the mixture at room temperature or heat to reflux until the reaction is complete, as monitored by TLC.
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield the N-alkylated 4-methylazepane.
N-Acylation
N-acylation involves the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or an acid anhydride, to form an amide. This reaction is fundamental for linking the 4-methylazepane moiety to a variety of molecular scaffolds, as exemplified in the synthesis of pyrazole-4-carboxamides. A general protocol for N-acylation has been provided in Section 2.1.
Future Perspectives and Conclusion
4-Methylazepane hydrochloride represents a valuable and readily available building block for medicinal chemists. Its unique three-dimensional structure and the facile reactivity of its secondary amine provide a powerful platform for the synthesis of diverse and complex molecules. While its direct incorporation into marketed drugs may not be extensively documented, its role as a key intermediate in the discovery and optimization of lead compounds is undeniable. The exploration of its utility in the synthesis of inhibitors for emerging therapeutic targets such as Pim kinases and REV-ERBα is an active and promising area of research. As the demand for novel chemical matter with improved drug-like properties continues to grow, the strategic application of scaffolds like 4-Methylazepane hydrochloride will undoubtedly play a crucial role in the future of drug discovery.
References
-
King-Pharm. (n.d.). 91846-46-7 4-Methylazepane Hydrochloride. Retrieved from [Link]
-
Zhang, J., et al. (2020). Synthesis and fungicidal activity of novel pyrazole-4-carboxamides. Molecular Diversity, 25(4), 2379–2388. [Link]
-
Patel, M. B., & Patel, H. D. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1169-1175. Retrieved from [Link]
-
Yilmaz, F., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1307, 137859. [Link]
-
Kushwaha, N., et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-209. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of compounds 123 and 124 through condensation and cyclization. Retrieved from [Link]
-
MDPI. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638. Retrieved from [Link]
-
MDPI. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Benzoyl chloride – Knowledge and References. Retrieved from [Link]
-
Phukan, K., & Borah, R. (2014). Regioselective N-acylation of nitrogenous heterocyclic compounds using potter’s clay as a reusable catalyst under solvent-free conditions. International Journal of Current Research, 6(6), 7138-7142. Retrieved from [Link]
-
Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. Retrieved from [Link]
-
Gore, R. P., et al. (2011). A review on various aspects of acid chloride in amide synthesis. Der Pharma Chemica, 3(3), 409-421. Retrieved from [Link]
Sources
Methodological & Application
Application Notes & Protocols: Strategic Coupling Reactions with 4-Methylazepane Hydrochloride in Modern Drug Discovery
Introduction: The Significance of the 4-Methylazepane Scaffold
The azepane ring system is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. Its three-dimensional structure provides an excellent vector for exploring chemical space, often leading to improved potency, selectivity, and pharmacokinetic properties compared to simpler six-membered rings. 4-Methylazepane, in particular, offers a synthetically accessible building block with a defined stereocenter that can be used to probe structure-activity relationships (SAR). Its incorporation into lead compounds is a common strategy in the development of novel therapeutics, including kinase inhibitors and central nervous system agents[1][2].
This guide focuses on the two most critical bond-forming reactions for derivatizing the azepane nitrogen: palladium-catalyzed C-N cross-coupling for N-arylation and amide bond formation for linking to carboxylic acid-bearing fragments.
Handling 4-Methylazepane Hydrochloride: Liberating the Nucleophile
A critical preliminary step in nearly all coupling reactions is the neutralization of 4-methylazepane hydrochloride. The protonated ammonium salt is not nucleophilic and will not participate in the desired reaction. The free secondary amine must be liberated in situ or in a separate extraction step.
-
In Situ Neutralization: This is the most common approach. An excess of the base used in the coupling reaction (e.g., NaOtBu, Cs₂CO₃, or an organic base like DIPEA) is added to the reaction mixture. The first equivalent of the base neutralizes the hydrochloride salt, with subsequent equivalents participating in the catalytic cycle or acid scavenging.
-
Aqueous Workup: For protocols sensitive to excess inorganic salts, the hydrochloride salt can be dissolved in an aqueous solution (e.g., 1M NaOH), and the free amine can be extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate. The organic layer is then dried and concentrated to yield the free base as an oil, which can be used directly.
Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen (C-N) bonds, enabling the synthesis of N-aryl amines from aryl halides or pseudohalides.[3][4] This reaction is foundational for accessing N-aryl-4-methylazepane derivatives, which are common motifs in pharmaceutical candidates.
Mechanistic Considerations & Component Selection
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[5][6] Understanding the function of each component is key to troubleshooting and optimization.
-
Palladium Precatalyst: While Pd(0) is the active catalyst, air-stable Pd(II) precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ are often used and are reduced in situ. Pre-formed Pd(0) complexes can also be employed.
-
Ligand: This is arguably the most critical component. Bulky, electron-rich phosphine ligands are required to facilitate both the oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step that forms the C-N bond and regenerates the catalyst.[6] The choice of ligand depends on the aryl halide's identity (Cl, Br, I, OTf) and steric hindrance.
-
Base: A strong, non-nucleophilic base is required. Its primary role is to deprotonate the amine (or the intermediate palladium-amine complex), making the nitrogen more nucleophilic for the coupling step.[6] Sodium tert-butoxide (NaOtBu) is common for aryl bromides and chlorides, while milder bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often used for more reactive aryl iodides and triflates.
-
Solvent: Anhydrous, polar aprotic solvents like toluene, dioxane, or dimethylformamide (DMF) are typically used to ensure the solubility of all components and to withstand the required reaction temperatures.[4]
Protocol: N-Arylation of 4-Methylazepane with an Aryl Bromide
This protocol provides a general method for the coupling of 4-methylazepane hydrochloride with a representative aryl bromide.
Materials:
-
Aryl Bromide (1.0 equiv)
-
4-Methylazepane hydrochloride (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.5-3.0 equiv)
-
Anhydrous Toluene (0.1-0.2 M)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add the aryl bromide, 4-methylazepane hydrochloride, NaOtBu, Pd₂(dba)₃, and XPhos ligand under an inert atmosphere (Argon or Nitrogen).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Inert Atmosphere: Seal the vessel, and purge with the inert gas for 5-10 minutes. This step is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reaction: Place the reaction mixture in a preheated oil bath at 90-110 °C.
-
Monitoring: Stir the reaction vigorously. Monitor its progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water.
-
Extraction: Separate the organic layer. Wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-4-methylazepane.[7]
| Parameter | Aryl Chloride | Aryl Bromide | Aryl Iodide/Triflate |
| Reactivity | Lowest | Intermediate | Highest |
| Typical Catalyst | Pd/Bulky Biarylphosphine (e.g., BrettPhos, RuPhos) | Pd/Bulky Biarylphosphine (e.g., XPhos) | Pd/Simpler Ligand (e.g., P(tBu)₃) |
| Typical Base | NaOtBu, LiHMDS | NaOtBu, K₃PO₄ | Cs₂CO₃, K₂CO₃ |
| Temperature | 100-120 °C | 90-110 °C | RT - 80 °C |
Amide Bond Formation: Creating a Robust Linkage
Forming an amide bond between the 4-methylazepane nitrogen and a carboxylic acid is a cornerstone of medicinal chemistry synthesis. Direct condensation is inefficient; therefore, the carboxylic acid must be activated using a "coupling reagent".[8]
Mechanism & Reagent Selection
The general strategy involves converting the carboxylic acid's hydroxyl group into a better leaving group, creating a highly electrophilic acyl species that is readily attacked by the amine nucleophile.[9]
-
Carbodiimide Reagents (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To minimize side reactions and potential racemization of chiral carboxylic acids, additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are used. These additives trap the O-acylisourea to form a less reactive but more stable active ester, which then cleanly reacts with the amine.[10][11]
-
Onium Salt Reagents (e.g., HATU, HBTU, PyBOP): These are considered among the most efficient coupling reagents.[12] They are based on aminium/uronium or phosphonium salts of additives like HOAt or HOBt. They react rapidly with the carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA, 2,4,6-collidine) to form the active ester in situ. HATU, which forms an OAt ester, is particularly effective due to the neighboring group participation of the pyridine nitrogen in HOAt, which accelerates the final amidation step.[12]
Protocol: HATU-Mediated Amide Coupling
This protocol describes a reliable method using HATU, known for its high efficiency, especially with sterically hindered substrates.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
4-Methylazepane hydrochloride (1.1 equiv)
-
HATU (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (3.0-4.0 equiv)
-
Anhydrous DMF or DCM (0.1-0.2 M)
Procedure:
-
Reagent Solution: In a clean, dry flask, dissolve the carboxylic acid, 4-methylazepane hydrochloride, and HATU in anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add DIPEA dropwise. The first ~2 equivalents of base are required to neutralize the hydrochloride salt and the carboxylic acid, and the subsequent portion drives the coupling.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Check for the consumption of the carboxylic acid by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash extensively with 1M HCl (to remove excess DIPEA), saturated NaHCO₃ solution (to remove unreacted acid and HATU byproducts), and brine.
-
Extraction & Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude amide product by flash column chromatography or preparative HPLC.
| Coupling Reagent | Pros | Cons | Best For |
| EDC / HOBt | Inexpensive, water-soluble byproducts (EDC). | Slower, potential for side reactions if HOBt is omitted. | Large-scale synthesis, standard couplings. |
| HATU | Very fast, highly efficient, low racemization. | Expensive, byproducts can be hard to remove. | Difficult couplings, sterically hindered substrates, fragment coupling. |
| PyBOP | High efficiency, stable solid. | Byproducts can be challenging to remove. | Routine and moderately difficult couplings. |
Conclusion and Best Practices
Mastery of N-arylation and amide coupling reactions is essential for leveraging the full potential of the 4-methylazepane scaffold in drug discovery. Success in these transformations hinges on a rational selection of reagents and careful control of reaction conditions. Always ensure an inert atmosphere for palladium-catalyzed reactions and the use of anhydrous solvents to prevent hydrolysis of activated intermediates in amide couplings. By applying the principles and protocols outlined in this guide, researchers can confidently and efficiently synthesize novel 4-methylazepane derivatives for the advancement of their discovery programs.
References
-
Babu, B. P., et al. (2013). Heterogeneous Cu(II) -catalysed solvent-controlled selective N-arylation of cyclic amides and amines with bromo-iodoarenes. PubMed. Available at: [Link]
-
Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Li, W., et al. (2020). A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy. Organic Chemistry Frontiers. Available at: [Link]
-
Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
ACS Green Chemistry Institute. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Wang, Y., et al. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]
-
Nuno Ricardo. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Ishihara, K. (2010). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. Available at: [Link]
-
ChemHelpASAP. (2020). Suzuki coupling. YouTube. Available at: [Link]
-
Martins, A. C. S., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]
-
Dong, Z., et al. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. PMC - NIH. Available at: [Link]
-
Aapptec Peptides. Coupling Reagents. Aapptec. Available at: [Link]
-
Ieni, A., et al. (2021). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PMC - PubMed Central. Available at: [Link]
-
Khan Academy. (2023). Amide formation from carboxylic acid derivatives. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ResearchGate. Available at: [Link]
-
Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. National Institutes of Health. Available at: [Link]
-
Liu, X. H., et al. (2013). Design and Synthesis of Novel 2-methyl-4,5-substitutedbenzo[f]-3,3a,4,5-tetrahydro-pyrazolo[1,5-d][13][14]oxazepin-8(7H)-one Derivatives as Telomerase Inhibitors. PubMed. Available at: [Link]
-
MDPI. (2025). Special Issue “Advances in Drug Discovery and Synthesis”. MDPI. Available at: [Link]
-
He, S., et al. (n.d.). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. -ORCA. Available at: [Link]
-
Wang, Y., et al. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C-N Bond Coupling and Ring Opening of Azetidines. PubMed. Available at: [Link]
-
ResearchGate. (2025). Sonogashira Reactions with Propyne: Facile Synthesis of 4Hydroxy2-methylbenzofurans from Iodoresorcinols. ResearchGate. Available at: [Link]
-
The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. peptide.com [peptide.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 13. Heterogeneous Cu(II) -catalysed solvent-controlled selective N-arylation of cyclic amides and amines with bromo-iodoarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 4-Methylazepane Hydrochloride
Introduction: The Azepane Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the seven-membered azepane ring system has emerged as a valuable scaffold. Its non-planar, flexible conformation provides a three-dimensional architecture that can effectively probe the binding pockets of biological targets. This structural feature is often decisive for the bioactivity of a molecule, allowing for the development of compounds with improved potency and optimized physicochemical properties. Several approved drugs, such as the antihistamine Azelastine and the antidiabetic Tolazamide, incorporate the azepane moiety, highlighting its pharmacological significance.
4-Methylazepane hydrochloride (CAS No. 91846-46-7) is a key building block that provides a straightforward entry point to this important chemical space.[1] As a secondary amine, it is a versatile nucleophile, readily participating in essential bond-forming reactions. This guide provides detailed application notes and validated protocols for two cornerstone reactions in pharmaceutical synthesis utilizing 4-Methylazepane: N-Alkylation of heteroaromatic systems and Reductive Amination with carbonyl compounds. These methods are fundamental for constructing advanced intermediates, particularly in the development of kinase inhibitors and other complex therapeutic agents.
| Property | Value |
| Chemical Name | 4-Methylazepane hydrochloride |
| CAS Number | 91846-46-7[1] |
| Molecular Formula | C₇H₁₆ClN |
| Molecular Weight | 149.66 g/mol [1] |
| Structure |
Application Note 1: N-Alkylation for the Synthesis of Kinase Inhibitor Scaffolds
Expert Rationale & Mechanistic Insight
The introduction of substituted amines onto heteroaromatic cores is a cornerstone of modern kinase inhibitor design.[2][3] Many potent inhibitors, including those targeting VEGFR-2, derive their efficacy from the specific interactions enabled by an N-alkylated substituent.[4][5] The reaction of 4-Methylazepane with an activated electrophilic heterocycle, such as a 4-chloroquinazoline, proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.
The causality for this experimental design is clear: the electron-withdrawing nitrogen atoms of the quinazoline ring activate the C4 position towards nucleophilic attack by the secondary amine of 4-methylazepane. A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is employed to neutralize the HCl generated in situ. This prevents the protonation and deactivation of the starting amine, driving the reaction to completion without competing with the primary nucleophile.
Caption: Workflow for SNAr N-Alkylation.
Experimental Protocol: Synthesis of 4-(4-Methylazepan-1-yl)quinazoline
Materials:
-
4-Chloroquinazoline (1.0 equiv)
-
4-Methylazepane hydrochloride (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Isopropanol (IPA) (approx. 0.1 M concentration)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloroquinazoline (1.0 equiv) and 4-Methylazepane hydrochloride (1.1 equiv).
-
Add isopropanol to the flask to achieve a concentration of approximately 0.1 M with respect to the 4-chloroquinazoline.
-
Add DIPEA (2.5 equiv) to the suspension. The DIPEA serves to both liberate the free 4-methylazepane from its hydrochloride salt and to scavenge the HCl produced during the reaction.[6][7]
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 4-chloroquinazoline is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the isopropanol under reduced pressure.
-
Partition the resulting residue between ethyl acetate and a saturated aqueous solution of NaHCO₃. Separate the layers.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 4-(4-methylazepan-1-yl)quinazoline.
Self-Validation and Data: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
| Compound | Role | Mol. Weight | Expected Yield | Key Analytical Data (Hypothetical) |
| 4-Chloroquinazoline | Electrophile | 164.60 | - | - |
| 4-Methylazepane HCl | Nucleophile | 149.66 | - | - |
| Product | Intermediate | 241.34 | 85-95% | ¹H NMR (CDCl₃): δ ~8.7 (s, 1H), 7.5-8.0 (m, 4H), 3.8 (t, 4H), 1.5-2.0 (m, 9H), 1.0 (d, 3H). MS (ESI+): m/z = 242.16 [M+H]⁺. |
Application Note 2: Reductive Amination for C-N Bond Formation
Expert Rationale & Mechanistic Insight
Reductive amination is a robust and highly versatile method for synthesizing amines, offering significant advantages over direct alkylation with alkyl halides by preventing common side reactions like over-alkylation.[8] The process involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the target amine.
The choice of reducing agent is critical for the success of this one-pot reaction. Sodium triacetoxyborohydride, NaBH(OAc)₃, is an exemplary reagent for this purpose.[9][10] It is a mild and selective hydride donor, capable of reducing the protonated iminium ion much faster than the starting carbonyl compound.[8] This selectivity is the key to the high yields and clean reaction profiles observed. The reaction is typically performed in a non-protic solvent like 1,2-dichloroethane (DCE) to facilitate the formation of the iminium intermediate through dehydration.
Caption: Mechanism of Reductive Amination.
Experimental Protocol: Synthesis of 1-Benzyl-4-methylazepane
Materials:
-
Benzaldehyde (1.0 equiv)
-
4-Methylazepane hydrochloride (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)
-
1,2-Dichloroethane (DCE) (approx. 0.2 M concentration)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for work-up and purification.
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), combine 4-Methylazepane hydrochloride (1.1 equiv) and 1,2-dichloroethane (DCE).
-
Add DIPEA (1.2 equiv) to liberate the free amine, followed by benzaldehyde (1.0 equiv). Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the stirred solution. Caution: The addition may be mildly exothermic.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the aldehyde by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, add more water, and separate the layers. Extract the aqueous layer with DCE or dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash chromatography on silica gel if necessary, though often the product is of high purity after work-up.
Self-Validation and Data: Successful synthesis is confirmed through standard spectroscopic methods. The protocol is designed to be self-validating through in-process monitoring (TLC) and final product characterization.
| Parameter | Condition / Reagent | Rationale |
| Amine | 4-Methylazepane HCl | Nucleophilic building block. |
| Carbonyl | Benzaldehyde | Electrophilic partner. |
| Reducing Agent | NaBH(OAc)₃ | Mild and selective for the iminium ion.[9] |
| Base | DIPEA | Neutralizes HCl salt of the starting amine. |
| Solvent | 1,2-Dichloroethane (DCE) | Aprotic solvent, favors iminium formation.[9] |
| Temperature | Room Temperature | Sufficient for mild reduction. |
| Expected Yield | >90% | High efficiency is typical for this reaction.[11] |
References
-
Carlson, M. W., et al. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. [Online] Available at: [Link]
-
El-Sayed, M. A., et al. (2020). N-Substituted-4-phenylphthalazin-1-amine-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluation studies. Archiv der Pharmazie. [Online] Available at: [Link]
-
Myers, A. G. Reductive Amination Protocol. Harvard University. [Online] Available at: [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Online] Available at: [Link]
-
Prasad, A. S. B., et al. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Tetrahedron Letters. [Online] Available at: [Link]
-
Magid, A. A. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Johnson Matthey Pharmaceutical Research Institute. [Online] Available at: [Link]
-
Al-Warhi, T., et al. (2022). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry. [Online] Available at: [Link]
-
Abdallah, A. E., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy. [Online] Available at: [Link]
-
El-Naggar, A. M., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules. [Online] Available at: [Link]
-
El-Damasy, D. A., et al. (2023). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Pharmaceuticals. [Online] Available at: [Link]
-
de Oliveira, K. T., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Online] Available at: [Link]
-
Beilstein Journals. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Online] Available at: [Link]
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Substituted-4-phenylphthalazin-1-amine-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: 4-Methylazepane Hydrochloride in Parallel Synthesis Workflows
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Untapped Potential of the Azepane Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the seven-membered azepane ring is a relatively underexplored scaffold. While its smaller cousins, piperidine and pyrrolidine, are ubiquitous in approved pharmaceuticals, the azepane motif offers a unique three-dimensional geometry that can be pivotal in accessing novel chemical space and improving drug-like properties.[1][2] The strategic introduction of substituents, such as a methyl group at the 4-position, provides a valuable vector for modulating physicochemical properties and biological activity. 4-Methylazepane hydrochloride is a versatile building block that enables the efficient construction of diverse compound libraries, particularly through parallel synthesis, a cornerstone of modern drug discovery.[3] This guide provides detailed protocols and insights for the effective integration of 4-methylazepane hydrochloride into parallel synthesis workflows, empowering researchers to rapidly generate novel and diverse chemical libraries.
Physicochemical Properties and Handling of 4-Methylazepane Hydrochloride
A thorough understanding of the physicochemical properties of 4-Methylazepane hydrochloride is paramount for successful implementation in high-throughput synthesis.
Structure:
Key Properties:
| Property | Value (Estimated) | Significance in Parallel Synthesis |
| Molecular Formula | C₇H₁₆ClN | Essential for calculating reagent stoichiometry. |
| Molecular Weight | 149.66 g/mol | Crucial for accurate weighing and solution preparation. |
| pKa (of conjugate acid) | ~10.3 | The pKa of the parent amine, N-methylazepane, is reported as 10.3.[4] This value is critical for determining the appropriate base and stoichiometry required to liberate the free amine for reaction. A non-nucleophilic organic base with a pKa greater than 10.3, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically required. |
| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in many aprotic organic solvents (e.g., dichloromethane, THF) until neutralized. | Dictates the choice of reaction solvents. Often, a co-solvent system or initial neutralization in a polar solvent is necessary before adding less polar reactants. The solubility of the resulting free amine will differ from the salt form.[5][6] |
Handling and Storage:
4-Methylazepane hydrochloride is a hygroscopic solid and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[7] As with all amine hydrochlorides, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.
Core Parallel Synthesis Workflows
The following sections detail robust protocols for three common and powerful transformations in medicinal chemistry, adapted for the use of 4-Methylazepane hydrochloride in a 96-well plate format.
Workflow 1: High-Throughput Reductive Amination
Reductive amination is a cornerstone reaction for the synthesis of secondary and tertiary amines.[8] This protocol describes the parallel reaction of 4-methylazepane with a library of aldehydes.
Workflow Diagram:
Caption: High-throughput reductive amination workflow.
Detailed Protocol (per well of a 96-well plate):
-
Reagent Preparation:
-
Prepare a 0.5 M stock solution of each aldehyde in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Prepare a 0.5 M stock solution of 4-Methylazepane hydrochloride in DCE.
-
Prepare a 1.0 M stock solution of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in DCE.
-
Prepare a 0.75 M stock solution of the reducing agent, sodium triacetoxyborohydride (STAB), in DCE. Note: STAB is moisture-sensitive; prepare this solution fresh.
-
-
Reaction Assembly:
-
To each well of a 96-well reaction block, add 100 µL of the respective aldehyde stock solution (0.05 mmol, 1.0 equiv.).
-
Add 120 µL of the 4-Methylazepane hydrochloride stock solution (0.06 mmol, 1.2 equiv.).
-
Add 120 µL of the base stock solution (0.12 mmol, 2.4 equiv.) to neutralize the hydrochloride salt and facilitate imine formation.
-
Seal the plate and agitate at room temperature for 1 hour to allow for imine formation.
-
Unseal the plate and add 100 µL of the STAB stock solution (0.075 mmol, 1.5 equiv.).
-
-
Reaction and Monitoring:
-
Reseal the plate and agitate at room temperature for 12-24 hours.
-
Reaction progress can be monitored by taking a small aliquot from a representative well and analyzing by LC-MS.
-
-
Workup and Purification:
-
Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Agitate for 15 minutes.
-
The product can be isolated via liquid-liquid extraction or solid-phase extraction (SPE). For high-throughput applications, SPE is often more efficient.
-
Purify the crude product library using automated high-performance liquid chromatography-mass spectrometry (HPLC-MS).[9]
-
Rationale for Experimental Choices:
-
Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other hydrides, which minimizes side reactions.[8]
-
Excess Amine and Base: A slight excess of the amine hydrochloride and a greater excess of the base are used to drive the equilibrium towards imine formation and ensure complete neutralization of the HCl salt.
-
Solvent Choice: DCE and THF are common solvents for reductive amination as they are relatively non-polar and aprotic, which is favorable for imine formation.
Workflow 2: Automated Parallel Amide Coupling
Amide bond formation is one of the most frequently utilized reactions in drug discovery. This protocol outlines the coupling of 4-methylazepane with a library of carboxylic acids using an automated synthesis platform.
Workflow Diagram:
Caption: Automated parallel amide coupling workflow.
Detailed Protocol (per well of a 96-well plate):
-
Reagent Preparation:
-
Prepare 0.2 M stock solutions of a library of carboxylic acids in N,N-dimethylformamide (DMF).
-
Prepare a 0.2 M stock solution of 4-Methylazepane hydrochloride in DMF.
-
Prepare a 0.22 M stock solution of a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in DMF.
-
Prepare a 0.6 M stock solution of DIPEA in DMF.
-
-
Automated Reaction Assembly:
-
Using a liquid handling robot, dispense the following into each well of a 96-well reaction plate:
-
250 µL of the carboxylic acid stock solution (0.05 mmol, 1.0 equiv.).
-
250 µL of the HATU stock solution (0.055 mmol, 1.1 equiv.).
-
250 µL of the DIPEA stock solution (0.15 mmol, 3.0 equiv.).
-
300 µL of the 4-Methylazepane hydrochloride stock solution (0.06 mmol, 1.2 equiv.).
-
-
-
Reaction:
-
Seal the plate and agitate at room temperature for 4-16 hours. Monitor a representative reaction by LC-MS to determine completion.
-
-
High-Throughput Workup:
-
To each well, add scavenger resins to remove excess reagents. For example, an isocyanate resin can be used to scavenge unreacted 4-methylazepane, and a tris(2-aminoethyl)amine-functionalized resin can remove excess carboxylic acid and HATU byproducts.[10]
-
Agitate the plate for 2-4 hours.
-
Filter the contents of the wells through a filter plate to remove the resins.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting library of amides can be analyzed for purity by LC-MS and, if necessary, further purified by preparative HPLC-MS.
-
Rationale for Experimental Choices:
-
HATU: HATU is a highly effective coupling agent that often leads to fast reaction times and high yields with minimal racemization for chiral carboxylic acids.
-
DIPEA: A significant excess of a hindered base like DIPEA is used to neutralize the hydrochloride salt and the hexafluorophosphate from HATU, and to facilitate the amide bond formation.
-
Scavenger Resins: The use of polymer-supported scavenger resins provides a rapid and efficient method for purification in a parallel format, often eliminating the need for traditional liquid-liquid extraction.[1][10]
Workflow 3: Parallel Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction widely used in drug discovery to create biaryl structures.[11] This protocol describes the coupling of a library of aryl bromides with N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azepane, followed by deprotection to yield N-aryl-4-methylazepanes. This two-step approach is often more robust for parallel synthesis.
Workflow Diagram:
Caption: Two-step parallel Suzuki-Miyaura coupling and deprotection workflow.
Detailed Protocol (per well of a 96-well plate):
Step 1: Suzuki-Miyaura Coupling
-
Reagent Preparation:
-
Prepare 0.3 M stock solutions of a library of aryl bromides in dioxane.
-
Prepare a 0.36 M stock solution of N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azepane in dioxane.
-
Prepare a catalyst/ligand stock solution by dissolving a suitable palladium catalyst (e.g., Pd(dppf)Cl₂) and ligand in dioxane.
-
Prepare a 2.0 M aqueous solution of potassium carbonate (K₂CO₃).
-
-
Reaction Assembly (in an inert atmosphere glovebox):
-
To each well of a 96-well reaction block, add 100 µL of the aryl bromide stock solution (0.03 mmol, 1.0 equiv.).
-
Add 120 µL of the N-Boc-azepane boronic ester stock solution (0.043 mmol, 1.2 equiv.).
-
Add 50 µL of the catalyst/ligand stock solution (e.g., 5 mol % Pd).
-
Add 45 µL of the 2.0 M K₂CO₃ solution (0.09 mmol, 3.0 equiv.).
-
Add 185 µL of dioxane to bring the total volume to 500 µL.
-
-
Reaction:
-
Seal the plate and heat to 80-100 °C with agitation for 4-12 hours. Monitor by LC-MS.
-
-
Workup:
-
Cool the reaction plate to room temperature.
-
Add 500 µL of water and 500 µL of ethyl acetate to each well.
-
Agitate and then centrifuge the plate to separate the layers.
-
Transfer the organic layer to a new plate and evaporate the solvent.
-
Step 2: Boc Deprotection
-
Reaction Assembly:
-
To the dried crude product from Step 1, add 500 µL of a 20% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
-
Reaction:
-
Seal the plate and agitate at room temperature for 1-2 hours.
-
-
Workup and Purification:
-
Evaporate the solvent and TFA under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., DMSO/methanol) and purify by preparative HPLC-MS.
-
Rationale for Experimental Choices:
-
Two-Step Approach: Using an N-Boc protected azepane boronic ester prevents potential complications of the free amine coordinating to the palladium catalyst, which can inhibit catalysis.[12]
-
Catalyst System: Pd(dppf)Cl₂ is a robust catalyst for a wide range of Suzuki couplings. Other catalyst/ligand systems may be screened in a high-throughput manner for optimization.[11][13]
-
Base and Solvent: An aqueous base like K₂CO₃ is commonly used and effective. A dioxane/water solvent system is standard for many Suzuki couplings, providing good solubility for both organic and inorganic reagents.
Troubleshooting Common Issues in Parallel Synthesis with 4-Methylazepane Hydrochloride
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Incomplete neutralization of the hydrochloride salt.- Inactive catalyst or reagents.- Steric hindrance from bulky substrates. | - Increase the equivalents of base (e.g., to 3-4 equiv.).- Use freshly prepared reagents and degassed solvents.- Screen alternative, more active catalysts/ligands (for Suzuki coupling) or coupling agents (for amide coupling).- Increase reaction temperature or time. |
| Formation of Side Products | - Over-alkylation in reductive amination.- Homocoupling in Suzuki reactions.- Racemization of chiral centers. | - Use a milder reducing agent (STAB is generally good for preventing over-alkylation).- Ensure an inert atmosphere and use degassed solvents for Suzuki couplings.- Use coupling agents known to suppress racemization (e.g., HATU, COMU) at lower temperatures. |
| Difficult Purification | - Byproducts with similar polarity to the product.- Excess unreacted starting materials. | - Employ orthogonal purification methods (e.g., normal phase followed by reverse phase chromatography).- Utilize scavenger resins or solid-phase extraction (SPE) to remove specific impurities before final purification.[1][10] |
Conclusion
4-Methylazepane hydrochloride is a valuable and versatile building block for expanding the chemical diversity of compound libraries. By leveraging the power of parallel synthesis and employing robust, optimized protocols for key chemical transformations, researchers can efficiently explore the untapped potential of the azepane scaffold. The detailed workflows and scientific rationale provided in this application note serve as a comprehensive guide for medicinal chemists and drug discovery scientists to accelerate their research and development efforts.
References
- Parlow, J. J., Naing, W., & South, M. S. (1997). Polymer-Supported Quenching Reagents for Parallel Purification. Journal of the American Chemical Society, 119(22), 5147–5148.
- Zeng, L., Kassel, D. B., & H-T. C. (1997). High throughput analysis and purification in support of automated parallel synthesis. Molecular Diversity, 3(1), 61–70.
- Mykura, R., Sánchez-Bento, R., Matador, E., Duong, V. K., Varela, A., Angelini, L., ... & Leonori, D. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
- Ley, S. V., Bolli, M. H., Hinzen, B., Gervaise, A.-G., & Hall, B. J. (1998). Use of polymer supported reagents for clean multi-step organic synthesis: preparation of amines and amine derivatives from alcohols for use in compound library generation. Journal of the Chemical Society, Perkin Transactions 1, (14), 2239–2242.
- Kirschning, A., Monenschein, H., & Wittenberg, R. (2001). The Use of Polymer-Supported Reagents and Scavengers in the Synthesis of Biologically Active Molecules.
- Gayo, L. M., & Suto, M. J. (2022). Catch-enrich-release approach for amine-containing natural products.
- Billingsley, K. L., & Buchwald, S. L. (2018). High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. CHIMIA International Journal for Chemistry, 72(7), 504-509.
- Kakarla, R., Li, G., & Gerritz, S. W. (2007). Synthesis and Applications of a Novel Polymer-Supported EEDQ Reagent.
- Gong, X., & Maligres, P. E. (2018). High Throughput Experimentation and Continuous Flow Validation of Suzuki–Miyaura Cross‐Coupling Reactions.
- Lindsley, C. W., & Stauffer, S. R. (2010). The introduction of high-throughput experimentation methods for Suzuki-Miyaura coupling reactions in University education.
- Besson, T., & Thiery, V. (2003). A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. Tetrahedron, 59(35), 6827–6832.
- Ryabukhin, S. V., Plaskon, A. S., & Volochnyuk, D. M. (2007). One-Pot Parallel Synthesis Approach to Secondary Amines Based on the Reductive Amination of Ketones. Synthesis, 2007(01), 129-136.
- Beaver, M. G., & Sammakia, T. (2019). Utilization of Cyclic Amides as Masked Aldehyde Equivalents in Reductive Amination Reactions. The Journal of Organic Chemistry, 84(12), 7936–7949.
- Franzini, R. M., & Neri, D. (2014). “Cap-and-Catch” Purification for Enhancing the Quality of Libraries of DNA Conjugates.
- Müller, M. J., Dorst, A., Paulus, C., Khan, I., & Sieber, S. (2022). Catch-enrich-release approach for amine-containing natural products.
- Ryabukhin, S. V., Plaskon, A. S., & Volochnyuk, D. M. (2007).
- Rowley, J. M., & O'Brien, P. (2012). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Organic Letters, 14(10), 2536–2539.
- Müller, M. J., Dorst, A., Paulus, C., Khan, I., & Sieber, S. (2022). Catch-enrich-release approach for amine-containing natural products.
- Coe, J. W., & Wirtz, M. C. (2011). An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. Tetrahedron Letters, 52(23), 2981–2984.
- Mykura, R., Sánchez-Bento, R., Matador, E., Duong, V. K., Varela, A., Angelini, L., ... & Leonori, D. (2024). Application of the methodology in the preparation of azepane-based analogues of piperidine-containing drugs.
- Mykura, R., Sánchez-Bento, R., Matador, E., Duong, V. K., Varela, A., Angelini, L., ... & Leonori, D. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
- Buitrago, E., & Ley, S. V. (2021). Automated Synthesis. Comprehensive Organic Synthesis II, 467-505.
- Lindsley, C. W., & Stauffer, S. R. (2010). The Introduction of High-Throughput Experimentation Methods for Suzuki–Miyaura Coupling Reactions in University Education.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
PubChemLite. (n.d.). Methyl azepane-4-carboxylate hydrochloride (C8H15NO2). Retrieved from [Link]
-
PubChem. (n.d.). N-Methylazepane. Retrieved from [Link]
- Kim, J. H., Kim, D. W., & Lee, Y. J. (2021).
-
PubChem. (n.d.). 4-Hydrazinyl-1-methylazepane. Retrieved from [Link]
- Kiani, M., & Halladj, R. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.
- Guha, R. (2010).
-
PubChem. (n.d.). Methyl azepane-4-carboxylate hydrochloride. Retrieved from [Link]
Sources
- 1. Use of polymer supported reagents for clean multi-step organic synthesis: preparation of amines and amine derivatives from alcohols for use in compound library generation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Methylazepane | C7H15N | CID 70940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. physchemres.org [physchemres.org]
- 7. arctomsci.com [arctomsci.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening with 4-Methylazepane Hydrochloride Libraries
Abstract: High-throughput screening (HTS) serves as a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel modulators of biological targets.[1][2] The success of any HTS campaign is fundamentally linked to the quality and chemical diversity of the screening library.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of libraries based on the 4-Methylazepane hydrochloride scaffold. Azepane-containing structures are recognized as privileged scaffolds in medicinal chemistry, offering three-dimensional complexity that can lead to improved pharmacological properties.[5] We present an in-depth, experience-driven protocol, covering library quality control, assay development using a model biochemical kinase assay, a detailed HTS workflow, and a robust data analysis and hit confirmation cascade.
Introduction: The Strategic Value of the 4-Methylazepane Scaffold
The relentless pursuit of novel therapeutics necessitates the exploration of unique chemical matter. While HTS has revolutionized lead generation, the challenge often lies in finding starting points with favorable drug-like properties.[2][6] Saturated heterocyclic scaffolds, like azepane, are of increasing interest because their non-flat, three-dimensional structures can provide superior binding interactions with biological targets compared to traditional flat, aromatic compounds. The 4-Methylazepane moiety, in particular, introduces a defined stereocenter and conformational rigidity, which can be exploited to achieve high-potency and selective target engagement. Libraries built around this core offer a rich chemical space for identifying novel hit compounds that are synthetically tractable and possess desirable physicochemical properties for lead optimization.[3]
This guide provides the technical framework to effectively deploy a 4-Methylazepane hydrochloride library in a typical HTS campaign. The hydrochloride salt form is commonly used to enhance the solubility and stability of the parent amine, a critical consideration for aqueous screening assays.
Section 1: Library Quality Control - The Foundation of a Successful Screen
Causality: Each QC step is designed to mitigate a specific risk. Purity analysis prevents false positives from active impurities. Identity confirmation ensures you are testing the intended molecule. Accurate concentration measurement is vital for determining meaningful structure-activity relationships (SAR).[7] Solubility assessment preempts issues with compound precipitation in aqueous assay buffers, a common source of artifacts.
Protocol: Library QC
-
Purity Assessment: Analyze a representative subset of the library (e.g., 5-10%) via Liquid Chromatography-Mass Spectrometry (LC-MS). The goal is to ensure that the majority of compounds meet an acceptable purity threshold, typically >90%.
-
Identity Confirmation: The mass spectrometry data from the LC-MS analysis should be used to confirm that the observed molecular weight matches the expected molecular weight of the 4-Methylazepane derivative.
-
Concentration Verification: For libraries stored in solution (typically DMSO), use a technique like quantitative NMR (qNMR) or a concentration-dependent assay on a small subset to verify the stock concentrations.
-
Solubility Assessment: Perform a kinetic solubility assay using a nephelometric or light-scattering method to determine the solubility of a representative set of compounds in the final assay buffer. This helps flag compounds that may precipitate and cause false positives.
| Parameter | Method | Acceptance Criteria | Rationale |
| Purity | LC-MS | >90% for >95% of compounds | Minimizes false positives from active impurities. |
| Identity | Mass Spectrometry | Observed mass ± 0.1 Da of expected mass | Ensures the correct compound is being tested. |
| Concentration | qNMR / Assay | Within ±15% of stated concentration | Critical for accurate SAR and potency determination. |
| Solubility | Nephelometry | >50 µM in final buffer (assay dependent) | Prevents compound precipitation and related artifacts. |
Section 2: Assay Development & Optimization - A Model Kinase Inhibition Assay
To illustrate the screening process, we will use a generic biochemical protein kinase inhibition assay. Kinases are a major class of drug targets, and their activity can be measured by quantifying the phosphorylation of a substrate.[8][9] The chosen format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which is a robust, homogeneous ("mix-and-read") technology well-suited for HTS.[10][11]
Principle of the TR-FRET Kinase Assay: The assay measures the enzymatic activity of a kinase, which transfers a phosphate group from ATP to a biotinylated peptide substrate. A Europium (Eu)-labeled anti-phospho-substrate antibody and a Streptavidin-Allophycocyanin (SA-APC) conjugate are used for detection. When the substrate is phosphorylated, the antibody binds. The biotin tag on the substrate then brings the complex into proximity with SA-APC. Excitation of the Eu donor leads to energy transfer (FRET) to the APC acceptor, generating a strong signal. Inhibitors prevent substrate phosphorylation, disrupting the FRET complex and reducing the signal.
Protocol: Assay Optimization
The goal of optimization is to establish conditions that produce a robust and reproducible assay, quantified by the Z'-factor.[12][13] The Z'-factor is a statistical measure of assay quality, taking into account the separation between the high (no inhibition) and low (full inhibition) signals, and the variability of those signals.[14][15] An assay with a Z'-factor > 0.5 is considered excellent for HTS.[1][7][15]
-
Enzyme Titration: Determine the optimal enzyme concentration by performing the assay with a range of kinase concentrations while keeping the substrate and ATP concentrations fixed. Select the lowest enzyme concentration that gives a strong signal-to-background ratio (>10) within a linear reaction time (e.g., 60 minutes). This conserves expensive enzyme and increases sensitivity to inhibitors.
-
Substrate Titration (Km Determination): With the optimal enzyme concentration, perform the assay across a range of substrate concentrations to determine the Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of its maximum. For inhibitor screening, it is crucial to run the assay at or below the Km of the substrate to ensure sensitivity to competitive inhibitors.
-
Z'-Factor Determination: Prepare a 384-well plate with alternating columns of high and low controls.
-
High Control (Max Signal): All assay components + vehicle (e.g., 0.1% DMSO). This represents 0% inhibition.
-
Low Control (Min Signal): All assay components + a known, potent inhibitor of the kinase (or simply omit the enzyme). This represents 100% inhibition.
-
Incubate and read the plate. Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|
-
Repeat this test on multiple days to ensure reproducibility.[13][16] The assay is ready for HTS when the Z'-factor is consistently ≥ 0.5.[15][17]
-
| Parameter | Optimized Value | Rationale |
| Assay Volume | 20 µL | Miniaturization saves reagents. |
| Kinase Concentration | 1 nM | Lowest concentration in the linear range of the assay. |
| Substrate Concentration | 100 nM (at Km) | Ensures sensitivity to competitive inhibitors. |
| ATP Concentration | 10 µM (at Km) | Ensures sensitivity to ATP-competitive inhibitors. |
| Final DMSO | 0.1% | Balances compound solubility with potential enzyme inhibition. |
| Z'-Factor | > 0.7 | Indicates an excellent and robust assay for screening.[1][15] |
Section 3: High-Throughput Screening Workflow Protocol
This protocol outlines the automated screening of the 4-Methylazepane hydrochloride library against the optimized kinase assay in a 384-well plate format.
Materials:
-
4-Methylazepane library (10 mM in DMSO)
-
Acoustic liquid handler (e.g., Echo) or pin tool for compound transfer
-
Multichannel pipette or automated dispenser for reagent addition
-
TR-FRET compatible plate reader
-
384-well, low-volume, white assay plates
-
Optimized assay reagents (Kinase, Substrate, ATP, Detection Reagents)
Step-by-Step Protocol:
-
Plate Mapping: Design the plate map. Typically, columns 1 and 2 are reserved for negative (DMSO vehicle) and positive (known inhibitor) controls, respectively. Columns 3-24 are for the library compounds.
-
Compound Dispensing ("Stamping"): Using an acoustic liquid handler, dispense 20 nL of each library compound from the 10 mM stock plate into the corresponding wells of the 384-well assay plate. This results in a final screening concentration of 10 µM in a 20 µL assay volume.
-
Enzyme Addition: Add 10 µL of 2X kinase solution in assay buffer to all wells.
-
Initiation of Reaction: Add 10 µL of 2X substrate/ATP solution in assay buffer to all wells. The final volume is 20 µL.
-
Incubation: Seal the plates and incubate at room temperature for 60 minutes.
-
Detection: Add 10 µL of 3X detection reagent mix (containing Eu-antibody and SA-APC) to all wells.
-
Final Incubation: Incubate for an additional 60 minutes at room temperature, protected from light, to allow the detection reagents to equilibrate.
-
Data Acquisition: Read the plates on a TR-FRET enabled plate reader, measuring the emission at both the acceptor and donor wavelengths.
Section 4: Data Analysis, Hit Confirmation, and Triage
Raw HTS data must be processed and analyzed to identify "hits"—compounds that show significant activity against the target.[18][19] A single active reading is not sufficient; a rigorous confirmation and triage process is essential to eliminate false positives and focus resources on the most promising chemical matter.[20]
// Nodes Lib [label="4-Methylazepane Library\n(10,000s of compounds)", fillcolor="#F1F3F4"]; Primary [label="Primary Screen\n(Single Concentration, e.g., 10 µM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data [label="Data Analysis\n(% Inhibition, Z-Score)", fillcolor="#FBBC05"]; Hit_ID [label="Hit Identification\n(Threshold: >50% Inhibition)", fillcolor="#FBBC05"]; Conf [label="Hit Confirmation\n(Re-test from fresh stock)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dose [label="Dose-Response (IC50)\n(8-point titration)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Counter [label="Counterscreens &\nOrthogonal Assays", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SAR [label="SAR & Hit Expansion\n(Purchase or synthesize analogs)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Leads [label="Validated Hit Series\n(2-3 distinct scaffolds)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Lib -> Primary [color="#5F6368"]; Primary -> Data [color="#5F6368"]; Data -> Hit_ID [color="#5F6368"]; Hit_ID -> Conf [label="~500 'Hits'", color="#5F6368"]; Conf -> Dose [label="~200 Confirmed Hits", color="#5F6368"]; Dose -> Counter [label="~100 Potent Hits", color="#5F6368"]; Counter -> SAR [label="~20-30 Validated Hits", color="#5F6368"]; SAR -> Leads [color="#5F6368"]; } .enddot Caption: High-Throughput Screening Data Analysis and Hit Triage Workflow.
Protocol: Data Analysis and Hit Triage
-
Data Normalization: For each plate, calculate the percent inhibition for each compound well using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Mean_low_control) / (Mean_high_control - Mean_low_control))
-
Hit Selection: Define a hit threshold. A common starting point is a percent inhibition > 50% or a Z-score > 3 (i.e., activity is more than 3 standard deviations from the mean of the plate).
-
Hit Confirmation: Cherry-pick the initial hits from the library plates and re-test them in the primary assay to confirm activity. False positives due to experimental error are often eliminated at this stage.
-
Dose-Response Analysis: For all confirmed hits, perform an 8-point dose-response curve to determine the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%). This confirms potency and provides a key metric for SAR.
-
Counterscreens and Orthogonal Assays: This is a critical step to eliminate frequent hitters and compounds that interfere with the assay technology.[20]
-
Assay Interference Screen: Run the assay in the absence of the kinase enzyme but with the final product. A compound that still shows a signal change is likely interfering with the detection reagents.
-
Orthogonal Assay: Validate the hits in a different assay format that uses an alternative detection method (e.g., a luminescence-based assay that measures ATP consumption).[20] True hits should be active in both formats.
-
-
SAR Triage: Analyze the chemical structures of the validated hits. Prioritize scaffolds where multiple related analogs show activity, as this suggests a tractable SAR and increases confidence that the activity is genuine.[20]
Conclusion
Libraries based on the 4-Methylazepane hydrochloride scaffold represent a valuable resource for identifying novel, three-dimensional chemical matter in high-throughput screening campaigns. By coupling a high-quality library with a rigorously developed and validated assay, researchers can significantly increase the probability of discovering promising hit compounds. The systematic workflow presented here—from stringent library QC and robust assay optimization to a multi-step hit confirmation and triage cascade—provides a field-proven template for executing a successful HTS project and identifying high-quality, validated hits worthy of advancement into lead optimization programs.
References
-
High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Science & Therapy. Available at: [Link]
-
How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. Available at: [Link]
- Inglese, J., Shamu, C. E., & Guy, R. K. (2007). Reporting data from high-throughput screening of small-molecule libraries.
-
Söllner, S. (2024). Essential Considerations for Successful Assay Development. Dispendix. Available at: [Link]
-
Assay Development: Best Practices in Drug Discovery. (2024). Technology Networks. Available at: [Link]
-
Assay Development: A Comprehensive Guide to Types, Processes, and Applications in Drug Discovery. (n.d.). NorthEast BioLab. Available at: [Link]
-
Z-factors. (n.d.). BIT 479/579 High-throughput Discovery. Available at: [Link]
-
How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Charnwood Discovery. Available at: [Link]
-
Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Available at: [Link]
-
On HTS: Z-factor. (2023). HTS.bio. Available at: [Link]
-
Z-factor. (n.d.). Wikipedia. Available at: [Link]
- Zhang, X. D. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
-
High-throughput Screening Using Small Molecule Libraries. (2018). News-Medical.Net. Available at: [Link]
- Scholle, M. D., et al. (2011). High-throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry.
-
Ermish, A. (n.d.). Designing Focused Chemical Libraries for High-throughput Screening in Pharmaceutical Research. Ash Ermish. Available at: [Link]
-
SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. (2020). KNIME. Available at: [Link]
- Lazo, J. S. (2008). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Journal of Biomolecular Screening.
- Lee, J. A., & Bogyo, M. (2013). Evaluating and evolving a screening library in academia: the St. Jude approach. Trends in Pharmacological Sciences.
-
HTS data analysis workflow. (n.d.). ResearchGate. Available at: [Link]
-
Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. (n.d.). Curia. Available at: [Link]
- Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology.
- Wawer, M., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research.
- Design of chemical libraries for screening. (2011). Expert Opinion on Drug Discovery.
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available at: [Link]
-
Analysis of HTS data. (2017). Cambridge MedChem Consulting. Available at: [Link]
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today.
-
4-Methylazepane. (n.d.). PubChem. Available at: [Link]
- Van der Eycken, J., & Sharma, G. (2023). Synthesis of the 1,5-Benzothiazepane Scaffold – Established Methods and New Developments. ChemistryOpen.
- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2021). Bioorganic & Medicinal Chemistry.
- New 4-(Morpholin-4-Yl)
- Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. (2022). Current Topics in Medicinal Chemistry.
Sources
- 1. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 2. news-medical.net [news-medical.net]
- 3. Evaluating and evolving a screening library in academia: the St. Jude approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. mesoscale.com [mesoscale.com]
- 10. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. technologynetworks.com [technologynetworks.com]
- 14. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 15. assay.dev [assay.dev]
- 16. nebiolab.com [nebiolab.com]
- 17. Z-factor - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 20. drugtargetreview.com [drugtargetreview.com]
Application Note: A Scalable and Robust Protocol for the Synthesis of 4-Methylazepane Hydrochloride Derivatives
Abstract
The azepane scaffold is a privileged seven-membered heterocyclic motif frequently incorporated into pharmacologically active molecules due to its ability to provide three-dimensional diversity and explore new chemical space.[1] However, the synthesis of substituted azepanes, particularly at a large scale, presents significant challenges compared to their five- and six-membered counterparts.[1] This application note provides a comprehensive, field-proven guide for the scale-up synthesis of 4-Methylazepane hydrochloride and its derivatives. We detail a robust and scalable protocol centered around a piperidine ring expansion strategy, offering high regioselectivity and yield. This guide is intended for researchers, chemists, and drug development professionals, providing not only a step-by-step methodology but also the critical scientific rationale behind process choices, safety management for large-scale operations, and rigorous analytical validation.
Part 1: Strategic Synthesis Design for Scale-Up
Rationale for Route Selection: Piperidine Ring Expansion
While several methods exist for azepane synthesis, including ring-closing metathesis and multi-step linear approaches, many are ill-suited for large-scale production due to high catalyst costs, dilute reaction conditions, or poor atom economy.[1] Reductive amination is a powerful tool for C-N bond formation but can be challenging to control for creating cyclic amines of a specific ring size without competing side reactions.[2][3]
For the synthesis of 4-substituted azepanes, a piperidine ring expansion strategy offers a superior pathway for scale-up.[4] This approach, often a variation of the Tiffeneau–Demjanov rearrangement, utilizes readily available and structurally defined piperidine precursors to ensure excellent control over the final product's substitution pattern. A patented method for a related compound, 1-methylhexahydroazepine-4-one hydrochloride, demonstrates the industrial feasibility of this route, highlighting its advantages in terms of mild reaction conditions, high yield, and the use of cost-effective reagents.[5]
Key Mechanistic Insights: The Tiffeneau–Demjanov Rearrangement
The core of this synthetic strategy involves the conversion of a 4-(aminomethyl)-4-piperidinol intermediate into a 4-azepanone. The key transformation is initiated by diazotization of the primary amine with sodium nitrite under acidic conditions (e.g., glacial acetic acid). This generates a highly unstable diazonium ion.
The subsequent steps are:
-
Loss of Dinitrogen: The diazonium group is an excellent leaving group, and its departure as nitrogen gas (N₂) is thermodynamically highly favorable, forming a primary carbocation.
-
Carbocation Rearrangement: The crucial ring expansion occurs as one of the C-C bonds of the piperidine ring migrates to the adjacent carbocation. This relieves ring strain and forms a more stable, seven-membered azepane ring with a carbonyl group at the 4-position.
This mechanism ensures high regioselectivity, as the rearrangement is directed by the position of the initial aminomethyl group.
Overall Synthetic Strategy Diagram
The following diagram outlines the multi-step synthesis from a commercially available piperidine starting material to the final 4-methylazepanone intermediate, which serves as a versatile precursor for various derivatives.
Caption: High-level workflow for the synthesis of 4-methylazepane derivatives.
Part 2: Process Safety and Hazard Management
Scaling up chemical synthesis magnifies potential hazards. A thorough risk assessment is mandatory before proceeding.
-
General Amine Handling : Amines can be corrosive, flammable, and toxic. All operations should be conducted in a well-ventilated fume hood or a controlled reactor system.[6] Incompatible materials, such as strong acids and oxidizers, must be stored separately.[6]
-
Reagent-Specific Hazards :
-
Sodium Nitrite (NaNO₂) : A strong oxidizer. Avoid contact with organic materials. In acidic solution, it generates toxic nitrogen oxides. The addition must be carefully temperature-controlled to prevent runaway reactions.
-
Hydrides (e.g., LiAlH₄, NaBH₄) : Highly reactive with water and protic solvents, releasing flammable hydrogen gas. Use under an inert atmosphere (Nitrogen or Argon) with anhydrous solvents.
-
Hydrochloric Acid (HCl) : Highly corrosive. Use appropriate acid-resistant gloves, eye protection, and a face shield. Work in a well-ventilated area.
-
-
Personal Protective Equipment (PPE) : Standard PPE includes safety glasses with side shields, a flame-resistant lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).[7] For large-scale additions or transfers, a face shield and respirator may be necessary.[6]
Part 3: Detailed Scale-Up Protocol
This protocol describes the synthesis of N-Boc-5-methylazepan-4-one , a key intermediate that can be readily converted to 4-methylazepane hydrochloride.
Step 1: Synthesis of 1-Boc-4-(aminomethyl)-4-methylpiperidin-4-ol
This step involves the reduction of the nitrile group of the starting material to a primary amine.
-
Equipment : 3-neck round-bottom flask (or jacketed reactor), mechanical stirrer, thermometer, dropping funnel, and a nitrogen inlet.
-
Procedure :
-
Under a nitrogen atmosphere, charge the reactor with lithium aluminum hydride (LiAlH₄, 1.2 eq.) and anhydrous tetrahydrofuran (THF, 10 L/kg of nitrile).
-
Cool the slurry to 0 °C using an ice bath or recirculating chiller.
-
Dissolve 1-Boc-4-methylpiperidine-4-carbonitrile (1.0 eq.) in anhydrous THF (5 L/kg).
-
Add the nitrile solution dropwise to the LiAlH₄ slurry, maintaining the internal temperature below 10 °C. A significant exotherm will occur.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
In-Process Control (IPC) : Monitor reaction completion by TLC or LC-MS.
-
Work-up : Carefully quench the reaction by slowly adding water (x mL), followed by 15% NaOH solution (x mL), and then water again (3x mL), where 'x' is the mass of LiAlH₄ in grams. Maintain the temperature below 20 °C.
-
Stir the resulting granular precipitate for 1 hour, then filter through a pad of Celite. Wash the filter cake thoroughly with THF.
-
Combine the filtrates and concentrate under reduced pressure to yield the product as a viscous oil or solid. The material is often used directly in the next step without further purification. Expected Yield: 90-95%.
-
Step 2: Ring Expansion to N-Boc-5-methylazepan-4-one
This is the critical ring expansion step. Temperature control is paramount.
-
Equipment : Jacketed reactor with a powerful mechanical stirrer, thermometer, and a dropping funnel.
-
Procedure :
-
Charge the reactor with the crude 1-Boc-4-(aminomethyl)-4-methylpiperidin-4-ol (1.0 eq.) from the previous step and glacial acetic acid (20 L/kg).
-
Cool the solution to 0-5 °C.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.05 eq.) in water (2 L/kg of NaNO₂).
-
Add the sodium nitrite solution dropwise to the stirred reaction mixture, ensuring the internal temperature does not exceed 10 °C. Vigorous gas evolution (N₂) will be observed.[5]
-
After the addition is complete, stir the reaction at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
IPC : Monitor the disappearance of the starting material by LC-MS.
-
Work-up : Cool the reaction mixture to 10 °C. Slowly and carefully basify by adding 50% NaOH solution, keeping the temperature below 25 °C, until the pH is ~9-10.
-
Extract the aqueous layer with a suitable solvent like dichloromethane (DCM) or ethyl acetate (3 x 10 L/kg).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or by a silica gel plug if necessary, but often the crude quality is sufficient for the next step. Expected Yield: 80-87%.[5]
-
Step 3: Conversion to 4-Methylazepane Hydrochloride
This final step involves the reduction of the ketone and removal of the Boc protecting group.
-
Equipment : Standard reactor setup.
-
Procedure (Wolff-Kishner Reduction Example) :
-
Charge the reactor with N-Boc-5-methylazepan-4-one (1.0 eq.), diethylene glycol (10 L/kg), and hydrazine hydrate (4.0 eq.).
-
Heat the mixture to 120 °C for 2 hours.
-
Add potassium hydroxide (KOH, 4.0 eq.) in portions, allowing the temperature to rise to 190-200 °C as water and excess hydrazine are distilled off.
-
Hold at 190 °C until IPC (GC-MS) shows complete conversion to N-Boc-4-methylazepane.
-
Cool, dilute with water, and extract with an ether-based solvent (e.g., MTBE).
-
Combine the organic layers and concentrate. Dissolve the crude residue in isopropanol or ether.
-
Add a solution of HCl in isopropanol (or bubble HCl gas) until the solution is acidic (pH < 2).
-
The hydrochloride salt will precipitate. Stir the slurry at 0 °C for 2 hours.
-
Filter the solid, wash with cold solvent, and dry under vacuum to afford 4-Methylazepane hydrochloride. Expected Yield: 75-85% over two steps.
-
Part 4: Data and Characterization
Process Parameters Summary
| Parameter | Step 1: Reduction | Step 2: Ring Expansion | Step 3: Reduction & Salt Formation |
| Key Reagents | LiAlH₄, THF | NaNO₂, Acetic Acid | Hydrazine, KOH, HCl |
| Molar Ratio (to substrate) | 1.2 eq. | 1.05 eq. | 4.0 eq. (Hydrazine/KOH) |
| Solvent | Anhydrous THF | Glacial Acetic Acid | Diethylene Glycol |
| Temperature | 0-10 °C (addition) | 0-10 °C (addition) | 120-200 °C |
| Reaction Time | 12-16 hours | ~18 hours | 4-6 hours |
| Typical Yield | 90-95% | 80-87% | 75-85% |
Analytical Methods for Quality Control
-
High-Performance Liquid Chromatography (HPLC) : To determine the purity of intermediates and the final product.
-
Column : C18 reverse-phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase : Gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid.
-
Detection : UV at 210 nm.
-
-
Nuclear Magnetic Resonance (NMR) : For structural confirmation.
-
¹H NMR : Confirm the presence of the methyl group, azepane ring protons, and the absence of the Boc group in the final product.
-
¹³C NMR : Confirm the number of unique carbons and the chemical shift of the carbonyl in the azepanone intermediate.
-
-
Mass Spectrometry (MS) : To confirm the molecular weight of the product and intermediates.
Part 5: Detailed Process Workflow Visualization
This diagram illustrates the detailed operational flow for the synthesis.
Caption: Step-by-step process flow for the scale-up synthesis.
References
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
- ResearchGate. (2011). Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents.
- Google Patents. (n.d.). EP0037695B1 - Methylamines purification process.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
- Patsnap. (2022). Synthesis method and application of 1-methylhexahydroazepine-4-one hydrochloride.
- American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.
- ResearchGate. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl.
- Wikipedia. (n.d.). Reductive amination.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion.
- Benchchem. (n.d.). 4-Methylazepane hydrochloride | 91846-46-7.
Sources
- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis method and application of 1-methylhexahydroazepine-4-one hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. americanchemistry.com [americanchemistry.com]
purification techniques for 4-Methylazepane hydrochloride products
An In-Depth Guide to the Purification of 4-Methylazepane Hydrochloride for Pharmaceutical Research and Development
Abstract
4-Methylazepane and its derivatives are pivotal structural motifs in medicinal chemistry, forming the backbone of several therapeutic agents.[1] The purity of 4-Methylazepane hydrochloride, a common salt form, is paramount for its application in drug discovery and development, as impurities can confound biological data and compromise the safety and efficacy of final drug products. This application note provides a comprehensive guide to the purification of 4-Methylazepane hydrochloride, detailing robust protocols for recrystallization and chromatographic separation. The methodologies are presented with a focus on the underlying scientific principles, empowering researchers to adapt and troubleshoot these techniques for optimal results.
Introduction: The Imperative for Purity
The azepane ring is a privileged scaffold found in numerous biologically active compounds, including the antihistamine Azelastine and the anti-diabetic agent Tolazamide.[1] 4-Methylazepane hydrochloride serves as a crucial building block in the synthesis of novel pharmaceutical candidates. Synthetic routes, however, can introduce a variety of impurities, including unreacted starting materials, reagents, reaction byproducts, and structurally related isomers.[2][3] The presence of these impurities can have significant consequences, making their removal a critical step in the synthetic workflow.
This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into achieving high-purity 4-Methylazepane hydrochloride suitable for the stringent demands of pharmaceutical research.
Physicochemical Profile and Impurity Landscape
Understanding the physicochemical properties of 4-Methylazepane hydrochloride is the foundation for developing an effective purification strategy.[4] As an amine hydrochloride salt, it is a polar, crystalline solid with distinct solubility characteristics compared to its free-base form.
| Property | Value | Source |
| IUPAC Name | 4-methylazepane;hydrochloride | |
| Molecular Formula | C₇H₁₆ClN | [5] |
| Molecular Weight | 149.66 g/mol | [5] |
| Physical Form | Solid | |
| Storage | 2-8°C, protect from light | |
| Predicted Solubility | Soluble in water and lower alcohols (methanol, ethanol). Sparingly soluble to insoluble in non-polar organic solvents (e.g., hexanes, diethyl ether). | [6][7] |
Common Potential Impurities:
-
Unreacted Precursors: Such as N-methyl-2-pyrrolidone or 4-methylaminobutyric acid derivatives.[3]
-
Reaction Byproducts: Incomplete cyclization products or isomers formed during synthesis.
-
Residual Solvents: Solvents used in the synthesis and workup.
-
Inorganic Salts: Such as sodium chloride or ammonium chloride, depending on the workup.[6]
-
4-Methylazepane (Free Base): Resulting from incomplete salt formation or exposure to basic conditions.[8]
Strategic Approach to Purification
The choice of purification technique is dictated by the impurity profile and the desired final purity. For crude products where 4-Methylazepane hydrochloride is the major component, recrystallization is the preferred method. For complex mixtures containing significant levels of structurally similar impurities, a multi-step approach involving chromatography of the free base followed by salt formation is often necessary.[9][10]
Caption: Decision workflow for purifying 4-Methylazepane HCl.
Method 1: Recrystallization
Recrystallization is a powerful technique for purifying solids based on the principle that the solubility of a compound in a solvent increases with temperature.[11] An ideal solvent will dissolve the target compound completely at its boiling point but poorly at low temperatures, while impurities remain either fully soluble or insoluble at all temperatures.
Solvent Selection: The Key to Success
The choice of solvent is the most critical parameter.[12] For amine hydrochlorides, polar protic solvents are excellent candidates.
| Solvent System | Rationale & Observations | Suitability |
| Isopropanol (IPA) | Often used for crystallizing hydrochloride salts.[13][14] Good balance of polarity to dissolve the salt when hot, with reduced solubility upon cooling. | Excellent (Primary Choice) |
| Ethanol | Similar to IPA. The slightly higher polarity may require cooling to lower temperatures or the addition of an anti-solvent for good recovery. | Good |
| Ethanol / Diethyl Ether | A mixed-solvent system.[15] The compound is dissolved in a minimal amount of hot ethanol (the "good" solvent), and ether (the "poor" solvent or anti-solvent) is added to induce precipitation. | Very Good (For difficult cases) |
| Methanol | High polarity may lead to high solubility even at low temperatures, resulting in poor recovery. | Use with caution , likely requires an anti-solvent. |
| Water | While the salt is likely very soluble, forming crystals from water can be difficult, and drying the final product is challenging.[7] | Not Recommended |
Protocol 1: Single-Solvent Recrystallization from Isopropanol (IPA)
This protocol is the recommended starting point for purifying crude 4-Methylazepane hydrochloride.
Materials:
-
Crude 4-Methylazepane hydrochloride
-
Isopropanol (anhydrous)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and vacuum flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of isopropanol (e.g., 15-20 mL) and a magnetic stir bar. Heat the mixture to a gentle boil with stirring.[16]
-
Achieve Saturation: Continue adding hot isopropanol dropwise until all the solid just dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing product recovery upon cooling.[16]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization of the product.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Causality: Slow cooling promotes the formation of large, well-defined crystals, which are typically purer as they are less likely to occlude impurities.[11]
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny seed crystal of pure product.
-
Ice Bath Cooling: Once the solution has reached room temperature and crystallization has begun, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[16]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[15]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold isopropanol. Causality: The cold solvent washes away soluble impurities adhering to the crystal surface without dissolving a significant amount of the product.[16]
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Determine the yield and assess purity.
Caption: General workflow for single-solvent recrystallization.
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | Re-heat the mixture to dissolve the oil, add more solvent, and allow it to cool more slowly. |
| No Crystals Form | Solution is not saturated; crystallization is slow to initiate. | Scratch the inner wall of the flask; add a seed crystal; cool in an ice bath for a longer period; reduce solvent volume by evaporation. |
| Poor Recovery | Too much solvent was used; cooling was not sufficient; product is too soluble in the chosen solvent. | Re-concentrate the mother liquor to obtain a second crop of crystals; ensure complete cooling; switch to a less polar solvent or use a two-solvent system. |
| Colored Product | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before the hot filtration step.[16] |
Method 2: Chromatographic Purification via Free Base
When recrystallization fails to remove impurities, particularly those with similar structures and polarities, column chromatography is the method of choice.[10] Directly chromatographing highly polar hydrochloride salts on silica gel can be challenging. A more reliable strategy is to convert the salt to its less polar free base, purify the base using standard silica gel chromatography, and then convert it back to the pure hydrochloride salt.
Protocol 2: Purification via Free-Base Chromatography
Step A: Conversion to 4-Methylazepane (Free Base)
-
Dissolve the crude 4-Methylazepane hydrochloride in water.
-
Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) with stirring until the pH is >10.
-
Extract the aqueous layer three times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, which is typically an oil.
Step B: Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel using a suitable solvent system (eluent).
-
Select Eluent: The polarity of the eluent is critical. A good starting point is a mixture of a non-polar and a polar solvent. For an amine like 4-methylazepane, common systems include:
-
Dichloromethane / Methanol (e.g., 98:2 to 95:5)
-
Ethyl Acetate / Hexanes (e.g., 20:80 to 50:50)
-
Crucial Tip: Add a small amount of triethylamine (~0.5-1%) to the eluent. This deactivates the acidic sites on the silica gel, preventing the amine product from streaking on the column and leading to better separation.[9]
-
-
Load and Elute: Dissolve the crude free base in a minimum amount of the eluent and load it onto the top of the silica column. Elute the column with the chosen solvent system, collecting fractions.
-
Analyze Fractions: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-Methylazepane free base.
Step C: Conversion to Pure Hydrochloride Salt
-
Dissolve the purified free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.[17]
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or HCl in isopropanol) dropwise with stirring.
-
A white precipitate of 4-Methylazepane hydrochloride will form. Continue adding the HCl solution until no more precipitate is observed.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final high-purity product.
Purity Verification
After purification, the purity of the 4-Methylazepane hydrochloride must be rigorously confirmed.
-
¹H NMR Spectroscopy: Confirms the chemical structure and can reveal the presence of organic impurities.
-
LC-MS / HPLC: Provides quantitative data on purity and detects trace-level impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Conclusion
The purification of 4-Methylazepane hydrochloride is a critical step for its use in research and drug development. For most applications, a well-executed recrystallization from isopropanol provides a simple, scalable, and effective method for achieving high purity. In cases involving complex impurity profiles, a more elaborate strategy involving purification of the free base by column chromatography offers a robust alternative. By understanding the principles behind these techniques and following the detailed protocols provided, scientists can confidently prepare 4-Methylazepane hydrochloride of the requisite purity for their research endeavors.
References
-
HBCSE (Homi Bhabha Centre for Science Education). (n.d.). Recrystallization. NIUS Chemistry Experiments. Available at: [Link]
-
Aeyad, T. (2014). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online. Available at: [Link]
-
Pashkovskiy, P., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5233. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methylazepane. PubChem Compound Database. Available at: [Link]
- Google Patents. (2012). CN101781248B - Method for synthesizing N-methylhexahydroazepin-4-one hydrochloride, azelastine hydrochloride intermediate.
- Google Patents. (2022). CN114510008A - Synthesis method and application of 1-methylhexahydroazepine-4-one hydrochloride.
-
Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methylazepane;hydrochloride. PubChem Compound Database. Available at: [Link]
-
Organic Syntheses. (n.d.). Methylamine Hydrochloride. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Available at: [Link]
-
Royal Society of Chemistry. (2019). Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry. Available at: [Link]
-
Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Hydrazinyl-1-methylazepane. PubChem Compound Database. Available at: [Link]
-
Axplora. (n.d.). Small molecules purification. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methyloxan-4-amine hydrochloride. PubChem Compound Database. Available at: [Link]
-
Lee, S., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(10), 1549. Available at: [Link]
-
Organic Syntheses. (n.d.). Preparation of N-Methyl-O-Benzoylhydroxylamine Hydrochloride and its use in the Synthesis of 2-Benzoyloxy-1,4-Cyclohexanedione Mono-Ethylene Ketal. Available at: [Link]
-
Dobbelaere, M. R., et al. (2020). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Available at: [Link]
-
Guha, R. (2010). Organic Solvent Solubility Data Book. CORE. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl azepane-4-carboxylate hydrochloride. PubChem Compound Database. Available at: [Link]
-
Hanumantappa, H. S., et al. (2016). Synthesis of Stable Imidapril Hydrochloride. British Journal of Research. Available at: [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. 4-Methylazepane hydrochloride | 91846-46-7 | Benchchem [benchchem.com]
- 3. CN101781248B - Method for synthesizing N-methylhexahydroazepin-4-one hydrochloride, azelastine hydrochloride intermediate - Google Patents [patents.google.com]
- 4. fiveable.me [fiveable.me]
- 5. 1-Methylazepane;hydrochloride | C7H16ClN | CID 24200644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. 4-Methylazepane | C7H15N | CID 19600416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. axplora.com [axplora.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mt.com [mt.com]
- 13. Synthesis method and application of 1-methylhexahydroazepine-4-one hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 14. primescholars.com [primescholars.com]
- 15. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 16. m.youtube.com [m.youtube.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
Application Note: Analytical Strategies for Monitoring the Synthesis of 4-Methylazepane Hydrochloride
Abstract
This application note provides a comprehensive guide to the analytical methodologies essential for monitoring the chemical synthesis of 4-Methylazepane hydrochloride, a key heterocyclic scaffold in medicinal chemistry.[1] We delve into the rationale behind selecting appropriate analytical techniques, offering detailed, field-tested protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and various spectroscopic methods. The focus is on providing researchers, scientists, and drug development professionals with the tools to ensure reaction completion, maximize yield, and control impurity profiles, thereby upholding the principles of quality by design in pharmaceutical development.
Introduction: The Imperative for Reaction Monitoring
The azepane ring is a seven-membered N-heterocyclic scaffold that serves as a valuable building block in the synthesis of biologically active compounds, including antivirals, anticancers, and glycosidase inhibitors.[1] 4-Methylazepane hydrochloride is a specific derivative used in the construction of novel pharmaceutical intermediates. The precise control of its synthesis is paramount to ensure the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).
Reaction monitoring provides real-time or near-real-time data on the consumption of reactants, the formation of intermediates and products, and the emergence of potential byproducts. This kinetic understanding is crucial for optimizing reaction conditions, preventing over-reaction or degradation, and ensuring batch-to-batch consistency.[2][3] This guide explains the causality behind experimental choices, moving beyond simple procedural lists to empower scientists with a robust analytical framework.
Overview of a Representative Synthetic Pathway
While multiple synthetic routes to azepanes exist, a common and illustrative strategy involves the ring expansion of a substituted piperidine.[4] This approach is chemically robust and provides clear transformation points for analytical monitoring. Below is a representative pathway starting from 1-benzyl-4-methylpiperidin-4-ol, proceeding through a Tiffeneau-Demjanov type ring expansion.
Figure 1: Representative synthesis of 4-Methylazepane HCl via ring expansion.
Critical Monitoring Points:
-
Consumption of Starting Material: Tracking the disappearance of 1-Benzyl-4-methylpiperidin-4-ol.
-
Formation of Intermediate Ketone: Monitoring the appearance and then consumption of 1-Benzyl-5-methylazepan-4-one.
-
Formation of Free Base: Confirming the complete conversion to 4-Methylazepane.
-
Impurity Profiling: Detecting potential byproducts from incomplete reactions or side reactions at each step.
Analytical Method Selection and Validation Workflow
The choice of an analytical method is dictated by the physicochemical properties of the analytes (volatility, polarity, presence of a chromophore) and the specific information required (e.g., quantification, identification).
Figure 2: Workflow for analytical method selection and validation.
Protocol 1: Gas Chromatography (GC-MS) for Reaction Monitoring
Expertise & Rationale: GC is an excellent technique for monitoring this reaction due to the volatility of the key components (ketone intermediate, free amine product). However, amines are notoriously difficult to analyze by GC as they can interact with active sites in the column, leading to poor peak shape (tailing) and reduced sensitivity.[5][6] To counteract this, a moderately polar, base-deactivated column is recommended. Coupling with a Mass Spectrometer (MS) provides definitive identification of each peak based on its mass-to-charge ratio (m/z) and fragmentation pattern.
Detailed Step-by-Step Protocol:
-
Sample Preparation:
-
Carefully withdraw ~10-20 µL from the reaction mixture using a syringe.
-
Quench the reaction immediately by diluting into 1.0 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). If the reaction is in an acidic or basic medium, neutralize a small aliquot before dilution.
-
Vortex the sample for 30 seconds.
-
If necessary, filter the sample through a 0.45 µm syringe filter to remove particulates.
-
Perform a further 1:100 dilution into the same solvent for a final concentration suitable for GC-MS analysis.
-
-
Instrumentation and Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
MS Detector: Agilent 5977B MSD or equivalent.
-
Column: Agilent J&W DB-WAXetr (30 m x 0.25 mm, 0.25 µm) or similar wax-type column with good performance for amines.
-
Injection Volume: 1 µL.
-
Inlet: Split mode (50:1), 250°C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 240°C.
-
Hold: Hold at 240°C for 5 minutes.
-
-
MS Parameters:
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-450 amu.
-
-
-
Data Analysis:
-
Identify peaks by comparing retention times with those of authenticated standards.
-
Confirm identity by matching the acquired mass spectrum with a library (e.g., NIST) or the spectrum of the standard.
-
Monitor the reaction progress by tracking the relative peak area percentages of reactants, intermediates, and products over time.
-
Data Presentation:
| Compound Name | Expected Retention Time (min) | Key m/z Ions |
| 1-Benzyl-5-methylazepan-4-one | ~12.5 | 217 (M+), 91 (tropylium), 126 |
| 4-Methylazepane | ~6.8 | 113 (M+), 98, 70, 56 |
Protocol 2: HPLC-UV/MS for Non-Volatile Components
Expertise & Rationale: HPLC is the preferred method when dealing with non-volatile starting materials, thermally labile compounds, or for analyzing the final hydrochloride salt, which is non-volatile.[7] A reversed-phase C18 column is a versatile starting point. Since 4-Methylazepane lacks a strong UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used. However, the most powerful approach is coupling HPLC with Mass Spectrometry (HPLC-MS), which provides both universal detection and structural information.
Detailed Step-by-Step Protocol:
-
Sample Preparation:
-
Withdraw ~10 µL from the reaction mixture.
-
Dilute into 1.0 mL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). The acid helps to protonate the amines, leading to better peak shape on reversed-phase columns.
-
Vortex and filter through a 0.45 µm syringe filter.
-
-
Instrumentation and Parameters:
-
HPLC System: Waters ACQUITY UPLC H-Class or equivalent.
-
MS Detector: Waters ACQUITY QDa Mass Detector or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Gradient Program:
-
0-1.0 min: 5% B
-
1.0-5.0 min: Ramp to 95% B
-
5.0-6.0 min: Hold at 95% B
-
6.0-6.1 min: Return to 5% B
-
6.1-8.0 min: Equilibrate at 5% B
-
-
MS Parameters (ESI+):
-
Capillary Voltage: 1.5 kV.
-
Cone Voltage: 15 V.
-
Source Temperature: 120°C.
-
Scan Range: 50-500 m/z.
-
-
-
Data Analysis:
-
Monitor the reaction by extracting the ion chromatograms for the [M+H]⁺ ions of the relevant species.
-
Quantify based on the peak area of the extracted ion chromatogram.
-
Data Presentation:
| Compound Name | Expected [M+H]⁺ (m/z) |
| 1-Benzyl-4-methylpiperidin-4-ol | 206.15 |
| 1-Benzyl-5-methylazepan-4-one | 218.15 |
| 4-Methylazepane | 114.13 |
Spectroscopic Confirmation of Final Product
While chromatographic methods are ideal for monitoring reaction progress, spectroscopic techniques are indispensable for the unambiguous structural confirmation of the final isolated product.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number of different types of protons and their connectivity. For 4-Methylazepane HCl, one would expect characteristic signals for the methyl group (a doublet), the methine proton at C4, and complex multiplets for the methylene protons on the azepane ring, along with a broad signal for the N-H protons.
-
¹³C NMR: Shows the number of unique carbon environments. For 4-Methylazepane, six distinct signals would be expected (one methyl, one methine, and four methylene carbons, assuming conformational averaging).
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Useful for tracking the disappearance of the carbonyl (C=O) stretch (around 1710 cm⁻¹) from the ketone intermediate and the appearance of N-H stretching vibrations (around 3300-3400 cm⁻¹) in the final product.[8]
-
Conclusion
The successful synthesis of 4-Methylazepane hydrochloride relies on a robust analytical control strategy. By employing a combination of chromatographic techniques like GC-MS and HPLC-MS for in-process monitoring, researchers can gain deep insights into reaction kinetics, impurity formation, and endpoint determination.[2] These methods, supported by spectroscopic confirmation (NMR, FTIR) of the final product, form a comprehensive and self-validating system that ensures the production of a high-quality chemical entity, aligning with the stringent requirements of the pharmaceutical industry.
References
- Bulletin 737F Amines Analysis by Packed Column GC. Supelco. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/406/232/t400737f.pdf]
- Synthesis, Characterization and Biological Screening of Azepine Derivative. Nepal Journals Online. (2021). [URL: https://www.nepjol.info/index.php/JIST/article/view/34345]
- 4-Methylazepane hydrochloride | 91846-46-7. Benchchem. [URL: https://www.benchchem.com/product/b91846467]
- Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks - Virginia Tech. (2003). [URL: https://vtechworks.lib.vt.edu/handle/10919/33719]
- A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Bentham Science. (2021). [URL: https://www.eurekaselect.com/article/113101]
- Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6801659/]
- Gas chromatography of amines as various derivatives | Request PDF. ResearchGate. [URL: https://www.researchgate.
- Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [URL: https://www.bre.
- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. ScienceDirect. (2021). [URL: https://www.sciencedirect.com/science/article/pii/S000326702101037X]
- Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.bioconjchem.9b00818]
- Synthesis method and application of 1-methylhexahydroazepine-4-one hydrochloride. Google Patents. (2022). [URL: https://patents.google.
- Biogenic Amines Detection by Chromatography and Sensor Methods: A Comparative Review. ResearchGate. [URL: https://www.researchgate.
- The Chemistry Of Azepines And Their Derivatives. Samphina Academy. [URL: https://samphina.com.
- Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2000/p1/a909406a]
- Chemical analysis in amine system operations. EPTQ. (2013). [URL: https://www.eptq.
- What Role Does Reaction Kinetics Play In Drug Synthesis?. YouTube. [URL: https://www.youtube.
- Kinetics, Reaction Rates and Drug Stability. Edubirdie. (2019). [URL: https://edubirdie.
- Kinetics, Pharmacokinetics, Drug-Likeness and Binding Affinity in Aqueous Iodinations of Regioisomers of Methyl Benzamine.... Asian Publication Corporation. (2025). [URL: http://www.asianpubs.org/abstract.aspx?journal=asian-journal-of-chemistry&article=31-5-2019-158-164]
- (PDF) Kinetic and Thermodynamic Investigations of the Reaction between Metoclopramide Hydrochloride and para- Dimethylaminobenzaldehyde. ResearchGate. [URL: https://www.researchgate.net/publication/287515024_Kinetic_and_Thermodynamic_Investigations_of_the_Reaction_between_Metoclopramide_Hydrochloride_and_para-_Dimethylaminobenzaldehyde]
Sources
- 1. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Kinetics, Reaction Rates and Drug Stability - Edubirdie [edubirdie.com]
- 4. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. 4-Methylazepane hydrochloride | 91846-46-7 | Benchchem [benchchem.com]
- 8. nepjol.info [nepjol.info]
Application Note: A Protocol for the Incorporation of 4-Methylazepane Scaffolds via Solid-Phase Synthesis
Introduction: The Significance of Saturated Heterocycles in Modern Drug Discovery
Saturated cyclic amines, such as the azepane scaffold, are privileged structures in medicinal chemistry.[1] Their three-dimensional architecture provides a distinct advantage over flat aromatic rings, enabling more specific and potent interactions with biological targets. The incorporation of these motifs is crucial for developing novel therapeutics, including analgesics, anticancer agents, and anti-HIV agents.[1] Solid-Phase Organic Synthesis (SPOS) offers a powerful platform for the rapid and efficient construction of compound libraries based on these valuable scaffolds.[2][3] The primary advantage of SPOS lies in the simplification of purification; excess reagents and by-products are removed by simple washing and filtration, dramatically accelerating the discovery workflow.[2]
This application note provides a comprehensive, field-proven protocol for the incorporation of 4-Methylazepane, a key azepane derivative, onto a solid support. We will detail the chemical logic behind the strategy, provide step-by-step experimental procedures, and offer insights into process validation and troubleshooting. This guide is intended for researchers and professionals in drug development seeking to expand their chemical library with novel, three-dimensional molecules.
Core Principles and Strategic Overview
The protocol centers on the acylation of the secondary amine of 4-Methylazepane with a resin-bound carboxylic acid. The hydrochloride salt form of the amine necessitates an in situ neutralization step to generate the free, nucleophilic secondary amine required for the coupling reaction.
Key Strategic Choices:
-
Solid Support and Linker: We utilize a Rink Amide resin. This choice is strategic as it is stable to the basic conditions required for Fmoc-deprotection and allows for cleavage under moderate acidic conditions (e.g., Trifluoroacetic acid), yielding a final product with a primary carboxamide terminus. This is a common functional group in bioactive molecules.
-
Orthogonal Protection Scheme: The synthesis employs the standard and robust Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection strategy, which is a cornerstone of modern solid-phase synthesis.[4]
-
Activation Chemistry: The carboxylic acid on the solid support is activated using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is a highly efficient coupling reagent that forms an activated OAt-ester intermediate, which rapidly reacts with the secondary amine of 4-methylazepane, even with its inherent steric bulk.[5][6]
-
In Situ Neutralization: 4-Methylazepane hydrochloride is a salt and thus non-nucleophilic. A non-nucleophilic organic base, N,N-Diisopropylethylamine (DIPEA), is added to the reaction mixture to deprotonate the ammonium salt, liberating the free amine to participate in the coupling reaction.
Workflow Visualization
The overall synthetic workflow is depicted below, outlining the three major phases of the process.
Caption: High-level workflow for solid-phase synthesis using 4-Methylazepane.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Typical Grade |
| Rink Amide MBHA Resin (100-200 mesh) | Varies | 0.5 - 0.7 mmol/g |
| Fmoc-L-Amino Acids | Varies | Synthesis Grade |
| 4-Methylazepane hydrochloride | Varies | >98% Purity |
| HATU | Varies | Synthesis Grade |
| Piperidine | Varies | Anhydrous, >99.5% |
| N,N-Diisopropylethylamine (DIPEA) | Varies | Reagent Grade |
| N,N-Dimethylformamide (DMF) | Varies | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Varies | Anhydrous |
| Trifluoroacetic Acid (TFA) | Varies | Reagent Grade |
| Triisopropylsilane (TIS) | Varies | >98% Purity |
| Diethyl Ether | Varies | Anhydrous |
Protocol 1: Resin Preparation and Functionalization
This protocol describes the initial loading of the first building block (an Fmoc-protected amino acid) onto the Rink Amide resin. This creates the carboxylic acid site for subsequent coupling.
Scale: 0.1 mmol Vessel: 10 mL Solid-Phase Synthesis Vessel
-
Resin Swelling:
-
Add Rink Amide resin (e.g., 167 mg for a 0.6 mmol/g loading) to the synthesis vessel.
-
Add 5 mL of DMF and gently agitate for 1 hour at room temperature.
-
Drain the DMF.
-
-
Fmoc-Deprotection (Initial):
-
Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-amino acid (0.5 mmol, 5 eq.), HATU (0.48 mmol, 4.8 eq.), and DIPEA (1.0 mmol, 10 eq.) in 3 mL of DMF.
-
Add this activation solution to the deprotected resin.
-
Agitate for 2 hours at room temperature.
-
Drain the solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Self-Validation: Perform a Kaiser test.[5] A positive result (blue beads) indicates the presence of free primary amines, signifying incomplete coupling. If positive, repeat step 3.
-
-
Fmoc-Deprotection (Final):
-
Add 5 mL of 20% (v/v) piperidine in DMF.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL). The resin now presents a free carboxylic acid (via the linker) and is ready for the key coupling step.
-
Protocol 2: Coupling of 4-Methylazepane Hydrochloride
This is the core protocol for attaching the 4-Methylazepane scaffold.
Scale: 0.1 mmol (continuing from Protocol 1)
-
Prepare Coupling Solution:
-
In a clean, dry vial, combine:
-
4-Methylazepane hydrochloride (0.5 mmol, 5 eq.)
-
HATU (0.48 mmol, 4.8 eq.)
-
DIPEA (1.5 mmol, 15 eq.). Causality: A larger excess of DIPEA is used here to both neutralize the 4-Methylazepane hydrochloride and facilitate the HATU-mediated coupling.
-
-
Add 3 mL of DMF and vortex until fully dissolved.
-
-
Coupling Reaction:
-
Add the coupling solution from the previous step to the deprotected, resin-bound amino acid from Protocol 1.
-
Agitate the vessel for 4 hours at room temperature. For sterically demanding sequences, this time can be extended overnight.
-
Drain the reaction solution.
-
-
Washing and Quality Control:
-
Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (5 x 5 mL).
-
Self-Validation: Perform a Chloranil test.[5] Since the target is a secondary amine, the standard Kaiser test will yield a false negative. The Chloranil test is specific for secondary amines; a positive result (blue or green beads) confirms a successful coupling. If the test is negative, the coupling was incomplete and Protocol 2 should be repeated.
-
Mechanism of 4-Methylazepane Coupling
Caption: Key steps in the HATU-mediated coupling of 4-Methylazepane.
Protocol 3: Cleavage and Final Product Isolation
This protocol releases the final compound from the solid support and removes side-chain protecting groups.
-
Resin Preparation:
-
Wash the resin from Protocol 2 with DCM (5 x 5 mL) to remove residual DMF.
-
Dry the resin under a stream of nitrogen for 15 minutes.
-
-
Cleavage:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS .[7] Safety: Work in a certified fume hood and wear appropriate PPE.
-
Add 5 mL of the cleavage cocktail to the dry resin.
-
Agitate gently at room temperature for 2 hours. Causality: TIS acts as a scavenger, quenching reactive carbocations generated during the cleavage of acid-labile protecting groups, thus preventing side reactions with the product.[4]
-
-
Product Isolation:
-
Filter the resin and collect the filtrate into a 50 mL centrifuge tube.
-
Wash the resin with an additional 1 mL of TFA and combine the filtrates.
-
Add 40 mL of cold diethyl ether to the filtrate to precipitate the crude product.
-
Place the tube at -20°C for 30 minutes to maximize precipitation.
-
-
Purification and Drying:
-
Centrifuge the tube at 4000 rpm for 5 minutes.
-
Carefully decant the ether.
-
Wash the white pellet with 20 mL of cold diethyl ether, vortex briefly, and centrifuge again. Repeat this wash step twice more.
-
After the final wash, decant the ether and dry the white solid product under high vacuum.
-
The final product can be analyzed and purified via HPLC and characterized by mass spectrometry.
-
Troubleshooting Common Issues
| Issue | Probable Cause | Recommended Solution |
| Incomplete Coupling | 1. Insufficient activation or reaction time.2. Steric hindrance from the azepane ring.3. Poor resin swelling or reagent quality. | 1. Double Couple: Repeat Protocol 2.2. Extend Time: Increase coupling time to overnight.3. Increase Temperature: Perform coupling at 40-50°C.[6]4. Verify Reagents: Use fresh, high-quality DMF and coupling reagents. |
| Low Final Yield | 1. Incomplete cleavage from the resin.2. Loss of product during ether precipitation/washes. | 1. Extend cleavage time to 3 hours.2. Ensure ether is sufficiently cold (-20°C or colder) before precipitation.3. Use a larger volume of ether for precipitation. |
| Impure Final Product | 1. Side reactions during cleavage due to insufficient scavengers.2. Incomplete coupling leading to deletion sequences. | 1. Ensure TIS is fresh and used in the correct proportion.2. Confirm coupling completion at each step using appropriate tests (Chloranil for secondary amines). |
Conclusion
This application note provides a robust and validated framework for the incorporation of 4-Methylazepane hydrochloride into molecular scaffolds using solid-phase synthesis. By understanding the causal principles behind reagent choice—such as the necessity of in situ neutralization and the use of a potent coupling agent like HATU—researchers can confidently and efficiently generate libraries of novel compounds. The provided step-by-step protocols, complete with integrated quality control checks, ensure a high probability of success and furnish a reliable method for advancing drug discovery programs that leverage the unique structural benefits of saturated heterocycles.
References
-
Touré, B. B., & Hall, D. G. (2009). Natural Product Synthesis Using Multicomponent Reaction Strategies. Chemical Reviews, 109(9), 4439–4486. [Online]. Available: [Link]
-
O'Donnell, M. J., et al. (2016). Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. Molecules, 21(3), 350. [Online]. Available: [Link]
-
Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry? [Online]. Available: [Link]
-
Singh, G., & D'Souza, D. M. (2017). Facile and Green Synthesis of Saturated Cyclic Amines. Molecules, 22(10), 1691. [Online]. Available: [Link]
-
ResearchGate. (Various Dates). Examples of cyclic amines in drug applications. [Online]. Available: [Link]
-
Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Online]. Available: [Link]
-
Aapptec. (n.d.). Guide to Solid Phase Peptide Synthesis. [Online]. Available: [Link]
-
Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Online]. Available: [Link]
-
Aapptec. (n.d.). Cleavage Cocktails. [Online]. Available: [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Online]. Available: [Link]
-
Guryanov, I., et al. (2019). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 15, 2903–2919. [Online]. Available: [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Online]. Available: [Link]
Sources
Application Note: Protecting Group Strategies for 4-Methylazepane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylazepane is a valuable saturated heterocyclic building block in medicinal chemistry, frequently incorporated into scaffolds designed to explore new chemical space in drug discovery.[1] Its secondary amine possesses a pKa that renders it protonated at physiological pH, making it a key interaction point in ligand-receptor binding. However, this reactivity also presents a challenge during multi-step organic synthesis. The nucleophilic and basic nature of the secondary amine can interfere with a wide range of chemical transformations.[2] Therefore, the temporary masking of this amine with a suitable protecting group is a critical step in the synthetic workflow.
This guide provides a detailed overview of common and effective protecting group strategies for 4-Methylazepane. It begins with the essential pre-reaction handling of its common salt form, 4-Methylazepane hydrochloride, and proceeds to detail the rationale, protocols, and comparative analysis of key protecting groups.
Part 1: Pre-Reaction Protocol - Neutralization of 4-Methylazepane Hydrochloride
4-Methylazepane is often supplied as a hydrochloride salt for improved stability and handling. Before the installation of any protecting group, the free amine must be liberated. This can be achieved through a separate "free-basing" workup or, more commonly, by in situ neutralization.
Rationale for in situ Neutralization: Performing the neutralization in the same pot as the protection reaction is often more efficient. It minimizes handling losses of the potentially volatile free amine and streamlines the workflow. The choice of base is critical; it must be strong enough to deprotonate the ammonium salt but not interfere with the protecting group reagent.
Protocol 1: In situ Neutralization with an Organic Base
-
Setup: To a round-bottom flask containing 4-Methylazepane hydrochloride (1.0 eq), add a suitable anhydrous solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).
-
Base Addition: Add a tertiary amine base, such as Triethylamine (TEA, 2.2 eq) or N,N-Diisopropylethylamine (DIPEA, 2.2 eq), to the suspension. Using slightly more than two equivalents ensures the neutralization of the HCl salt and scavenges the acid byproduct generated during the subsequent protection step.[3][4]
-
Stirring: Stir the mixture at room temperature for 15-30 minutes. The suspension should become a clear solution as the free amine is formed.
-
Proceed to Protection: The resulting solution of free 4-Methylazepane is now ready for the direct addition of the protecting group reagent as described in the following sections.
Part 2: Selecting the Optimal Protecting Group
The ideal protecting group should be easy to install in high yield, stable to a variety of downstream reaction conditions, and removable under specific, mild conditions that do not affect other functional groups in the molecule.[2][5] This concept of selective removal is known as orthogonality , a cornerstone of complex molecule synthesis.[6][7][8]
Caption: Decision workflow for selecting a suitable amine protecting group.
Part 3: Key Protecting Group Protocols
A. The Boc Group (tert-Butoxycarbonyl)
The Boc group is one of the most common amine protecting groups due to its stability in basic, nucleophilic, and reductive conditions, and its facile removal under acidic conditions.[4][9][10]
Protocol 2: N-Boc Protection of 4-Methylazepane
-
Materials: 4-Methylazepane hydrochloride, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM), Saturated aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄.
-
Procedure:
-
Perform the in situ neutralization of 4-Methylazepane hydrochloride (1.0 eq) with TEA (2.2 eq) in DCM as described in Protocol 1 .
-
To the resulting solution, add (Boc)₂O (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC (e.g., 10% EtOAc/Hexanes) until the starting material is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-methylazepane, which can be purified by silica gel chromatography if necessary.[4][11]
-
Protocol 3: N-Boc Deprotection
-
Materials: N-Boc-4-methylazepane, Trifluoroacetic acid (TFA) or 4M HCl in Dioxane, DCM.
-
Procedure (using TFA):
-
Dissolve N-Boc-4-methylazepane (1.0 eq) in DCM (approx. 0.1 M).
-
Add Trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.[9]
-
Remove the solvent and excess TFA under reduced pressure. The resulting TFA salt can often be used directly or neutralized with a base (e.g., aqueous NaHCO₃) and extracted to yield the free amine.[9][12]
-
B. The Cbz Group (Carboxybenzyl)
The Cbz group is valued for its high stability to acidic and basic conditions.[13][14] Its primary mode of cleavage is catalytic hydrogenolysis, making it orthogonal to the acid-labile Boc group.[12][13]
Protocol 4: N-Cbz Protection of 4-Methylazepane
-
Materials: 4-Methylazepane hydrochloride, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), THF/Water, Ethyl acetate (EtOAc).
-
Procedure:
-
Dissolve 4-Methylazepane hydrochloride (1.0 eq) in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add NaHCO₃ (2.5 eq) followed by the dropwise addition of Benzyl chloroformate (Cbz-Cl, 1.2 eq).[13]
-
Stir the reaction vigorously at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.[13]
-
Dilute the mixture with water and extract with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield N-Cbz-4-methylazepane.[15]
-
Protocol 5: N-Cbz Deprotection (Hydrogenolysis)
-
Materials: N-Cbz-4-methylazepane, Palladium on carbon (10% Pd/C), Methanol (MeOH) or Ethanol (EtOH), Hydrogen source (balloon or hydrogenation apparatus).
-
Procedure:
-
Dissolve N-Cbz-4-methylazepane (1.0 eq) in MeOH in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Stir the mixture vigorously under an atmosphere of H₂ (typically 1 atm from a balloon) at room temperature.[16]
-
Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with MeOH.
-
Concentrate the filtrate under reduced pressure to yield the free 4-Methylazepane.[13][16]
-
C. The Tosyl Group (p-Toluenesulfonyl)
The Tosyl (Ts) group forms a very robust sulfonamide that is stable to a wide range of conditions, including strongly acidic and oxidative environments.[17] Its removal often requires harsh reductive conditions, making it suitable for protecting an amine early in a long synthesis.[17][18]
Protocol 6: N-Tosyl Protection of 4-Methylazepane
-
Materials: 4-Methylazepane hydrochloride, p-Toluenesulfonyl chloride (TsCl), Pyridine or TEA, DCM.
-
Procedure:
-
Perform the in situ neutralization of 4-Methylazepane hydrochloride (1.0 eq) with TEA (2.2 eq) in DCM as described in Protocol 1 .
-
Cool the solution to 0 °C.
-
Add p-Toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Wash the reaction mixture with 1M HCl (aq), followed by saturated NaHCO₃ (aq), and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude N-Tosyl-4-methylazepane can be purified by recrystallization or silica gel chromatography.[17]
-
Part 4: Comparative Data Summary
The choice of protecting group is dictated by the overall synthetic strategy. The following table provides a comparative overview to aid in this selection process.
| Protecting Group | Common Reagent | Stability | Cleavage Conditions | Orthogonality Notes |
| Boc | (Boc)₂O | Stable to base, nucleophiles, hydrogenolysis.[4][9] | Mild to strong acid (TFA, HCl).[9][12] | Orthogonal to Cbz, Fmoc, and Benzyl ethers. |
| Cbz | Cbz-Cl | Stable to acid and base.[14] | Catalytic Hydrogenolysis (H₂, Pd/C).[13][16] | Orthogonal to Boc and acid-labile groups. Sensitive to other reducible groups (alkenes, alkynes). |
| Tosyl (Ts) | TsCl | Very stable to acid, base, oxidants, most reductants.[17] | Harsh conditions (e.g., Na/NH₃, HBr/AcOH).[18] | Used for robust protection when orthogonality with milder deprotection is not required. |
Caption: General workflow for using a protecting group in synthesis.
Conclusion
The successful synthesis of complex molecules containing the 4-Methylazepane moiety relies heavily on a well-designed protecting group strategy. By understanding the specific stability and cleavage requirements of common protecting groups like Boc, Cbz, and Tosyl, researchers can navigate multi-step synthetic sequences with precision and control. The choice of protection should always be made in the context of the entire synthetic route, ensuring compatibility with all planned transformations and purifications. The protocols outlined in this guide serve as a foundational resource for the effective implementation of these critical synthetic tools.
References
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. Organic Chemistry Key Term. [Link]
-
University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. School of Chemistry. [Link]
-
ResearchGate. (2023). How can I neutralize aminehydrochlorides? ResearchGate Q&A. [Link]
-
Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]
-
ResearchGate. (2024). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. ResearchGate Scientific Diagram. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
ResearchGate. (n.d.). Greene's Protective Groups in Organic Synthesis, Fourth Edition. ResearchGate Publication. [Link]
-
Katritzky, A. R., et al. (2011). A Facile Protocol for N-Cbz Protection of Amines in PEG-600. ChemInform, 42(31). [Link]
-
Wikipedia. (n.d.). Tosyl group. Wikipedia, The Free Encyclopedia. [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Wiley. (n.d.). Greene's Protective Groups in Organic Synthesis, 4th Edition. Wiley Online Library. [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Beilstein Archives. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2020). Reactions of amines. Chemistry LibreTexts. [Link]
-
Wuts, P. G. M. (2024). Greene's Protective Groups in Organic Synthesis. DOKUMEN.PUB. [Link]
-
Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). Z-Library. [Link]
-
Kolis, S. P., et al. (2014). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 18(11), 1345–1352. [Link]
-
Li, B., et al. (2017). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 14(7), 512-516. [Link]
-
Science Madness Discussion Board. (2017). Protecting weak secondary amines - driving me crazy! Science Madness. [Link]
-
Chemistry Stack Exchange. (2023). Does ammonia gas neutralise Hcl salt of amines in dry non polar medium. Stack Exchange. [Link]
-
ResearchGate. (2014). Can anyone suggest how to neutralize aminehydrochlorides? ResearchGate Q&A. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
ResearchGate. (2025). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. ResearchGate Publication. [Link]
-
ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free? ResearchGate Q&A. [Link]
-
Kappe, C. O., et al. (2012). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Medicinal Chemistry Letters, 3(4), 293-297. [Link]
-
NIH National Library of Medicine. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PubMed Central. [Link]
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. ResearchGate Scientific Table. [Link]
- Google Patents. (n.d.). Neutralizing amines with low salt precipitation potential.
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. Organic Synthesis. [Link]
-
El-Sayed, M., et al. (2022). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 238, 114479. [Link]
-
IISER Pune. (2019). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. DR@IISER Pune. [Link]
-
ResearchGate. (2012). What is the role and mechanism of action of tosyl chloride in organic synthesis? ResearchGate Q&A. [Link]
-
University of Rochester. (2026). Tips & Tricks: Protecting Groups. Department of Chemistry. [Link]
-
Wikipedia. (n.d.). Azepane. Wikipedia, The Free Encyclopedia. [Link]
-
ResearchGate. (2025). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. ResearchGate Publication. [Link]
-
ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate Publication. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dokumen.pub [dokumen.pub]
- 6. jocpr.com [jocpr.com]
- 7. fiveable.me [fiveable.me]
- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. (4R)-N-Cbz-4-hydroxy-azepane|1017575-76-6 [benchchem.com]
- 15. beilstein-journals.org [beilstein-journals.org]
- 16. benchchem.com [benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Tosyl group - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: 4-Methylazepane Hydrochloride Chemistry
Welcome to the technical support center for 4-Methylazepane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile building block. Instead of a generic overview, we will address specific, practical issues in a question-and-answer format, providing field-proven insights and robust troubleshooting strategies to ensure the success of your experiments.
Part 1: General Handling and Stability FAQs
This section addresses foundational questions about the stability, storage, and handling of 4-Methylazepane hydrochloride, which are critical for preventing downstream reaction failures.
Question 1: Why is 4-Methylazepane typically supplied as a hydrochloride salt? Can I use the free base directly?
Answer: 4-Methylazepane is supplied as a hydrochloride salt primarily for stability and handling purposes. The free base is a volatile, hygroscopic, and potentially air-sensitive liquid. Converting it to the hydrochloride salt forms a stable, crystalline solid that is easier to weigh, handle, and store long-term.[1]
The protonated nitrogen in the salt form is significantly less nucleophilic and less prone to oxidative degradation. While you cannot use the salt directly in most nucleophilic reactions (like N-alkylation or N-acylation), it serves as a stable precursor. The active, nucleophilic free base must be generated in situ or just prior to use by reacting the salt with a suitable base.
Question 2: My reaction yield is inconsistent. Could my starting material be degrading? What are the optimal storage conditions?
Answer: Inconsistent yields often trace back to starting material integrity. While the hydrochloride salt is stable, it is still crucial to store it correctly to prevent degradation.
Plausible Causes for Degradation:
-
Moisture Absorption: The salt is hygroscopic and can absorb atmospheric moisture, leading to clumping and inaccurate weighing.
-
Exposure to Basic Vapors: Storage in areas with ambient basic vapors (e.g., ammonia from other experiments) can neutralize the salt over time, liberating the more reactive free base.
Troubleshooting and Prevention:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | Prevents potential thermal degradation, although the salt is generally thermally stable. |
| Atmosphere | Keep container tightly sealed. | Prevents absorption of moisture and exposure to reactive atmospheric components. |
| Moisture | Store in a desiccator. | Minimizes water absorption, ensuring accurate molar calculations.[2] |
Verification Protocol: Before use, especially if the material has been stored for a long time, consider running a simple purity check via NMR or GC-MS to confirm its integrity.
Part 2: Troubleshooting N-Alkylation Reactions
N-alkylation is one of the most common applications for 4-Methylazepane.[3][4] However, this seemingly straightforward SN2 reaction can be plagued by side products.
Question 3: My N-alkylation reaction is sluggish or has stalled, showing significant unreacted starting material on TLC/LC-MS. What's the primary cause?
Answer: The most common culprit for a stalled N-alkylation is incomplete liberation of the nucleophilic free amine from its hydrochloride salt. The choice and stoichiometry of the base are critical.
Plausible Causes & Mechanistic Insight:
-
Insufficient Base: You need at least one equivalent of base to neutralize the hydrochloride salt and liberate the free amine. A second equivalent is often required to scavenge the proton generated if the alkylating agent is, for example, an alkyl halide (generating H-X).
-
Incorrect Base Choice (pKa Mismatch): The base must be strong enough to deprotonate the azepane hydrochloride (pKa ~10-11). Weak bases like sodium bicarbonate (pKa of H₂CO₃ ~6.4) will be ineffective.
-
Poor Solubility: Using an inorganic base (e.g., K₂CO₃, Cs₂CO₃) in a non-polar organic solvent (like Toluene or THF) can lead to a heterogeneous mixture with slow reaction kinetics. The base needs to be accessible to the amine salt.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for stalled N-alkylation.
Recommended Solutions:
-
Base Selection: For reactions in polar aprotic solvents like DMF or acetonitrile, inorganic bases like K₂CO₃ or Cs₂CO₃ are excellent choices. For less polar solvents like THF or CH₂Cl₂, consider using a soluble organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Phase-Transfer Catalysis: If using an inorganic base in a less polar solvent, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction by shuttling the base into the organic phase.
Question 4: My reaction produces a new, highly polar spot on TLC that doesn't move from the baseline. LC-MS analysis shows a mass corresponding to my desired product + the alkyl group. What is this byproduct?
Answer: You are likely observing the formation of a quaternary ammonium salt. This occurs when the desired tertiary amine product, which is still nucleophilic, reacts with another molecule of the alkylating agent.
Mechanistic Explanation: The N-alkylation of 4-Methylazepane produces a tertiary amine. This product can compete with the remaining secondary amine starting material for the alkylating agent, leading to over-alkylation. This side reaction is often irreversible and consumes both your product and your alkylating agent.
Caption: Competing pathways of desired N-alkylation and over-alkylation.
Preventative Measures:
-
Control Stoichiometry: Avoid using a large excess of the alkylating agent. Start with 1.05-1.1 equivalents.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant starting amine over the product.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the undesired quaternization.
-
Use a Bulky Base: A bulky base like DIPEA can sometimes form a sterically hindered complex with the product, slightly reducing its reactivity towards further alkylation.
Part 3: Purification Challenges
Effectively purifying the target compound is as important as the reaction itself.
Question 5: How can I effectively remove unreacted 4-Methylazepane and the quaternary salt byproduct from my reaction mixture during workup?
Answer: A well-designed liquid-liquid extraction procedure based on pH manipulation is the most effective method for separating neutral or basic products from amine-based impurities.[2][5]
Protocol: Acid-Base Extraction for Purification
-
Initial Quench: Quench the reaction mixture with water and dilute with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Acidic Wash (Removes Amines): Transfer the mixture to a separatory funnel and wash the organic layer several times with a dilute acidic solution (e.g., 1M HCl or 5% citric acid solution).
-
Mechanism: Both the unreacted secondary amine (4-Methylazepane) and the tertiary amine product will be protonated and partition into the aqueous layer. The quaternary salt is already charged and will also prefer the aqueous layer. If your desired product is an amide or other non-basic compound, it will remain in the organic layer.
-
-
Basification and Re-extraction (Isolates Tertiary Amine Product): If your desired product is the tertiary amine, collect the acidic aqueous layers from Step 2. Cool this aqueous layer in an ice bath and carefully add a base (e.g., 2M NaOH, solid K₂CO₃) until the pH is >10.
-
Mechanism: The tertiary amine product is deprotonated, becoming a neutral, organic-soluble species. The unreacted secondary amine is also liberated. The quaternary salt remains as a salt in the aqueous layer.
-
-
Final Extraction: Extract the basified aqueous layer multiple times with an organic solvent (e.g., CH₂Cl₂). The combined organic layers now contain your purified tertiary amine product and any unreacted secondary amine.
-
Final Steps: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The remaining mixture can then be purified by column chromatography if needed to separate the desired tertiary amine from the starting secondary amine.
This procedure effectively separates the highly polar quaternary salt into the aqueous waste and allows for the isolation of your desired product.
References
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link][2]
-
ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link][3]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link][5]
- Mihailović, J., et al. (2004). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society.
- Roca-López, D., et al. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step.
- Google Patents. (n.d.). Method for synthesizing N-methylhexahydroazepin-4-one hydrochloride, azelastine hydrochloride intermediate.
- Aggarwal, A., et al. (2012). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Pharmaceutical Development and Technology.
- Google Patents. (n.d.). Synthesis method and application of 1-methylhexahydroazepine-4-one hydrochloride.
- Harris, P. W., et al. (2010). Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues. The Journal of Organic Chemistry.
- Popović, J., et al. (2024).
-
PubChem. (n.d.). 4-Methylazepane. Retrieved from [Link]
- Fletcher, S., et al. (2012). Fine-tuning the chemo- and regioselective alkylation of 1,4-benzodiazepines: further applications of the Mitsunobu reaction. MedChemComm.
-
ChemRxiv. (2024). An Overview of Palladium-Catalyzed N-alkylation Reactions. Retrieved from [Link][4]
Sources
Technical Support Center: Improving Yield in 4-Methylazepane Hydrochloride Coupling Reactions
Welcome to the technical support center for 4-Methylazepane hydrochloride coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of incorporating the 4-methylazepane moiety into their target molecules. As a secondary cyclic amine, 4-methylazepane presents unique challenges, particularly when used as its hydrochloride salt. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction yields.
Part 1: The First Principle: Handling the Hydrochloride Salt
Before troubleshooting any specific coupling reaction, it is critical to address the nature of the starting material. 4-Methylazepane hydrochloride is an ammonium salt. The nitrogen atom is protonated, rendering it non-nucleophilic and incapable of participating in coupling reactions.
Q1: My reaction has failed to initiate, with only starting materials recovered. I've added my coupling partners and catalyst, but nothing is happening. What is the most likely cause?
A1: The most fundamental reason for reaction failure is the inability of the protonated 4-methylazepane to act as a nucleophile. The hydrochloride salt must be neutralized by a base to liberate the free amine, which is the reactive species. You must add at least one equivalent of a suitable base solely for this neutralization, in addition to any base required by the catalytic cycle of the coupling reaction itself.
Workflow for Freeing the Amine:
Caption: Acid-base neutralization is the required first step.
For many reactions, such as amide couplings or reductive aminations, a liquid organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is sufficient. For more sensitive reactions like Buchwald-Hartwig aminations, the choice of base is critical to the catalytic cycle, and stronger bases are often required.
Table 1: Common Bases for Neutralization and Reaction
| Base | pKa of Conjugate Acid | Typical Use Case | Notes |
|---|---|---|---|
| Triethylamine (TEA) | ~10.7 | Amide coupling, Reductive amination | Can form insoluble hydrochloride salt. Can act as a ligand for some metals. |
| DIPEA (Hünig's base) | ~11.0 | Amide coupling, Alkylations | Sterically hindered, less likely to interfere as a nucleophile. |
| Potassium Carbonate (K₂CO₃) | ~10.3 (pKa₂ of H₂CO₃) | Buchwald-Hartwig, Suzuki couplings | Mild inorganic base, often requires higher temperatures. |
| Sodium tert-butoxide (NaOtBu) | ~19.0 | Buchwald-Hartwig amination | Very strong, non-nucleophilic base. Moisture sensitive.[1] |
| LHMDS | ~26.0 | Buchwald-Hartwig amination | Very strong, non-nucleophilic base. Often used for challenging substrates.[1] |
Part 2: Troubleshooting Specific Coupling Reactions
Amide Coupling (Acylation)
This is one of the most common methods for incorporating the 4-methylazepane scaffold.
Q2: My amide coupling reaction using a carbodiimide (like EDC) is giving low yields and multiple side products. How can I improve it?
A2: Low yields in carbodiimide couplings often stem from two main issues: inefficient activation of the carboxylic acid or decomposition of the activated intermediate.
-
Inefficient Activation & Side Reactions : When EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) reacts with a carboxylic acid, it forms a highly reactive O-acylisourea intermediate. If this intermediate is not immediately intercepted by the amine, it can rearrange to a stable N-acylurea byproduct, consuming your starting material.[2]
-
Water Contamination : EDC is hygroscopic, and water will hydrolyze the O-acylisourea intermediate back to the starting carboxylic acid. Ensure you are using anhydrous solvents and reagents.[3]
Solution Workflow:
-
Use Additives : To prevent rearrangement and increase efficiency, always use an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure. These additives react with the O-acylisourea to form a more stable activated ester, which then cleanly reacts with the amine.[4]
-
Optimize Reagent Stoichiometry & Order of Addition :
-
Dissolve your carboxylic acid in an anhydrous solvent (e.g., DMF, DCM).
-
Add your coupling agent (e.g., HATU, HBTU) or EDC/Oxyma.
-
Stir for 15-30 minutes to allow for the formation of the activated ester. This pre-activation step is crucial.[5]
-
Add your base (e.g., 2-3 equivalents of DIPEA) to neutralize both the 4-methylazepane hydrochloride and the acid formed during the reaction.
-
Finally, add the 4-methylazepane hydrochloride.
-
-
Consider Alternative Coupling Reagents : For challenging couplings, phosphonium-based (PyBOP) or aminium/uronium-based (HATU, HBTU) reagents are often more robust and efficient than carbodiimides.
Caption: Decision workflow for troubleshooting amide coupling reactions.
Buchwald-Hartwig Amination
This reaction is powerful for forming C-N bonds between 4-methylazepane and aryl or heteroaryl halides/triflates.
Q3: My Buchwald-Hartwig amination is sluggish, gives low yield, or results in hydrodehalogenation of my aryl halide. How do I optimize it?
A3: The success of a Buchwald-Hartwig reaction is highly dependent on the synergistic interplay of the palladium catalyst, the phosphine ligand, the base, and the solvent. For a secondary cyclic amine like 4-methylazepane, ligand choice is paramount.
-
Inactive Catalyst or Inappropriate Ligand : The active catalyst is a Pd(0) species. Modern "precatalysts" (e.g., G3 or G4 palladacycles) are designed to generate the active Pd(0) species cleanly and efficiently.[1] The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. For secondary amines, bulky, electron-rich phosphine ligands are required to promote the reductive elimination step, which is often rate-limiting.
-
Incorrect Base Selection : The base's role is not just to deprotonate the amine but also to facilitate the regeneration of the catalyst. Strong, non-nucleophilic bases like sodium or potassium tert-butoxide (NaOtBu, KOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard.[1][6] Weaker bases like carbonates often require higher temperatures and may be less effective.[1]
-
Oxygen Sensitivity : The active Pd(0) catalyst is readily oxidized and inactivated by oxygen. Rigorous exclusion of air is mandatory.[7]
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Screening
| Parameter | Recommendation for 4-Methylazepane | Rationale |
|---|---|---|
| Precatalyst | G3-XPhos or G3-RuPhos | Highly active precatalysts that are easy to handle. |
| Ligand | RuPhos, BrettPhos | Bulky, electron-rich ligands proven to be effective for secondary amines.[1] |
| Base | NaOtBu or LHMDS | Strong, non-nucleophilic bases that facilitate the catalytic cycle efficiently.[1] |
| Solvent | Toluene or Dioxane | Aprotic polar solvents are standard. Ensure they are anhydrous and degassed.[8] |
| Temperature | 80 - 110 °C | Elevated temperatures are typically required to drive the reaction to completion.[1] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), the palladium precatalyst (1-5 mol%), and the phosphine ligand (1.2-1.5 equiv relative to Pd).
-
Add the base (e.g., NaOtBu, 1.4 equiv). Note: This is in addition to the base needed to neutralize the HCl salt. Alternatively, use the free base of 4-methylazepane.
-
Add 4-Methylazepane hydrochloride (1.2 equiv) and additional base (1.2 equiv) for neutralization if starting from the salt.
-
Add anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Seal the flask and heat the reaction mixture with vigorous stirring for the desired time (typically 4-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract the product with an organic solvent (e.g., ethyl acetate).[1]
Reductive Amination
This method forms a C-N bond by reacting 4-methylazepane with an aldehyde or ketone in the presence of a reducing agent.
Q4: My reductive amination is incomplete, and I observe significant amounts of the alcohol byproduct from the reduction of my carbonyl starting material. How can I improve the selectivity?
A4: This is a classic selectivity problem in reductive amination. It occurs when the reducing agent is too reactive and reduces the starting aldehyde or ketone faster than the intermediate iminium ion.
The Cause : The reaction proceeds via the formation of an imine (from an aldehyde) or an enamine/iminium ion (from a ketone) which is then reduced. If the reducing agent (e.g., NaBH₄) is present from the start, it can directly reduce the carbonyl compound.[9]
The Solution: Use a Selectivity-Tuned Reducing Agent. The best solution is to use a milder, more selective hydride donor that preferentially reduces the protonated iminium ion over the carbonyl group.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) : This is the reagent of choice for most modern reductive aminations.[10] It is less reactive than NaBH₄ and is particularly effective at reducing iminium ions in the presence of aldehydes. The reaction is typically run as a one-pot procedure in solvents like dichloroethane (DCE) or THF.[11]
-
Sodium Cyanoborohydride (NaBH₃CN) : This reagent is also selective for the iminium ion, especially under mildly acidic conditions (pH ~6-7), where carbonyl reduction is slow but iminium reduction is fast.[9][10] However, due to the toxicity of cyanide byproducts, STAB is often preferred.
Table 3: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Selectivity | Optimal Conditions | Pros | Cons |
|---|---|---|---|---|
| NaBH₄ | Low | Two-step: Form imine first, then add NaBH₄. | Inexpensive, powerful. | Reduces aldehydes/ketones readily.[11] |
| NaBH₃CN | High | pH 6-7, one-pot. | Highly selective for iminium ions.[9] | Toxic cyanide byproducts. |
| NaBH(OAc)₃ (STAB) | Very High | One-pot, often with catalytic acetic acid. | Highly selective, non-toxic byproducts, generally high yielding.[10][11] | Moisture sensitive. |
Experimental Protocol: General Procedure for Reductive Amination with STAB
-
In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equiv) and 4-Methylazepane hydrochloride (1.1 equiv) in a suitable solvent (e.g., 1,2-dichloroethane).
-
Add a base (e.g., TEA, 1.1 equiv) to liberate the free amine. Stir for 20-30 minutes.
-
Add Sodium Triacetoxyborohydride (1.2-1.5 equiv) portion-wise. The reaction may be mildly exothermic.
-
Stir at room temperature for 2-24 hours until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate to purify.
Part 3: General FAQs
Q5: How should I purify my final 4-methylazepane-containing product?
A5: The tertiary amine product is basic. This property can be exploited during workup. After the initial extraction, you can wash the organic layer with dilute aqueous acid (e.g., 1M HCl). Your product will move into the aqueous layer as the protonated ammonium salt, while non-basic organic impurities remain in the organic layer. You can then basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract your pure product back into an organic solvent. For final purification, silica gel column chromatography is common, often using a mobile phase containing a small amount of triethylamine (~0.5-1%) to prevent the basic product from streaking on the acidic silica.
Q6: Could the 4-methyl group cause significant steric hindrance?
A6: While the azepane ring is conformationally flexible, the 4-methyl group can introduce some steric bulk. For highly congested coupling partners (e.g., an ortho-disubstituted aryl halide in a Buchwald-Hartwig reaction or a sterically demanding ketone in a reductive amination), this hindrance could slow the reaction rate. In such cases, increasing the reaction temperature, using a more active catalyst system, or increasing the reaction time may be necessary.[1]
References
- Benchchem. Technical Support Center: Overcoming Low Reactivity of Cinnolin-8-amine in Coupling Reactions.
- Benchchem. Optimization of Buchwald-Hartwig amination conditions.
- University of Nottingham. Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- Organic-Chemistry.org. Reductive Amination - Common Conditions.
- WuXi AppTec. Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
- Hudson, C. E., & Moeller, K. D. (2014). Intramolecular Anodic Olefin Coupling Reactions and the Synthesis of Cyclic Amines. National Institutes of Health.
- Medley, J. W. C–N Bond-Forming Reactions: Reductive Amination. Harvard University.
- Wikipedia. Reductive amination.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- ResearchGate. How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?.
- Reddit. Any good ways to better the yields of EDCI couplings of N-hydroxysuccinimide to carboxylic acids?.
- Benchchem. Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
- ResearchGate. Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents?.
- Reddit. How do I avoid side reactions while doing this peptide coupling reaction?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. Intramolecular Anodic Olefin Coupling Reactions and the Synthesis of Cyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
troubleshooting N-alkylation of sterically hindered 4-Methylazepane hydrochloride
Welcome to the technical support resource for the N-alkylation of 4-methylazepane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals navigating the specific challenges associated with this sterically hindered secondary amine. The following troubleshooting guides and FAQs address common experimental issues, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.
Troubleshooting Guide
This section addresses specific problems you may encounter during the N-alkylation of 4-methylazepane hydrochloride.
Problem 1: Low to No Product Yield
Question: I am attempting to N-alkylate 4-methylazepane hydrochloride with an alkyl halide, but I'm observing very low conversion, even after an extended reaction time. What are the likely causes and how can I improve the yield?
Answer:
Low reactivity in this system is a common challenge primarily rooted in the steric hindrance of the amine and the initial state of the starting material. 4-Methylazepane is a sterically demanding secondary amine, which significantly slows the rate of the desired SN2 reaction.[1] Furthermore, starting with the hydrochloride salt means the amine is protonated and non-nucleophilic until it is neutralized.
Here is a systematic approach to troubleshoot this issue:
1. Ineffective Deprotonation of the Amine Salt:
-
Causality: The lone pair on the nitrogen of 4-methylazepane hydrochloride is tied up by a proton. The reaction cannot proceed until the free amine is generated in situ. If the base is not strong enough or is not present in a sufficient stoichiometric amount, the concentration of the nucleophilic free amine will be too low for the reaction to proceed effectively.
-
Solution:
-
Stoichiometry: Ensure at least two equivalents of base are used. The first equivalent neutralizes the hydrochloride salt, and the second equivalent neutralizes the hydrohalic acid (e.g., HBr, HCl) generated during the alkylation.[2]
-
Base Selection: Use an appropriate base. Inorganic carbonate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[1][2] Cs₂CO₃ is particularly useful in challenging alkylations due to its high solubility in polar aprotic solvents and the "cesium effect," which can enhance the nucleophilicity of the amine.[1]
-
2. Insufficient Reaction Conditions:
-
Causality: Steric hindrance around the nitrogen atom impedes the approach of the alkyl halide electrophile.[1] Standard reaction conditions may not provide enough energy to overcome this activation barrier.
-
Solution:
-
Temperature: Increase the reaction temperature. Many N-alkylations of hindered amines require heating, sometimes to temperatures between 70°C and 100°C or higher.[1][3] Monitor for potential decomposition of the solvent (e.g., DMF) at high temperatures in the presence of a base.[4]
-
Solvent: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile (MeCN).[1] These solvents are excellent for SN2 reactions as they solvate the cation of the base but do not strongly solvate the amine nucleophile, leaving it more reactive.[1] Ensure all reactants are fully dissolved at the reaction temperature.[1]
-
Reaction Time: Monitor the reaction over 24-72 hours, as significant conversion may take longer for sterically hindered substrates.[1]
-
3. Poor Leaving Group on the Alkylating Agent:
-
Causality: The rate of an SN2 reaction is dependent on the quality of the leaving group. The general trend for halide leaving group ability is I > Br > Cl.
-
Solution:
-
Change Halide: If using an alkyl chloride, consider switching to the corresponding alkyl bromide or iodide.
-
Finkelstein Reaction: Add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) when using an alkyl chloride or bromide. This generates the more reactive alkyl iodide in situ.[5]
-
Problem 2: Formation of Significant Side Products
Question: My reaction is proceeding, but I'm seeing a significant amount of an alkene byproduct corresponding to my alkyl halide. How can I suppress this side reaction?
Answer:
The formation of an alkene is a classic sign that the E2 (elimination) pathway is competing with the desired SN2 (substitution) pathway.[1][6] This is particularly prevalent with sterically hindered amines and bases, or when using secondary or tertiary alkyl halides.
1. Base-Promoted Elimination (E2):
-
Causality: The base, instead of solely deprotonating the amine hydrochloride, can act as a Brønsted base, abstracting a proton from the carbon adjacent to the halogen on your alkyl halide. This is more likely with strong, bulky bases.[1][7]
-
Solution:
-
Choice of Base: Switch to a milder, less sterically demanding base. K₂CO₃ is often a good choice over stronger bases like potassium tert-butoxide (t-BuOK).[1] Non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA) can also be effective.[1]
-
Temperature Control: High temperatures favor elimination over substitution.[7] Try running the reaction at the lowest temperature that still allows for a reasonable SN2 reaction rate.
-
2. Over-alkylation (Quaternization):
-
Causality: While less common with hindered secondary amines, it's possible for the tertiary amine product to react with another molecule of the alkylating agent to form a quaternary ammonium salt.[7][8] This is more of an issue if the product amine is more nucleophilic than the starting amine.[9]
-
Solution:
-
Stoichiometry Control: Use a slight excess of the 4-methylazepane relative to the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain its low concentration, favoring mono-alkylation.[10]
-
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical approach to diagnosing and solving low yield in the N-alkylation of 4-methylazepane hydrochloride.
Caption: A workflow for troubleshooting low product yield.
Frequently Asked Questions (FAQs)
Q1: What is the best choice of base for this reaction?
The ideal base should be strong enough to deprotonate the amine hydrochloride but not so strong that it promotes significant elimination of the alkyl halide.
| Base | Pros | Cons |
| K₂CO₃ (Potassium Carbonate) | Inexpensive, moderately strong, and commonly successful. A good first choice.[2] | Can have limited solubility in some organic solvents. |
| Cs₂CO₃ (Cesium Carbonate) | Highly effective for hindered systems due to high solubility and the "cesium effect".[1] | More expensive than K₂CO₃. |
| DIPEA (Hünig's base) | A non-nucleophilic organic base that is effective at preventing quaternization.[7] | Can be difficult to remove during workup. |
| NaH (Sodium Hydride) | A very strong base that will irreversibly deprotonate the amine. | Highly reactive, requires anhydrous conditions, can promote E2. |
| t-BuOK (Potassium t-butoxide) | A very strong, bulky base. | High propensity to cause E2 elimination; generally not recommended.[1] |
Q2: Can I use an alternative method if direct alkylation fails?
Yes. If direct alkylation with alkyl halides proves inefficient, consider these powerful alternatives:
-
Reductive Amination: This is one of the most reliable methods for preparing tertiary amines from secondary amines.[11] The reaction involves forming an iminium ion from 4-methylazepane and an aldehyde or ketone, which is then reduced in situ.[12] This method completely avoids the problem of over-alkylation.[10][13] Common reducing agents include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride.[14]
-
Buchwald-Hartwig Amination: For arylating the amine (i.e., forming a C-N bond with an aromatic ring), the Buchwald-Hartwig reaction is the state-of-the-art method. It uses a palladium catalyst with specialized phosphine ligands to couple amines with aryl halides or triflates, even for sterically hindered substrates.[15][16]
Q3: How should I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[7] Co-spot your reaction mixture with your 4-methylazepane starting material. The product, being a tertiary amine, will generally be less polar and have a higher Rf value than the secondary amine starting material on silica gel. Staining with potassium permanganate or ninhydrin (which will stain the secondary amine but not the tertiary amine product) can aid in visualization. For more quantitative analysis, GC-MS or LC-MS can be used.
Q4: What is a good general starting protocol for this alkylation?
The following protocol provides a robust starting point that can be optimized based on your specific alkylating agent.
Experimental Protocol: General N-Alkylation of 4-Methylazepane Hydrochloride
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylazepane hydrochloride (1.0 eq).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) or cesium carbonate (Cs₂CO₃, 2.2 eq).
-
Add a suitable volume of anhydrous DMF or acetonitrile to create a stirrable slurry (approx. 0.2-0.5 M concentration).
-
Add the alkyl halide (1.1 eq). If using an alkyl chloride or bromide, consider adding a catalytic amount of potassium iodide (KI, 0.1 eq).
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 4-6 hours until the starting amine is consumed (this may take 12-48 hours).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and rinse the filter cake with a small amount of the reaction solvent or ethyl acetate.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with water (2x) and then with brine (1x) to remove the DMF and residual salts.
-
Note on Purification: If the product is basic, an acidic wash can be used to extract it into the aqueous layer, separating it from non-basic impurities. The aqueous layer can then be basified and re-extracted.[17]
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is often a good starting point. Adding a small amount (0.5-1%) of triethylamine to the eluent can prevent the amine product from tailing on the acidic silica gel.[17]
-
References
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Sciencemadness.org. (2022). Best Conditions For N-Alkylation? Retrieved from [Link]
-
Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(14), 6507–6516. [Link]
-
ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Atropisomeric Properties of N-Alkyl/Aryl 5H-Dibenz[b,f]azepines. Retrieved from [Link]
-
Wikipedia. (2023). Hydroxylamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for mono-selective N-alkylation of amines using alcohols as... Retrieved from [Link]
-
Synthetic Pages. (2001). solid-supported reductive amination. Retrieved from [Link]
-
ResearchGate. (n.d.). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. Retrieved from [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
-
Wikipedia. (2023). Amine alkylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Chemistry Help. (2023). Reductive Amination. [Video]. YouTube. [Link]
-
The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Avoiding Over-alkylation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Retrieved from [Link]
- Google Patents. (2011). US20110269964A1 - N-Alkylation of Opiates.
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
ChemistryViews. (2023). Preparation of Optically Active Azepane Scaffolds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][8][18]naphthyrin-5(6H)-one. Retrieved from [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Retrieved from [Link]
-
National Library of Medicine. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Retrieved from [Link]
-
ResearchGate. (n.d.). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]
-
Europe PMC. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]
-
National Institutes of Health. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. US20110269964A1 - N-Alkylation of Opiates - Google Patents [patents.google.com]
- 4. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
stability of 4-Methylazepane hydrochloride under acidic/basic conditions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-Methylazepane hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound. Understanding the chemical behavior of 4-Methylazepane hydrochloride under various conditions is paramount for ensuring experimental accuracy, developing robust formulations, and maintaining compound integrity.
Part 1: Foundational Stability & Frequently Asked Questions (FAQs)
This section addresses the fundamental chemical properties of 4-Methylazepane hydrochloride that govern its stability profile.
Q1: What are the key structural features of 4-Methylazepane hydrochloride that influence its stability?
A: 4-Methylazepane hydrochloride is the salt of a cyclic secondary amine, 4-Methylazepane, and hydrochloric acid. The two key features are:
-
The Azepane Ring: A seven-membered saturated heterocyclic amine. Saturated rings like this are generally chemically stable and not prone to ring-opening except under very forcing conditions.[1]
-
The Hydrochloride Salt: The nitrogen atom of the amine is protonated, forming an ammonium salt with a chloride counter-ion. This salt form significantly increases water solubility compared to the free base.[2]
Q2: How does being a hydrochloride salt affect its behavior in aqueous solutions?
A: As a salt of a weak base (4-Methylazepane) and a strong acid (HCl), dissolving 4-Methylazepane hydrochloride in neutral water will result in a slightly acidic solution.[3][4] The protonated amine (the ammonium cation) exists in equilibrium with its non-protonated, or "free base," form. The position of this equilibrium is dictated by the pH of the solution. In acidic to neutral pH, the protonated form predominates, which protects the nitrogen's lone pair of electrons, rendering it less susceptible to oxidative degradation.[5]
Q3: What are the most probable degradation pathways for 4-Methylazepane hydrochloride?
A: Based on its structure, the most likely degradation pathways are initiated by the conversion to its free base form.
-
Under Basic/High pH Conditions: The addition of a base will shift the equilibrium to the free amine. This deprotonated form is more susceptible to oxidation . The nitrogen atom or the adjacent carbon atoms (alpha-carbons) can be oxidized, potentially leading to the formation of N-oxides, hydroxylamines, or ring-opened products.[5]
-
N-Dealkylation: While more common for tertiary amines, oxidative conditions can sometimes lead to the cleavage of groups attached to the nitrogen.[6][7][8] For a cyclic secondary amine, this could manifest as complex ring cleavage reactions under harsh oxidative stress.
-
Hydrolysis: The C-N bonds within the saturated azepane ring are generally stable to hydrolysis under typical acidic or basic conditions. Therefore, hydrolytic degradation of the core structure is not considered a primary degradation pathway.[9]
Part 2: Troubleshooting Guide for Common Experimental Issues
This section is formatted to help you diagnose and resolve common issues encountered during the handling and analysis of 4-Methylazepane hydrochloride.
Scenario 1: Unexpected Peaks Appear in My HPLC/LC-MS Chromatogram
Q: I am analyzing a solution of 4-Methylazepane hydrochloride that was pure upon preparation, but now I see several new, smaller peaks. What is happening?
A: The appearance of new peaks is a classic sign of degradation. The troubleshooting process should focus on identifying the stress factor that caused the degradation.
Troubleshooting Workflow:
-
Check the pH of Your Sample Diluent: Is your mobile phase or sample diluent basic (pH > 8)? If so, you may have inadvertently converted the stable hydrochloride salt into the less stable free base, which can then oxidize. Amines are particularly susceptible to electron transfer oxidation.[5][10]
-
Review Sample Storage Conditions:
-
Light Exposure: Was the sample left on a benchtop exposed to light? Photodegradation can occur, and forced degradation studies often include photostability testing for this reason.[5] It is recommended to store solutions in amber vials.
-
Temperature: Was the sample stored at elevated temperatures? Heat can accelerate degradation kinetics.[11]
-
-
Consider Oxidative Stress: Was the sample prepared in a solvent that was not degassed? Dissolved oxygen can contribute to slow oxidation over time. For maximum stability in solution, especially if the pH is not strongly acidic, using degassed solvents is a good practice.
-
Rule out Excipient Interaction: If the compound is in a formulation, consider the possibility of interaction with excipients. Some excipients can contain reactive impurities, such as aldehydes, that can react with amines.[12]
Scenario 2: I'm Experiencing Poor Recovery and a Decrease in the Main Peak Area Over Time.
Q: The peak corresponding to 4-Methylazepane hydrochloride in my chromatogram is consistently shrinking when I re-inject the same sample after a day. Why am I losing my compound?
A: A diminishing main peak indicates a loss of the parent compound, which is almost certainly due to chemical degradation. The rate of degradation can provide clues to the mechanism.
Troubleshooting Steps:
-
Quantify the Loss: Determine the percentage of loss over a specific time. A rapid loss (e.g., >10% in 24 hours at room temperature) suggests a significant instability under your current conditions.
-
Correlate with New Peaks: Is the decrease in the main peak area accompanied by a proportional increase in the area of the new impurity peaks? This "mass balance" analysis helps confirm that degradation is the cause of the loss.[5]
-
Perform a Simple Stress Test:
-
Prepare two fresh solutions of the compound: one in a mild acid (e.g., 0.01 M HCl) and one in a mild base (e.g., 0.01 M NaOH).
-
Analyze them immediately and then again after several hours.
-
If the loss is significantly greater in the basic solution, this strongly implicates a base-mediated degradation pathway, such as oxidation of the free amine.
-
Part 3: Protocols for a Systematic Stability Assessment
To formally characterize the stability of 4-Methylazepane hydrochloride, a forced degradation study is the industry-standard approach.[13][14] This involves intentionally stressing the compound under various conditions to identify potential degradants and establish degradation pathways.
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol provides a framework for stressing the compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14] You may need to adjust the duration or temperature to achieve this target.
Materials:
-
4-Methylazepane hydrochloride
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
HPLC or LC-MS system with a suitable column (e.g., C18)
Experimental Workflow for Forced Degradation
Caption: General workflow for a forced degradation study.
Step-by-Step Procedure:
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of 4-Methylazepane hydrochloride in high-purity water or methanol.
-
Initiate Stress Conditions: For each condition, mix the stock solution with the stressor as described in the table below. Include a control sample stored at 5°C in the dark.
-
Sampling: Take aliquots at appropriate time points (e.g., 2, 8, 24, 48 hours).
-
Quenching/Neutralization:
-
For acidic samples, neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
For basic samples, neutralize with an equivalent amount of 0.1 M HCl.
-
-
Analysis: Dilute all samples (including the control) to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze using a stability-indicating HPLC method.
Table 1: Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Typical Duration | Expected Outcome / Rationale |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24-48 hours | Expected to be stable . Confirms the robustness of the azepane ring and the protective effect of protonation. |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 8-24 hours | Potential for degradation . Converts the salt to the free base, making it susceptible to oxidation or other base-catalyzed reactions. |
| Oxidation | 3% H₂O₂ | Room Temp | 2-8 hours | High potential for degradation . Directly tests susceptibility to oxidation, likely forming N-oxides or other oxidative products.[5] |
| Thermal Stress | Solid & Solution | 80 °C | 48 hours | Tests intrinsic thermal stability. Degradation is possible but likely slower than oxidative or base-catalyzed pathways. |
| Photostability | ICH Q1B Conditions | Ambient | Per ICH Q1B | Tests for light sensitivity. Aromatic amines are often photosensitive; while azepane is aliphatic, this is a standard test.[15] |
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients.
-
Analyze Stressed Samples: Inject the samples generated from the forced degradation study onto a reverse-phase HPLC system (e.g., C18 column) with a photodiode array (PDA) detector.
-
Optimize Separation: Adjust the mobile phase composition (e.g., gradient of acetonitrile/water with a buffer like ammonium formate) to achieve baseline separation between the parent peak of 4-Methylazepane hydrochloride and all degradation peaks.
-
Assess Peak Purity: Use the PDA detector to check the peak purity of the parent compound in the stressed samples. The spectrum across the peak should be consistent and match the standard, confirming that no degradants are co-eluting.
-
Method Validation: Once developed, validate the method according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.
Part 4: Visualizing Potential Degradation Pathways
The diagram below illustrates the central role of pH in determining the stability of 4-Methylazepane hydrochloride. The stable, protonated form is favored under acidic conditions, while the more reactive free base is present under basic conditions.
Potential Degradation Pathways Diagram
Caption: Influence of pH on stability and degradation.
References
-
Patel, K., et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical and Biological Archives. Retrieved from [Link]
-
Jain, R., & Gupta, R. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor, 2(4), 78-88. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8119, Azepane. Retrieved from [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2009). N-Dealkylation of Amines. Molecules, 14(1), 315-322. Retrieved from [Link]
-
Knecht, K. M., et al. (2021). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 64(13), 9015-9026. Retrieved from [Link]
-
Sharma, S., & Goyal, S. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques, 1(1). Retrieved from [Link]
-
Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]
-
Chibi, F., & Kitson, K. (2019). Chemical Stability of Pharmaceutical Organic Compounds. International Journal of Drug Research and Technology, 9(1), 1-13. Retrieved from [Link]
-
Jensen, G. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). Retrieved from [Link]
-
van der Werf, M. J., et al. (2021). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry, 86(13), 8848-8860. Retrieved from [Link]
-
Silvi, M., et al. (2021). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Communications, 12(1), 5192. Retrieved from [Link]
-
Karami, T., et al. (2022). N-Dealkylation of Amines. Molecules, 27(9), 2998. Retrieved from [Link]
-
ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved from [Link]
-
OpenStax. (n.d.). 14.4 Hydrolysis of Salts. Chemistry 2e for Chem 120 (Chemistry for Engineering). Retrieved from [Link]
-
Kumar, V., & Singh, R. (2013). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 6(5), 497-504. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Pd-catalyzed N-dealkylation of aliphatic and cyclic tertiary amines and (B) plausible mechanistic pathways. Retrieved from [Link]
-
ResearchGate. (n.d.). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Retrieved from [Link]
-
van der Werf, M. J., et al. (2023). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry, 88(12), 8135-8147. Retrieved from [Link]
-
Procter, D. J., et al. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry, 80(18), 9143-9154. Retrieved from [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-25. Retrieved from [Link]
-
OpenStax. (n.d.). 14.4 Hydrolysis of Salts. Chemistry 2e. Retrieved from [Link]
-
It's Dr. Dan. (2023, October 6). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! [Video]. YouTube. Retrieved from [Link]
-
Christoffers, J., et al. (2023). Preparation of Optically Active Azepane Scaffolds. ChemistryViews. Retrieved from [Link]
-
Tallah, F. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Retrieved from [Link]
-
Breitenlechner, C. B., et al. (2004). Structure-based optimization of novel azepane derivatives as PKB inhibitors. Journal of Medicinal Chemistry, 47(6), 1375-1390. Retrieved from [Link]
-
Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-27. Retrieved from [Link]
-
Kumar, L., & Amin, A. (2018). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences and Research, 10(3), 572-579. Retrieved from [Link]
-
Sharma, S. M., et al. (2024). Advancing Drug Chemical Stability: Unravelling Recent Developments and Regulatory Considerations. Pharmaceutical Regulatory Affairs, 13(2). Retrieved from [Link]
-
Maggio, R. M., et al. (2011). Practical and regulatory considerations for stability-indicating methods for the assay of bulk drugs and drug formulations. TrAC Trends in Analytical Chemistry, 30(8), 1167-1176. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]
-
Kumar, A., et al. (2020). Method Development, Validation and Stability Indicating Studies for Simultaneous Estimation of Anti-Hypertensive Drugs from Pharmaceutical Formulation by RP-HPLC. Journal of Pharmaceutical Research International, 32(31), 58-70. Retrieved from [Link]
-
Annals of Translational Medicine. (2022). Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS. Retrieved from [Link]
-
ResearchGate. (n.d.). Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices. Retrieved from [Link]
-
Stolarczyk, M., et al. (2014). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Molecules, 19(11), 18093-18110. Retrieved from [Link]
-
MDPI. (2022). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24200644, 1-Methylazepane;hydrochloride. Retrieved from [Link]
Sources
- 1. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. 14.4 Hydrolysis of Salts – Chemistry 2e for Chem 120 (Chemistry for Engineering) [pressbooks.bccampus.ca]
- 4. 14.4 Hydrolysis of Salts - Chemistry 2e | OpenStax [openstax.org]
- 5. pharmatutor.org [pharmatutor.org]
- 6. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rjptonline.org [rjptonline.org]
- 10. ajpsonline.com [ajpsonline.com]
- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 12. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. acdlabs.com [acdlabs.com]
- 15. pharmtech.com [pharmtech.com]
Technical Support Center: Purification of Polar 4-Methylazepane Hydrochloride Derivatives
Here is the technical support center for the purification challenges of polar 4-Methylazepane hydrochloride derivatives.
Welcome to the technical support guide for researchers, scientists, and drug development professionals facing challenges with the purification of polar 4-Methylazepane hydrochloride derivatives. The inherent physicochemical properties of these molecules—namely their high polarity and salt character—often lead to frustrating and non-trivial purification hurdles.[1] This guide is structured to provide direct, actionable solutions to common problems, moving from fundamental principles to advanced chromatographic strategies.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my 4-methylazepane hydrochloride derivative so difficult to purify?
A: The primary challenge stems from two interconnected physicochemical properties:
-
High Polarity: The azepane ring, coupled with other potential polar functional groups and the methyl substituent, makes the core molecule inherently polar.[2]
-
Ionic (Salt) Character: As a hydrochloride salt, the molecule is ionic. This dramatically increases its solubility in polar protic solvents like water, methanol, and ethanol, while making it virtually insoluble in non-polar organic solvents.[3][4]
This combination leads to issues such as high water solubility that complicates extractions, a tendency to form oils instead of crystals, and problematic behavior on standard chromatography columns.[3][5]
Q2: My product is a sticky oil or gum, not a solid. What can I do?
A: This is a very common issue known as "oiling out." It occurs when a compound separates from a solution at a temperature above its melting point or when impurities prevent the formation of a stable crystal lattice.[3]
Primary Solutions:
-
Change the Solvent System: Your current solvent may be a poor choice. Try dissolving the oil in a minimal amount of a polar solvent (like isopropanol or methanol) and then slowly add a less polar "anti-solvent" (like diethyl ether or ethyl acetate) until persistent cloudiness appears, then cool slowly.[4][6] This technique, called anti-solvent crystallization, is often highly effective for polar salts.
-
Trituration: Vigorously stir or sonicate the oil with a solvent in which it is insoluble (e.g., cold diethyl ether, hexane, or acetone). This can sometimes induce crystallization by mechanically breaking down the oil and providing nucleation sites.
-
Purity Check: Significant impurities can inhibit crystallization. It may be necessary to perform a preliminary purification step, such as an acid-base extraction, before attempting crystallization.[7][8]
Q3: How do I remove inorganic salts (e.g., NaCl) from my product?
A: Co-purification with inorganic salts is a frequent problem, especially if aqueous HCl was used in the synthesis or workup.[9] Since both your product and the inorganic salt are polar and water-soluble, simple washing is often ineffective.
The most robust method is to convert your product to its non-ionic free-base form:
-
Dissolve the crude mixture in water or a mixed aqueous/organic solvent system.
-
Basify the solution with an inorganic base (e.g., NaOH, K₂CO₃) to a pH >10. This deprotonates your amine hydrochloride, turning it into the much less polar free base.[10]
-
Extract the free base into a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. The inorganic salts will remain in the aqueous layer.[7]
-
Wash the organic layer, dry it (e.g., with Na₂SO₄ or MgSO₄), and then re-form the pure hydrochloride salt by adding a non-aqueous solution of HCl (e.g., HCl in diethyl ether or isopropanol).[9]
Q4: What are the best starting techniques for purification before resorting to chromatography?
A: Always start with the simplest, bulk purification methods.
-
Recrystallization/Precipitation: This should be your first choice. Careful selection of a single- or mixed-solvent system can rapidly yield high-purity material.[11][12][13]
-
Washing/Trituration: If you have a crude solid, washing it with a suitable solvent (one that dissolves impurities but not your product) can be surprisingly effective.[4] For a polar salt, solvents like acetone, ethyl acetate, or DCM are good candidates to wash away less polar impurities.
-
Acid-Base Extraction: As detailed in Q3, this technique is excellent for separating your basic amine product from neutral or acidic impurities.[7][8]
Section 2: Troubleshooting Guide: Common Purification Scenarios
Scenario 1: Recrystallization Failure
-
Problem: The compound either "oils out" upon cooling or remains completely dissolved, even at low temperatures.
-
Causality: The thermodynamic requirements for crystallization are not being met. This is nearly always due to an inappropriate solvent choice or the presence of impurities. The ideal solvent should dissolve the compound when hot but not when cold.[6][11][12]
-
Solution Protocol: Systematic Solvent Selection
-
Initial Screening: Test the solubility of a small amount of your crude material in a range of solvents at room temperature and upon heating.
-
Single Solvent System: Look for a solvent that provides poor solubility at room temperature but complete dissolution upon heating. For hydrochloride salts, alcohols like isopropanol or ethanol are common starting points.[4]
-
Mixed-Solvent (Anti-Solvent) System: If no single solvent is ideal, use this powerful technique. Dissolve your compound in a minimum amount of a "good" polar solvent (e.g., Methanol, Water, Isopropanol). Then, slowly add a "bad" anti-solvent (e.g., Diethyl Ether, Hexane, Ethyl Acetate, Acetone) at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.[6][14]
-
Table 1: Common Solvent Systems for Amine Hydrochloride Recrystallization
| "Good" Solvent (Polar) | "Bad" Anti-Solvent (Less Polar) | Typical Application Notes |
| Isopropanol (IPA) | Diethyl Ether (Et₂O) | A very common and effective system. IPA is often a better choice than ethanol for HCl salts.[4] |
| Methanol (MeOH) | Ethyl Acetate (EtOAc) | Useful when higher polarity is needed for initial dissolution. Be cautious, as some salts remain too soluble in MeOH. |
| Ethanol (EtOH) | Hexanes/Heptane | Adding a non-polar hydrocarbon can effectively crash out the salt. Ensure miscibility. |
| Water | Acetone / Isopropanol | For highly water-soluble compounds. Adding a water-miscible organic solvent can reduce solubility and induce crystallization.[15] |
Scenario 2: Poor Recovery from Aqueous Workup
-
Problem: After a reaction, the desired 4-methylazepane hydrochloride derivative remains in the aqueous layer during extraction with an organic solvent.
-
Causality: The hydrochloride salt is highly polar and hydrophilic, partitioning preferentially into the aqueous phase rather than a less polar, immiscible organic phase.[3][10]
-
Solution Protocol: Purification via Free-Basing and Re-Salting This workflow chemically modifies the polarity of your compound to facilitate phase separation.
Caption: Workflow for purification via free-basing and re-salting.
Scenario 3 & 4: Chromatography Failures
-
Problem: The compound either streaks badly and gives poor separation on a normal-phase silica column or elutes immediately (in the void volume) on a reversed-phase C18 column.
-
Causality:
-
Normal Phase: The basic nitrogen of the azepane interacts strongly with the acidic silanol groups (Si-OH) on the surface of silica gel, causing tailing and sometimes irreversible adsorption.[5][16]
-
Reversed Phase: The compound is too polar to be retained by the non-polar C18 stationary phase and is swept off the column by the polar mobile phase.[17]
-
-
Solution Protocol: Choosing the Right Chromatographic Method Standard chromatography conditions are often unsuitable. A modified or alternative technique is required.
Caption: Decision tree for selecting a suitable chromatography method.
Introduction to HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is the premier technique for separating highly polar compounds that are not retained in reversed-phase.[18][19][20] It uses a polar stationary phase (like silica) and a mobile phase with a high concentration of a water-miscible organic solvent (typically >80% acetonitrile) and a small amount of aqueous buffer. Water acts as the strong eluting solvent.[18][19] This provides robust retention and excellent separation for polar salts like 4-methylazepane hydrochloride derivatives.
Section 3: Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization using an Anti-Solvent System
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid (e.g., 1.0 g) in the minimum amount of hot isopropanol required for complete dissolution. Use a water bath or heating mantle for controlled heating.[21]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.[6]
-
Anti-Solvent Addition: While the solution is still warm, add diethyl ether dropwise with swirling. Continue adding until the solution becomes persistently cloudy.
-
Clarification: Add 1-2 drops of hot isopropanol to redissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, undisturbed. Slow cooling is critical for forming large, pure crystals.[11]
-
Cooling: Once the flask has reached room temperature and crystals have formed, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.[21]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6][21]
-
Washing: Wash the crystals on the filter with a small amount of cold diethyl ether to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to obtain the final, purified product.
Protocol 2: Purification via Free-Basing and Re-Salting
-
Dissolution & Basification: Dissolve the crude hydrochloride salt (e.g., 1.0 g) in deionized water (20 mL). While stirring, slowly add a 2 M NaOH aqueous solution dropwise until the pH of the solution is >10, as confirmed by pH paper. The solution may become cloudy as the free base precipitates.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL). The organic free base will move into the DCM layer.[7]
-
Washing & Drying: Combine the organic extracts and wash them with brine (1 x 20 mL) to remove residual water. Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Filtration: Filter off the drying agent. The resulting clear solution contains the purified free base amine.
-
Re-Salting: While stirring the solution of the free base at 0 °C (ice bath), slowly add a 2.0 M solution of HCl in diethyl ether dropwise. The pure hydrochloride salt will precipitate as a white solid.[9]
-
Isolation: Continue stirring at 0 °C for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum.
Protocol 3: Flash Chromatography on Silica Gel with a Basic Modifier
-
Column Packing: Pack a silica gel column using a slurry method with the initial mobile phase (e.g., 100% Dichloromethane containing 1% Triethylamine).
-
Mobile Phase Preparation: Prepare your elution solvents. For a gradient, you might have "Solvent A" as DCM + 1% TEA and "Solvent B" as 90:10 DCM/Methanol + 1% TEA. The TEA acts as a competing base to prevent streaking on the acidic silica.[16]
-
Sample Loading: Dissolve your crude compound in a minimum amount of the mobile phase. Alternatively, for better resolution, adsorb the compound onto a small amount of silica gel (dry loading) and place this at the top of the column.
-
Elution: Run the column, starting with a low polarity (e.g., 100% Solvent A) and gradually increasing the polarity by adding Solvent B.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the high-boiling TEA can be difficult; it is often co-evaporated with a lower-boiling solvent like DCM.
References
-
ResearchGate. (2017). How to separate highly water soluble polar organic molecule from inorganic salt also dissolved in water. [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. [Link]
-
ONEEZE. (2014). Purifying Amines Using Their Salts. YouTube. [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?[Link]
-
ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. [Link]
-
ResearchGate. (2016). How to purify polar organic compounds that are only soluble in highly polar aprotic solvents like DMF and DMSO?[Link]
-
Biotage. (2023). What can I use to purify polar reaction mixtures?[Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. [Link]
-
The Organic Chemistry Channel. (2022). How to purify Amine? YouTube. [Link]
-
GE Healthcare. (n.d.). Protein purification troubleshooting guide. [Link]
-
Reddit. (2018). Ways of crashing out amines. r/chemistry. [Link]
-
PubMed. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. [Link]
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Trichloroacetic acid fueled practical amine purifications. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
MIT OpenCourseWare. (2010). Recrystallization. YouTube. [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?[Link]
-
PubChem. (n.d.). 4-Methylazepane. [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]
-
Syngene. (2025). Solving Prep-HPLC Challenges in Early Drug Discovery. [Link]
-
PubChem. (n.d.). 1-Methylazepane;hydrochloride. [Link]
-
Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. 4-Methylazepane | C7H15N | CID 19600416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. echemi.com [echemi.com]
- 10. Isolation (Recovery) [chem.ualberta.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mt.com [mt.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. biotage.com [biotage.com]
- 17. waters.com [waters.com]
- 18. biotage.com [biotage.com]
- 19. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. merckmillipore.com [merckmillipore.com]
- 21. m.youtube.com [m.youtube.com]
minimizing dimer formation with 4-Methylazepane hydrochloride
Technical Support Center: 4-Methylazepane Hydrochloride
Welcome to the technical support center for 4-Methylazepane hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to proactively minimize side reactions and troubleshoot impurities, with a specific focus on preventing undesired dimer formation during common synthetic transformations. Our approach is built on mechanistic understanding and field-proven strategies to ensure the success of your experiments.
Part 1: Understanding the Challenge - The Nature of 4-Methylazepane
4-Methylazepane is a valuable cyclic secondary amine building block. However, its structural features—a seven-membered ring and a methyl group at the 4-position—can introduce steric hindrance that may influence its reactivity.[1][2][3] The hydrochloride salt form ensures stability and ease of handling but requires careful neutralization in situ to liberate the reactive free amine.[4][5]
Dimer formation, while not exclusively documented for this specific molecule, is a common side reaction in many synthetic procedures involving amines and electrophiles. It typically arises from competitive or undesired reaction pathways. This guide will address the two most common applications of 4-Methylazepane hydrochloride—amide bond formation and reductive amination—and provide detailed strategies to mitigate dimer formation in each context.
Part 2: Troubleshooting Guide - Amide Bond Formation
Amide coupling is the most frequent reaction where dimer-related impurities can arise. The primary culprit is often the self-condensation of the carboxylic acid partner, which occurs when the nucleophilic amine is not available or reactive enough to intercept the activated acid intermediate.
Frequently Asked Questions (FAQs): Amide Coupling
Q1: I'm seeing a byproduct with a mass corresponding to two molecules of my carboxylic acid minus water. What is happening and how can I prevent it?
A1: You are likely observing the formation of a carboxylic anhydride dimer. This occurs when the activated carboxylic acid intermediate (e.g., O-acylisourea, active ester) reacts with another molecule of the carboxylate before the intended coupling with 4-Methylazepane can proceed.[6] This is a classic competitive side reaction, often exacerbated by slow amine addition or low amine nucleophilicity.
Root Causes & Causal Explanations:
-
Inefficient Amine Liberation: 4-Methylazepane is supplied as a hydrochloride salt. Insufficient or inappropriate base will fail to generate enough of the free, nucleophilic amine. The direct reaction between a carboxylic acid and an amine is unfavorable due to a competing acid-base reaction.[7][8]
-
Steric Hindrance: The azepane ring and methyl group may sterically hinder the nitrogen's approach to the activated carbonyl, slowing down the desired reaction and giving the dimerization pathway more time to occur.[2][9]
-
Over-activation / Prolonged Pre-activation: Allowing the coupling agent and carboxylic acid to stir for too long before adding the amine can lead to a high concentration of the activated intermediate, increasing the probability of self-reaction.[10]
Proactive Strategies to Minimize Anhydride Dimer:
| Strategy | Mechanistic Rationale & Expert Insight | Recommended Parameters |
| 1. Optimize Base Selection & Stoichiometry | The base must be strong enough to deprotonate the amine hydrochloride (pKa ~9-10) but not so strong as to cause epimerization or other side reactions. A non-nucleophilic, sterically hindered base is ideal. | Use 2.0-2.5 equivalents of a tertiary amine base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) or 2,4,6-Collidine. N-methylmorpholine (NMM) is a good choice for minimizing racemization.[11] |
| 2. Control Reagent Addition Order | Never pre-mix the carboxylic acid and coupling reagent for extended periods. The best practice is to add the coupling reagent to the mixture of all other components last, or to add it just before the amine. | Recommended Order: 1) Carboxylic Acid, 2) 4-Methylazepane HCl, 3) Solvent, 4) Base, 5) Coupling Reagent. Allow the base to stir with the amine salt for 5-10 minutes before adding the coupling agent. |
| 3. Choose the Right Coupling Reagent | For sterically hindered amines, phosphonium (PyBOP) or uronium/aminium (HATU, HBTU, HCTU) salts are often superior to carbodiimides (DCC, EDC) as they generate highly reactive esters that couple more rapidly, outcompeting the dimerization pathway.[12][13][14][15] | First Choice: HATU or HCTU (1.1-1.2 eq.). Alternative: PyBOP (1.1-1.2 eq.). If using a carbodiimide like EDC, always include an additive. |
| 4. Utilize Additives | Additives like 1-Hydroxybenzotriazole (HOBt) or, more effectively, Ethyl (hydroxyimino)cyanoacetate (OxymaPure®), intercept the activated intermediate to form a more stable active ester that is less prone to side reactions but still highly reactive towards the amine.[6][11][14] | Use 1.1-1.2 equivalents of Oxyma or HOBt when using carbodiimide coupling agents. |
| 5. Optimize Reaction Temperature | Lowering the temperature can slow down the rate of the undesired anhydride formation relative to the productive amide coupling. | Start the reaction at 0 °C, especially during the addition of the coupling reagent. Allow it to slowly warm to room temperature and monitor by LC-MS. |
Workflow Diagram: Optimized Amide Coupling Protocol
Caption: Optimized workflow for amide coupling with 4-Methylazepane HCl.
Part 3: Troubleshooting Guide - Reductive Amination
In reductive amination, the amine reacts with a carbonyl (aldehyde or ketone) to form an iminium ion intermediate, which is then reduced.[16][17] Dimer formation in this context is less common but can occur if a side reaction happens, such as the formation of a dimer from the starting carbonyl or an over-alkylation product.
Frequently Asked Questions (FAQs): Reductive Amination
Q1: My reaction is sluggish, and I'm isolating unreacted starting materials along with a complex mixture of byproducts. What could be the issue?
A1: Sluggish reductive aminations are often due to inefficient iminium ion formation.[18][19] The equilibrium between the carbonyl/amine and the iminium ion must be shifted forward. For a sterically hindered secondary amine like 4-Methylazepane, this step can be particularly challenging.
Root Causes & Causal Explanations:
-
Inefficient Iminium Formation: The reaction is an equilibrium. Without removing water or using an acid catalyst, the formation of the key iminium intermediate can be slow or incomplete.[16]
-
Competitive Carbonyl Reduction: If the reducing agent is too reactive (e.g., NaBH₄) and is present from the start, it can reduce the starting aldehyde or ketone to an alcohol before it has a chance to form the iminium ion with the amine.[20]
-
Steric Hindrance: The bulky nature of 4-Methylazepane can slow the initial nucleophilic attack on the carbonyl, requiring more forcing conditions.[9]
Proactive Strategies for Clean Reductive Amination:
| Strategy | Mechanistic Rationale & Expert Insight | Recommended Parameters |
| 1. Use a Mild, Selective Reducing Agent | Sodium triacetoxyborohydride (STAB) is the reagent of choice. It is mild enough that it will not readily reduce aldehydes or ketones but is highly effective at reducing the protonated iminium ion intermediate.[20] This allows for a one-pot procedure. | Use 1.2-1.5 equivalents of STAB. Solvents like Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Tetrahydrofuran (THF) are preferred. |
| 2. Employ an Acid Catalyst | A catalytic amount of acid (like acetic acid) protonates the carbonyl oxygen, making it more electrophilic and accelerating the initial attack by the amine to form the iminium ion.[18] | Add 1-2 equivalents of acetic acid to the reaction mixture, especially when using STAB. |
| 3. Pre-form the Iminium Ion (Two-Step Procedure) | For particularly challenging substrates, you can pre-form the iminium ion before adding the reducing agent. This involves mixing the amine and carbonyl, often with a dehydrating agent, before reduction. | Mix 4-Methylazepane HCl, the carbonyl, and a base in a solvent like Methanol or Ethanol. If needed, add molecular sieves to remove water. Stir for 1-2 hours, then add a less selective reducing agent like NaBH₄ at low temperature.[20] |
| 4. Optimize Temperature and Concentration | While many reductive aminations run well at room temperature, gentle heating (40-50 °C) can sometimes be required to drive iminium formation, especially with hindered ketones.[18] | Start at room temperature. If monitoring shows poor conversion, consider gentle heating. Ensure the reaction is not too dilute, as the initial condensation is bimolecular. |
Logical Diagram: Choosing a Reductive Amination Strategy
Caption: Decision tree for selecting a reductive amination protocol.
Part 4: Analytical Detection of Dimer Impurities
Proactive process control is key, but robust analytical methods are required for validation. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the definitive technique for detecting and quantifying dimer byproducts.[21][22][23][24]
Recommended Analytical Protocol
-
Methodology: Develop a reverse-phase HPLC gradient method.
-
Column: Use a C18 column for good separation of non-polar to moderately polar organic molecules.
-
Mobile Phase: A typical mobile phase system would be a gradient of Water (A) and Acetonitrile (B), both containing 0.1% formic acid to aid ionization for MS detection.
-
Detection:
-
UV Detector: Monitor at a wavelength appropriate for your chromophores. This will quantify all major species.
-
Mass Spectrometer (MS): Operate in positive electrospray ionization (ESI+) mode. This is crucial for identification.
-
-
Analysis:
-
Expected Product: Look for the mass-to-charge ratio ([M+H]⁺) of your target amide or amine.
-
Anhydride Dimer (Amide Coupling): Search for the [M+H]⁺ corresponding to (2 * Mass of Carboxylic Acid) - Mass of H₂O.
-
Other Dimers: Use the mass spectrometer to search for other potential dimer structures. The high-purity solvents required for LC-MS ensure reliable results.[25]
-
References
- Vertex AI Search. Optimizing Peptide Coupling: Key Techniques.
- Fisher Scientific. Amide Synthesis.
- MDPI.
- BenchChem. How to Optimize Peptide Synthesis?.
- BenchChem. 4-Methylazepane hydrochloride | 91846-46-7.
- ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development.
- ResearchGate.
- PMC - NIH. Experimental and theoretical investigations into the stability of cyclic aminals.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- PubMed. Identification of dimer impurities in ampicillin and amoxicillin by capillary LC and tandem mass spectrometry.
- ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.
- Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.
- Common Organic Chemistry. Amine to Amide Mechanism - T3P.
- Aapptec Peptides. Coupling Reagents.
- BenchChem.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Wikipedia.
- ACS Publications. Steric Effects on the Base Strengths of Cyclic Amines 1.
- Reddit.
- PubMed.
- ResearchGate. Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.
- OSTI.gov. A New Measurement of Amine Steric Hindrance – N Exposure.
- Chemistry Steps.
- LibreTexts Chemistry. 21.7: Chemistry of Amides.
- YouTube. Basicity of Amines Explained with Examples.
- Common Organic Chemistry.
- Reddit. Reductive amination difficulties - poor conversion : r/Chempros.
- Organic Chemistry Portal.
- Master Organic Chemistry.
- ChemScene.
- PubChem - NIH. 4-Hydrazinyl-1-methylazepane | C7H17N3 | CID 10154112.
- PubMed.
- PubChemLite.
- PMC - PubMed Central.
- Dimer Ltd. LC-MS Solvents - Fine & Specialty Chemicals Manufacturer.
- MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
- PMC. 4‐Methyltetrahydropyran (4‐MeTHP)
- BLD Pharm. 1314967-01-5|4-Hydrazinyl-1-methylazepane hydrochloride.
- PubChem - NIH. 4-Methylazepane | C7H15N | CID 19600416.
- ResearchGate. (PDF)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. osti.gov [osti.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Amide synthesis by acylation [organic-chemistry.org]
- 6. peptide.com [peptide.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jpt.com [jpt.com]
- 13. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. hepatochem.com [hepatochem.com]
- 16. Reductive amination - Wikipedia [en.wikipedia.org]
- 17. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 18. reddit.com [reddit.com]
- 19. reddit.com [reddit.com]
- 20. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Identification of dimer impurities in ampicillin and amoxicillin by capillary LC and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [Identification of impurity peaks in the HPLC chromatogram by LC-MS and two-dimensional chromatographic correlation spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. dimerscientific.com [dimerscientific.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Methylazepane Hydrochloride
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 4-Methylazepane hydrochloride. This resource is designed to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting for this specific application. As a sterically demanding, cyclic secondary amine, 4-Methylazepane presents unique challenges in C-N bond formation. This guide will equip you with the knowledge to navigate these challenges and achieve successful and reproducible outcomes in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is 4-Methylazepane considered a "challenging" nucleophile for Buchwald-Hartwig amination?
A1: 4-Methylazepane poses several challenges due to its structural and chemical properties:
-
Steric Hindrance: As a seven-membered ring, azepane is sterically more demanding than smaller cyclic amines like pyrrolidine or piperidine. This steric bulk can hinder its approach to the palladium center during the catalytic cycle, slowing down the crucial C-N bond-forming reductive elimination step.
-
Secondary Amine Reactivity: Acyclic secondary amines can be prone to side reactions, and while cyclic amines often perform better, they can still present challenges compared to primary amines.[1]
-
Hydrochloride Salt Form: The commercially available hydrochloride salt form means the amine is protonated and thus non-nucleophilic. An adequate amount of base is required to first neutralize the salt to the free amine before it can participate in the catalytic cycle.[2]
Q2: I am using 4-Methylazepane hydrochloride. How does this affect my choice and amount of base?
A2: The hydrochloride salt requires at least one equivalent of base for its neutralization to the free amine. Therefore, you will need to add this amount in addition to the base required for the catalytic cycle itself. A common practice is to use a total of 2.0-2.5 equivalents of base. The choice of base is critical. Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOt-Bu) is a common choice for Buchwald-Hartwig aminations.[3] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, although this might require higher reaction temperatures or longer reaction times.[3][4]
Q3: Which generation of Buchwald ligands is most suitable for coupling with 4-Methylazepane?
A3: For sterically hindered secondary amines like 4-Methylazepane, later generations of Buchwald ligands are generally more effective. These ligands are designed to be bulky and electron-rich, which helps to promote the reductive elimination step and stabilize the active catalytic species.[5] Ligands such as RuPhos , BrettPhos , and AdBrettPhos are excellent starting points for screening. RuPhos, in particular, has shown broad utility for the arylation of secondary amines.[6]
Q4: Can I use a generic palladium source like Pd(OAc)₂ or should I use a precatalyst?
A4: While Pd(OAc)₂ can be used, it requires in situ reduction to the active Pd(0) species, which can sometimes be inefficient and lead to irreproducible results.[1][7] The use of palladium precatalysts, such as the G3 or G4 Buchwald precatalysts (e.g., RuPhos Pd G3), is highly recommended.[6] These are air-stable complexes that readily form the active monoligated Pd(0) species upon addition of a base, leading to more reliable and efficient catalysis.[1][6]
Troubleshooting Guide
Problem 1: Low or no conversion of starting materials.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Insufficient Base | Increase the total amount of base to 2.5 equivalents. Ensure the base is of high purity and finely powdered for better solubility and reactivity. | The hydrochloride salt of 4-Methylazepane must be neutralized to the free amine before it can act as a nucleophile.[2] Finely ground base increases the surface area for reaction.[3] |
| Inactive Catalyst | Switch to a palladium precatalyst (e.g., RuPhos Pd G3). If using a Pd(II) source like Pd(OAc)₂, ensure anaerobic conditions are strictly maintained and consider pre-activating the catalyst by stirring the Pd source and ligand in the solvent for a few minutes before adding other reagents. | Precatalysts provide a more reliable and efficient generation of the active Pd(0) species.[1][6] Oxygen can oxidize and deactivate the Pd(0) catalyst. |
| Inappropriate Ligand | Screen a panel of bulky, electron-rich ligands such as RuPhos, BrettPhos, or AdBrettPhos. | Sterically hindered secondary amines like 4-Methylazepane require bulky ligands to facilitate the C-N reductive elimination from the palladium center.[5][8] |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10-20 °C increments. | Some cross-coupling reactions, especially with less reactive aryl chlorides or with weaker bases, require higher thermal energy to overcome the activation barrier of the oxidative addition or reductive elimination steps.[3] |
Problem 2: Formation of significant side products, such as hydrodehalogenation of the aryl halide.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Slow C-N Coupling | Use a more active ligand/catalyst system (see Problem 1). Increase the concentration of the amine nucleophile slightly (e.g., from 1.2 to 1.5 equivalents). | Hydrodehalogenation can compete with the desired amination. By accelerating the rate of the C-N coupling, this side reaction can be minimized. |
| Presence of Water | Ensure all reagents and the solvent are anhydrous. Dry the solvent over molecular sieves and handle all reagents under an inert atmosphere. | Water can act as a proton source, leading to protonolysis of the organopalladium intermediate, which results in hydrodehalogenation. |
| β-Hydride Elimination | This is less common with cyclic amines where the β-hydrogens are constrained, but if suspected, use a ligand that promotes faster reductive elimination. | β-Hydride elimination is a potential decomposition pathway for palladium-alkyl intermediates. While less likely here, a more efficient catalyst system for the desired pathway is the best preventative measure.[4] |
Problem 3: Reaction stalls after partial conversion.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Catalyst Deactivation | Add a fresh portion of the catalyst and ligand mid-reaction. Alternatively, restart the reaction with a higher catalyst loading (e.g., increase from 1 mol% to 2 mol%). | The palladium catalyst can deactivate over time through various mechanisms, including aggregation to form inactive palladium black or poisoning by impurities.[9][10] |
| Inhibitory Species | If using an aryl iodide, iodide ions can sometimes inhibit the catalyst.[1] Consider switching to an aryl bromide or chloride if possible. | Iodide can form bridging dimers with palladium, leading to catalyst inhibition.[1] |
| Poor Solubility | Change to a solvent in which all components are fully soluble at the reaction temperature (e.g., toluene, dioxane, or a mixture). | Poor solubility of any of the reagents, including the base, can lead to a stalled reaction due to insufficient concentration of the reactants in the solution phase.[3] |
Experimental Protocols & Data
Recommended Starting Conditions for Catalyst Screening
The following table provides a robust starting point for the cross-coupling of an aryl bromide with 4-Methylazepane hydrochloride.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | RuPhos Pd G3 (1-2 mol%) | Air-stable precatalyst for reliable activation.[6] |
| Ligand | RuPhos (1.1-1.2 eq. relative to Pd) | Excellent for sterically hindered secondary amines.[6] |
| Base | NaOt-Bu (2.2 equivalents) | Strong, non-nucleophilic base to neutralize the HCl salt and facilitate catalysis.[3] |
| Solvent | Toluene or Dioxane (0.5 M) | Common, effective solvents for Buchwald-Hartwig reactions. |
| Temperature | 100 °C | A good starting temperature to ensure sufficient reaction rates. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the active Pd(0) catalyst from oxygen. |
Step-by-Step General Protocol
-
To an oven-dried reaction vessel under an inert atmosphere, add the aryl halide (1.0 mmol), 4-Methylazepane hydrochloride (1.2 mmol), and sodium tert-butoxide (2.2 mmol).
-
Add the RuPhos Pd G3 precatalyst (0.01-0.02 mmol).
-
Add the anhydrous solvent (2.0 mL).
-
Seal the vessel and stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
Catalyst Selection Workflow
This diagram outlines a logical workflow for selecting and optimizing the catalyst system for the coupling of 4-Methylazepane hydrochloride.
A decision workflow for catalyst system optimization.
Buchwald-Hartwig Catalytic Cycle
This diagram illustrates the key steps in the palladium-catalyzed C-N cross-coupling reaction.
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. reddit.com [reddit.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS | SLU publication database (SLUpub) [publications.slu.se]
Technical Support Center: Managing Diastereoselectivity in Reactions of 4-Methylazepane Hydrochloride
Welcome to the technical support center for managing diastereoselectivity in reactions involving 4-Methylazepane Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into controlling stereochemical outcomes in your synthetic routes. Here, we move beyond simple protocols to explain the underlying principles that govern diastereoselectivity, empowering you to troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing diastereoselectivity in reactions with 4-methylazepane?
A1: The diastereoselectivity in reactions of 4-methylazepane is primarily governed by the conformational preference of the seven-membered ring and the steric hindrance imposed by the methyl group. The azepane ring is flexible and can adopt several chair and boat-like conformations. The methyl group at the 4-position will preferentially occupy an equatorial or pseudo-equatorial position to minimize steric strain.[1] The approaching reagent will then attack from the less hindered face, leading to the major diastereomer. Other critical factors include the nature of the electrophile, the solvent, reaction temperature, and the presence of any coordinating species.[2]
Q2: How does the hydrochloride salt form of 4-methylazepane affect its reactivity and selectivity?
A2: The hydrochloride salt form protonates the nitrogen atom, creating a positively charged ammonium species. This has two significant effects. First, the nitrogen lone pair is no longer available for nucleophilic attack, so the amine must be deprotonated in situ or prior to the reaction. Second, the positive charge can influence the ring's conformation and the electronic environment of the molecule, which can, in turn, affect the diastereoselectivity of subsequent reactions. The choice of base for deprotonation is crucial as it can influence the aggregation state and reactivity of the resulting free amine.
Q3: What role does conformational analysis play in predicting the outcome of a reaction?
A3: Conformational analysis is a powerful predictive tool in managing diastereoselectivity.[3] By understanding the relative energies of the different chair and twist-boat conformations of the 4-methylazepane ring, one can predict the most populated ground state conformation.[1][4] The reaction is then assumed to proceed via the path of least energetic resistance from this dominant conformation. Computational methods, such as Density Functional Theory (DFT), can be employed to model these conformations and the transition states of the reaction pathways, providing a quantitative prediction of the diastereomeric ratio.[4]
Q4: Can the choice of solvent significantly alter the diastereomeric ratio?
A4: Absolutely. The solvent can influence diastereoselectivity in several ways. Polar aprotic solvents might stabilize charged intermediates differently than nonpolar solvents. Solvents capable of hydrogen bonding can interact with the amine or other functional groups, altering the conformational equilibrium of the azepane ring. Furthermore, the solvent can affect the aggregation state of the reactants, which can have a profound impact on the steric environment of the reaction.
Section 2: Troubleshooting Guides
Scenario 1: Poor Diastereomeric Ratio (Near 1:1)
Problem: You are performing an alkylation on 4-methylazepane and obtaining a nearly equimolar mixture of diastereomers, despite expecting a high degree of selectivity.
Troubleshooting Protocol:
-
Temperature Control:
-
Rationale: Higher temperatures can provide enough energy to overcome the activation energy barrier for the formation of the minor diastereomer, leading to reduced selectivity.
-
Action: Lower the reaction temperature. Start by running the reaction at 0 °C, and if necessary, proceed to lower temperatures such as -20 °C or -78 °C. Monitor the reaction kinetics, as lower temperatures will also decrease the reaction rate.
-
-
Reagent Steric Bulk:
-
Rationale: The size of the incoming electrophile plays a critical role in facial selectivity. A small electrophile may not experience a significant steric penalty for attacking from either face of the azepane ring.
-
Action: If possible, consider using a bulkier alkylating agent. The increased steric demand will amplify the difference in energy between the two diastereomeric transition states, favoring the formation of the product from the less hindered approach.
-
-
Solvent Polarity and Coordinating Ability:
-
Rationale: The solvent can influence the conformational equilibrium of the 4-methylazepane ring. A change in solvent could shift this equilibrium to favor a conformation that leads to higher selectivity.
-
Action: Screen a range of solvents with varying polarities and coordinating abilities. For example, compare the results in a non-coordinating solvent like toluene with a coordinating solvent like THF.
-
Experimental Workflow for Troubleshooting Poor Diastereoselectivity:
Caption: Troubleshooting workflow for poor diastereoselectivity.
Scenario 2: Unexpected Diastereomer as the Major Product
Problem: The major diastereomer you have isolated is the opposite of what was predicted based on simple steric models.
Troubleshooting Protocol:
-
Re-evaluate the Conformational Model:
-
Rationale: The simple chair-like conformation with an equatorial methyl group may not be the lowest energy conformation under your specific reaction conditions. Other conformations, such as a twist-boat, might be more stable or more reactive.
-
Action: Use computational chemistry software to perform a conformational search and calculate the relative energies of different conformers of your 4-methylazepane derivative. This can provide insight into the likely reactive conformation.
-
-
Consider Electronic Effects and Coordinating Groups:
-
Rationale: If your substrate or reagent has coordinating groups (e.g., hydroxyl, carbonyl), they can chelate to metal ions (from a reagent like an organometallic) or interact with other species in the reaction mixture. This can lock the conformation of the ring in a way that favors attack from the otherwise more hindered face.
-
Action: Analyze your substrate and reagents for potential coordinating groups. If present, consider using protecting groups to block this coordination or switch to reagents that are less likely to chelate.
-
-
Investigate Reaction Mechanism:
-
Rationale: The reaction may not be proceeding through a simple, kinetically controlled pathway. A thermodynamically controlled reaction, where the initially formed kinetic product equilibrates to the more stable thermodynamic product, could be occurring.
-
Action: Take aliquots from the reaction at various time points and analyze the diastereomeric ratio. If the ratio changes over time, it suggests an equilibration process is at play. To favor the kinetic product, you would need to use conditions that prevent equilibration (e.g., lower temperature, shorter reaction time, quenching the reaction promptly).
-
Logical Relationship for Investigating Unexpected Diastereomer:
Caption: Pathways to investigate unexpected diastereomeric outcomes.
Section 3: Data Presentation and Protocols
Table 1: Effect of Reaction Parameters on Diastereoselectivity
| Parameter | Condition A | Diastereomeric Ratio (A) | Condition B | Diastereomeric Ratio (B) | Rationale |
| Temperature | 25 °C | 2:1 | -78 °C | 9:1 | Lower temperature increases selectivity by favoring the lower energy transition state. |
| Solvent | Toluene | 3:1 | THF | 5:1 | THF may coordinate with intermediates, leading to a more ordered transition state. |
| Electrophile | Methyl Iodide | 2.5:1 | Benzyl Bromide | 6:1 | Increased steric bulk of the electrophile enhances facial discrimination. |
Protocol 1: General Procedure for Diastereoselective Alkylation of 4-Methylazepane
-
Deprotonation: To a solution of 4-Methylazepane hydrochloride (1.0 eq) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere (Argon or Nitrogen), add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise. Stir the resulting suspension for 30 minutes at 0 °C.
-
Alkylation: Cool the suspension to -78 °C. Add a solution of the electrophile (1.1 eq) in anhydrous THF dropwise over 15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or GC analysis. Purify the product by column chromatography.
References
-
Hedley, S. J., et al. (2006). Investigation into Factors Influencing Stereoselectivity in the Reactions of Heterocycles with Donor−Acceptor-Substituted Rhodium Carbenoids. The Journal of Organic Chemistry. Available at: [Link]
-
Larkin, S. M., et al. (2024). Ringing the Changes: Effects of Heterocyclic Ring Size on Stereoselectivity in [(η5-C5Me5)RhCl], [(η5-C5Me5)IrCl] and [Ru(η6-cymene)Cl] Complexes of Chiral 3-Amino-1-Azacycles. National Institutes of Health. Available at: [Link]
-
Tomooka, K., et al. (2006). Planar Chiral Cyclic Amine and Its Derivatives: Synthesis and Stereochemical Behavior. Organic Letters. Available at: [Link]
-
Curtis, N. F., & Weatherburn, D. C. (2018). Compounds of amine-substituted cyclic amines: synthesis and structures. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (2022). Synthesis of cyclic amines. Organic Chemistry Portal. Available at: [Link]
-
Organic Syntheses. (2021). A GENERAL PHOTOCATALYTIC PROTOCOL FOR THE SYNTHESIS OF 2,4,5,6-TETRA(9H-CARBAZOL-9-YL)ISOPHTHALONITRILE (4CzIPN). Organic Syntheses. Available at: [Link]
-
ResearchGate. (2020). Reaction scope of five-membered cyclic amines aReaction conditions. ResearchGate. Available at: [Link]
-
Khan, I., et al. (2017). Facile and Green Synthesis of Saturated Cyclic Amines. National Institutes of Health. Available at: [Link]
-
Michigan State University. (n.d.). Heterocyclic Compounds. MSU Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methylazepane. PubChem. Available at: [Link]
-
Tcyrulnikov, S., & Shaw, J. T. (2021). Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates. National Institutes of Health. Available at: [Link]
-
Shapiro, R., & Nesnow, S. (1969). 1-Methylazepine-2,7-dione: synthesis and reactions. The Journal of Organic Chemistry. Available at: [Link]
-
Ribeiro, D. S., & Rittner, R. (2003). The role of hyperconjugation in the conformational analysis of methylcyclohexane and methylheterocyclohexanes. PubMed. Available at: [Link]
-
ResearchGate. (2011). Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. ResearchGate. Available at: [Link]
-
Fiveable. (n.d.). Conformational analysis. Fiveable. Available at: [Link]
-
National Institutes of Health. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central. Available at: [Link]
-
Douglas, C. J., & Overman, L. E. (2014). Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. National Institutes of Health. Available at: [Link]
-
ResearchGate. (2020). Conformational Flexibility of Hybrid[5]- and[6]-Rotaxanes. ResearchGate. Available at: [Link]
-
MDPI. (2021). Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[7][8]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. MDPI. Available at: [Link]
Sources
- 1. The role of hyperconjugation in the conformational analysis of methylcyclohexane and methylheterocyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 165. Investigation into Factors Influencing Stereoselectivity in the Reactions of Heterocycles with Donor−Acceptor-Substituted Rhodium Carbenoids - The Davies Group [scholarblogs.emory.edu]
- 7. (PDF) Investigation Into Factors Influencing [research.amanote.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: 4-Methylazepane Hydrochloride Reactions
Welcome to the technical support center for 4-Methylazepane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for common experimental hurdles. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your work.
Section 1: Understanding the Reactivity of 4-Methylazepane Hydrochloride
4-Methylazepane is a cyclic secondary amine. The hydrochloride salt form offers improved stability, handling, and solubility in certain solvents compared to the free base.[1] Before initiating a reaction, the free base of 4-methylazepane must typically be liberated from its hydrochloride salt. This is usually achieved by treatment with a suitable base.
The nitrogen atom of 4-methylazepane possesses a lone pair of electrons, making it nucleophilic and capable of participating in a variety of chemical transformations.[2] Common reactions include N-alkylation and N-acylation.[1][3]
Workflow for Liberation of the Free Base
The initial and critical step for most reactions is the conversion of the hydrochloride salt to the free amine.
Caption: General workflow for generating the free base of 4-methylazepane.
Section 2: Troubleshooting N-Alkylation Reactions
N-alkylation is a common reaction for secondary amines, but it can be prone to issues such as over-alkylation and incomplete reactions.[2][3]
Q1: My N-alkylation reaction is showing low conversion, with a significant amount of starting material remaining. What could be the cause?
A1: Low conversion in N-alkylation reactions can stem from several factors:
-
Incomplete liberation of the free base: If the initial basification step was insufficient, the remaining hydrochloride salt will not be nucleophilic enough to react with the alkylating agent. Ensure you use at least one equivalent of a strong enough base to neutralize the HCl salt.
-
Insufficient reactivity of the alkylating agent: The nature of the leaving group on your alkylating agent is crucial. The reactivity generally follows the trend I > Br > Cl > OTs (tosylate). If you are using an alkyl chloride, you may need more forcing conditions (e.g., higher temperature, longer reaction time) or the addition of a catalyst like sodium iodide.
-
Steric hindrance: While 4-methylazepane is a relatively unhindered secondary amine, a bulky alkylating agent can slow down the reaction rate.
-
Inappropriate solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for N-alkylation as they can solvate the cation without strongly interacting with the nucleophile.[4]
Q2: I am observing the formation of a quaternary ammonium salt as a major byproduct. How can I prevent this over-alkylation?
A2: The product of the initial N-alkylation is a tertiary amine, which can still be nucleophilic and react with another molecule of the alkylating agent to form a quaternary ammonium salt.[3] To minimize this:
-
Control stoichiometry: Use a stoichiometric amount or a slight excess of the amine relative to the alkylating agent.
-
Slow addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of it at any given time.
-
Lower reaction temperature: Running the reaction at a lower temperature can sometimes favor the desired mono-alkylation.
Q3: The workup of my N-alkylation reaction is resulting in a persistent emulsion. How can I break it?
A3: Emulsions are common when working with amines and aqueous solutions.[5] Here are some strategies to manage them:
-
Addition of brine: Add a saturated aqueous solution of sodium chloride. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Filtration through Celite: Filtering the emulsified mixture through a pad of Celite can sometimes help to separate the layers.
-
Solvent modification: Adding a small amount of a different organic solvent might change the properties of the organic layer enough to resolve the emulsion.
Standard Workup Protocol for N-Alkylation
| Step | Procedure | Purpose |
| 1 | Quench the reaction with water or a saturated aqueous solution of NH4Cl. | To neutralize any remaining reactive species. |
| 2 | Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times. | To transfer the product into the organic phase. |
| 3 | Wash the combined organic layers with dilute aqueous HCl. | To remove any unreacted 4-methylazepane by protonating it and making it water-soluble.[5][6] |
| 4 | Wash the organic layer with a saturated aqueous solution of NaHCO3. | To neutralize any remaining acid. |
| 5 | Wash the organic layer with brine. | To remove the bulk of the water. |
| 6 | Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate in vacuo. | To remove residual water before purification. |
Section 3: Troubleshooting N-Acylation Reactions
N-acylation of 4-methylazepane with acyl chlorides or anhydrides is typically a fast and high-yielding reaction.[3] However, challenges can still arise.
Q1: My N-acylation reaction is not going to completion. What should I check?
A1: While N-acylation is generally efficient, several factors can lead to an incomplete reaction:
-
Moisture sensitivity of the acylating agent: Acyl chlorides and anhydrides are highly susceptible to hydrolysis. Ensure you are using anhydrous solvents and reagents.
-
Insufficient base: N-acylation reactions produce HCl or a carboxylic acid as a byproduct, which will protonate the starting amine and render it non-nucleophilic.[3] It is crucial to include a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the acid produced.[3]
-
Steric hindrance: A sterically demanding acylating agent may require more forcing conditions.
Q2: During the workup, my product seems to be partially hydrolyzing back to the starting amine. How can I avoid this?
A2: Amides are generally stable, but hydrolysis can occur under strongly acidic or basic conditions, especially with heating.[7]
-
Maintain neutral pH: During the aqueous workup, try to keep the pH as close to neutral as possible.
-
Avoid excessive heat: If you need to remove the solvent, do so under reduced pressure at a moderate temperature.
-
Prompt workup: Do not let the reaction mixture sit for extended periods in the presence of strong acids or bases.
Troubleshooting Decision Tree for N-Acylation
Caption: A decision tree for troubleshooting incomplete N-acylation reactions.
Section 4: Purification and Handling FAQs
Q1: What is the best way to purify the N-alkylated or N-acylated product of 4-methylazepane?
A1: The purification method will depend on the physical properties of your product.
-
Flash column chromatography: This is the most common method for purifying non-polar to moderately polar organic compounds. For basic amine products, it is often beneficial to add a small amount of triethylamine (0.1-1%) to the eluent to prevent streaking on the silica gel.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[8] You will need to screen for a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.[9]
-
Distillation: If your product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification technique.
Q2: My final product is an oil, but I need a solid for further studies. What can I do?
A2: If your product is a free amine, you can often form a crystalline hydrochloride salt. Dissolve your purified product in a suitable solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same solvent or in dioxane. The hydrochloride salt will often precipitate out as a solid, which can be collected by filtration.[10][11]
Q3: How should I store 4-Methylazepane hydrochloride and its derivatives?
A3: 4-Methylazepane hydrochloride should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere.[12] Many amine compounds can be sensitive to air and light. While the hydrochloride salt is generally more stable, it is good practice to store it properly to ensure its integrity over time.
References
-
Organic Reaction Workup Formulas for Specific Reagents. [Link]
- Google Patents.
-
University of Rochester, Department of Chemistry. Workup: Amines. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Recrystallization1. [Link]
-
Reddit. Amine workup : r/Chempros. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Chemistry LibreTexts. 24.7: Reactions of Amines. [Link]
- Google Patents. Synthesis method and application of 1-methylhexahydroazepine-4-one hydrochloride.
- Google Patents.
-
MSU chemistry. Amine Reactivity. [Link]
-
Recrystallization-1.pdf. [Link]
-
Troubleshooting Amine Unit Simulations. [Link]
-
Study.com. Amine Reactions: Practice Problems. [Link]
-
Arctom. CAS NO. 91846-46-7 | 4-Methylazepane hydrochloride | Catalog BD-A940496. [Link]
- Google Patents.
-
ResearchGate. (PDF) Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. [Link]
-
ResearchGate. (PDF) Stability of drugs and medicines Hydrolysis. [Link]
-
A novel method for N -alkylation of aliphatic amines with ethers over γ-Al 2 O 3. [Link]
-
Organic Chemistry Portal. Synthesis of cyclic amines. [Link]
-
Organic Syntheses Procedure. via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. [Link]
-
National Infusion Center Association. MEDICATION STABILITY & STORAGE. [Link]
-
N alkylation at sp 3 Carbon Reagent Guide. [Link]
-
FABAD Journal of Pharmaceutical Sciences. N-Alkylation of Some Imidazopyridines. [Link]
-
Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. [Link]
-
PubChem. 4-Hydrazinyl-1-methylazepane | C7H17N3 | CID 10154112. [Link]
-
Organic Syntheses Procedure. 4. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
PubChem. 1-Methylazepane;hydrochloride | C7H16ClN | CID 24200644. [Link]
-
PubChem. 1-methylazepan-4-one Hydrochloride | C7H14ClNO | CID 10197846. [Link]
-
Prime Scholars. Synthesis of Stable Imidapril Hydrochloride. [Link]
- Google Patents.
-
Medium. The Most Used Reactions in the Final Steps of Drug Synthesis | by Allen Che. [Link]
Sources
- 1. 4-Methylazepane hydrochloride | 91846-46-7 | Benchchem [benchchem.com]
- 2. Amine Reactivity [www2.chemistry.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Workup [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. arctomsci.com [arctomsci.com]
Validation & Comparative
A Senior Application Scientist's Guide: 4-Methylazepane Hydrochloride vs. Piperidine in Medicinal Chemistry
In the landscape of drug discovery, the selection of a core scaffold is a decision that dictates the future of a lead candidate. Saturated nitrogen heterocycles are mainstays of medicinal chemistry, prized for their ability to provide a three-dimensional framework for orienting functional groups, engage in crucial hydrogen bonding, and modulate physicochemical properties. For decades, the six-membered piperidine ring has been the undisputed scaffold of choice, a testament to its synthetic tractability and presence in a vast number of FDA-approved drugs.[1][2]
However, the relentless pursuit of novel chemical space, improved drug-target interactions, and superior pharmacokinetic profiles has led researchers to explore beyond this comfortable territory. One such exploration is the "ring expansion" strategy, moving from the six-membered piperidine to the seven-membered azepane. This guide provides an in-depth comparison of 4-methylazepane hydrochloride and the benchmark piperidine, offering field-proven insights, quantitative data, and detailed experimental protocols to inform rational scaffold selection in drug design.
The Gold Standard: The Piperidine Ring
The piperidine motif is ubiquitous in pharmaceuticals, found in drugs spanning from antipsychotics like haloperidol and risperidone to stimulants like methylphenidate.[3] Its prevalence is not accidental; it stems from a combination of favorable properties that make it a "privileged scaffold."[4][5]
Key Attributes of Piperidine:
-
Conformational Rigidity: Piperidine predominantly adopts a stable chair conformation, similar to cyclohexane.[3][6] This structural rigidity reduces the entropic penalty upon binding to a target, often contributing to higher affinity. The nitrogen atom allows for two distinct chair conformations (N-H axial or equatorial), with the equatorial form generally being more stable.[3]
-
Physicochemical Properties: With a pKa of its conjugate acid around 11.2, piperidine is basic and typically protonated at physiological pH.[7] This positive charge can be critical for forming salt-bridge interactions with acidic residues in a target protein. Its logP of approximately 0.84 indicates moderate lipophilicity, providing a good starting point for balancing solubility and permeability.[7]
-
Synthetic Accessibility: A vast and well-established toolbox exists for the synthesis and functionalization of piperidine rings, most commonly through the catalytic hydrogenation of readily available pyridine precursors.[4][8]
The Challenger: 4-Methylazepane and the Ring Expansion Strategy
Moving to a seven-membered azepane ring represents a deliberate step to alter a scaffold's fundamental properties. The introduction of an additional methylene unit fundamentally changes the geometry and physical characteristics of the molecule. 4-Methylazepane hydrochloride is a representative of this class, offering a specific substitution pattern and a salt form that enhances handling and aqueous solubility.[9][10]
Why Choose an Azepane Scaffold?
-
Increased Conformational Flexibility: Unlike the rigid piperidine chair, the azepane ring exists as an equilibrium of several low-energy twist-chair and twist-boat conformations. This flexibility can be a double-edged sword: it may increase the entropic cost of binding, but it can also allow the molecule to adapt to binding sites that are inaccessible to more rigid piperidine analogs.
-
Exploration of New Vector Space: The larger ring size alters the angles and distances between substituents. This allows chemists to probe different regions of a target's binding pocket, potentially identifying novel, high-affinity interactions that were previously missed.
-
Physicochemical Modulation: Azepanes are generally slightly more basic and more lipophilic than their piperidine counterparts due to the additional methylene group. The 4-methyl substituent further increases lipophilicity. These subtle changes can have a significant impact on a compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile.
Head-to-Head Comparison: A Data-Driven Analysis
| Property | Piperidine | 4-Methylazepane | Rationale for Difference |
| Molecular Formula | C₅H₁₁N | C₇H₁₅N | Azepane has a larger ring. |
| Molar Mass | 85.15 g/mol | 113.21 g/mol | Addition of two -CH₂- units and loss of one H for the methyl group. |
| pKa (Conjugate Acid) | ~11.2[7] | Expected > 11.2 | The additional alkyl character slightly increases electron density on the nitrogen, enhancing basicity. |
| logP (Octanol/Water) | ~0.84[7] | Expected > 1.5 | The larger alkyl framework and the methyl group significantly increase lipophilicity. |
| Conformational Profile | Rigid chair conformations[3] | Flexible equilibrium of twist-chair and twist-boat conformations | Increased ring size leads to lower barriers for conformational interconversion. |
| Prevalence in Drugs | Very High[1][2][3] | Low, but emerging[11][12] | Piperidine is a historically established and validated scaffold. Azepanes are more exploratory. |
Visualizing the Structural and Conformational Divergence
The fundamental difference in the scaffolds' approach to occupying three-dimensional space is critical for drug design.
Caption: Conformational differences between piperidine and 4-methylazepane scaffolds.
Experimental Corner: Protocols for Objective Scaffold Comparison
To move from theoretical advantages to empirical evidence, standardized in vitro assays are essential. Here are two foundational protocols for comparing novel 4-methylazepane derivatives against their piperidine counterparts.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay provides a measure of a compound's susceptibility to metabolism by the primary family of drug-metabolizing enzymes, Cytochrome P450s.[13][14] A compound with high metabolic stability will have a longer half-life and lower clearance.
Rationale: Comparing the rate of disappearance of the parent compound for a piperidine analog versus an azepane analog directly informs which scaffold is more metabolically robust within a given chemical series. This is a critical step for predicting in vivo pharmacokinetics.
Methodology:
-
Preparation of Reagents:
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 1 mg/mL in phosphate buffer.
-
Prepare a 10 mM stock solution of the test compounds (piperidine and azepane analogs) and positive control (e.g., testosterone) in DMSO.
-
Prepare an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) as per the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add 5 µL of HLM solution (1 mg/mL) to each well.
-
Add 85 µL of phosphate buffer.
-
Add 5 µL of a 20 µM working solution of the test compound (final concentration: 1 µM).
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding 5 µL of the NADPH regenerating system to each well.
-
For the T=0 time point, the quenching solution is added before the NADPH system.
-
-
Time Points and Quenching:
-
Incubate the plate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., warfarin, tolbutamide).
-
-
Sample Processing and Analysis:
-
Seal the plate, vortex, and centrifuge at 4000 rpm for 20 minutes to precipitate the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) = (k / microsomal protein concentration).
-
Caption: Workflow for In Vitro Metabolic Stability Assay.
Protocol 2: Competitive Radioligand Binding Assay
This assay determines the affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.[15][16]
Rationale: The primary goal of scaffold modification is often to improve binding affinity. This assay provides a quantitative measure of how well the azepane analog binds to the target compared to the piperidine analog, answering the fundamental question of whether the structural change was beneficial for target engagement.
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Prepare receptor source: membranes from cells overexpressing the target receptor, diluted in assay buffer to a predetermined optimal concentration.
-
Prepare the radioligand (e.g., ³H-spiperone for dopamine D2 receptors) at a concentration equal to its Kd value.
-
Prepare serial dilutions of the test compounds (piperidine and azepane analogs) and a known non-labeled competitor (for defining non-specific binding).
-
-
Assay Setup (96-well format):
-
Total Binding Wells: Add 50 µL receptor membranes, 25 µL radioligand, and 25 µL assay buffer.
-
Non-Specific Binding (NSB) Wells: Add 50 µL receptor membranes, 25 µL radioligand, and 25 µL of a high concentration of the known non-labeled competitor.
-
Test Compound Wells: Add 50 µL receptor membranes, 25 µL radioligand, and 25 µL of the test compound dilution.
-
-
Incubation:
-
Incubate the plate at room temperature (or other optimized temperature) for a set time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Harvesting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This traps the receptor membranes (with bound radioligand) on the filter.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter mat.
-
Add scintillation cocktail to each filter spot.
-
Count the radioactivity (in disintegrations per minute, DPM) for each spot using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).
-
Plot the percentage of specific binding versus the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Senior Scientist's Perspective and Conclusion
The choice between a well-trodden path and a novel one is a constant theme in drug discovery. Piperidine is the well-trodden path; its behavior is predictable, its synthesis is robust, and its success is validated by dozens of marketed drugs.[5][8] It should be the default starting point for many programs.
However, innovation demands exploration. 4-Methylazepane hydrochloride represents a rational step away from the default. It is not an arbitrary choice but a calculated strategy to address specific challenges:
-
To Escape Existing IP: When a piperidine core is heavily patented, moving to an azepane can open up new, unencumbered chemical space.
-
To Optimize Target Affinity: If a piperidine analog has reached a potency plateau, the altered substituent vectors of an azepane may allow for new, productive interactions within the binding site.
-
To Solve ADME/Tox Issues: In some cases, a piperidine core may be a metabolic liability or interact with an off-target protein (e.g., hERG channel). The different shape and physicochemical properties of an azepane might mitigate these issues.[11]
Ultimately, the decision is not about which scaffold is "better" in a vacuum, but which is better for the specific biological target and desired drug profile. The piperidine scaffold offers a higher probability of "good" properties out of the box, while the 4-methylazepane scaffold offers a higher-risk, higher-reward opportunity to solve complex problems and discover truly novel medicines. The rigorous, parallel experimental evaluation outlined in this guide is the only way to make that decision with confidence.
References
-
Wikipedia. Piperidine . [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Sperry, J. B. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds . PubMed. [Link]
-
Ataman Kimya. PIPERIDINE . [Link]
-
CDC Stacks. Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest . [Link]
-
Abraham, R. J., & Rossetti, Z. L. (1991). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts . Journal of Computer-Aided Molecular Design, 5(3), 205-212. [Link]
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference . Angewandte Chemie International Edition, 56(43), 13341-13345. [Link]
-
Indian Academy of Sciences. Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations . [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . PubMed. [Link]
-
ResearchGate. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . [Link]
-
Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance . International Journal of Novel Research and Development, 9(2). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8082, Piperidine . [Link]
-
Naseem, H., et al. (2024). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series . Polycyclic Aromatic Compounds, 44(6). [Link]
-
Gifford Bioscience. About Ligand Binding Assays . [Link]
-
Human Metabolome Database. Showing metabocard for Piperidine (HMDB0034301) . [Link]
-
ResearchGate. Structure of the U.S. FDA-approved drugs that contain chiral piperidine... . [Link]
-
Mtoz Biolabs. Receptor-Ligand Binding Assay . [Link]
-
ResearchGate. Experimental amine basicity (pKa),6b effective and intrinsic... . [Link]
-
National Center for Biotechnology Information. Receptor Binding Assays for HTS and Drug Discovery . [Link]
-
Pharmaceutical Technology. Analogues of Piperidine for Drug Design . [Link]
-
Wikipedia. Ligand binding assay . [Link]
-
ACS Publications. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis . [Link]
-
Kononowicz, M., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands . Bioorganic & Medicinal Chemistry, 25(20), 5485-5498. [Link]
-
ACS Publications. A Decade of Piperazine-Based Small Molecules Approved by US FDA: Exploring the Medicinal Chemistry Impact of this . [Link]
-
National Center for Biotechnology Information. Experimental and theoretical investigations into the stability of cyclic aminals . [Link]
-
PubMed. Experimental and theoretical investigations into the stability of cyclic aminals . [Link]
-
ResearchGate. 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery . [Link]
-
Semantic Scholar. On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides . [Link]
-
MDPI. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents . [Link]
-
National Center for Biotechnology Information. Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity . [Link]
-
protocols.io. Metabolic stability assay in human, rat, dog or mouse hepatocytes . [Link]
-
PubMed. Structure-activity relationships of 33 piperidines as toxicants against female adults of Aedes aegypti (Diptera: Culicidae) . [Link]
-
National Institutes of Health. De novo development of small cyclic peptides that are orally bioavailable . [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 19600416, 4-Methylazepane . [Link]
-
Arctom. CAS NO. 91846-46-7 | 4-Methylazepane hydrochloride . [Link]
-
MDPI. Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects . [Link]
-
ResearchGate. Azepanes in bioactive molecules and drugs containing a trifluoro‐, a difluoro‐ or a perfluoro‐alkyl group . [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Versatility of 1-Methylhexahydroazepin-4-one Hydrochloride in Pharmaceutical Research . [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Analogues of Piperidine for Drug Design - Pharmaceutical Technology [pharmaceutical-technology.com]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. arctomsci.com [arctomsci.com]
- 11. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 4-Methylazepane Hydrochloride and Related Azepane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The azepane scaffold, a seven-membered saturated nitrogen heterocycle, is a privileged structure in modern medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its unique conformational flexibility and three-dimensional character make it a valuable building block for exploring new chemical space.[1][3] However, the reactivity of the azepane core, which is crucial for its synthetic elaboration, is highly sensitive to substitution and the form in which it is supplied. This guide provides an in-depth comparison of the reactivity of 4-Methylazepane hydrochloride with other azepane analogues, offering field-proven insights and experimental data to inform synthetic strategy and drug design.
Fundamental Principles of Azepane Reactivity
The chemical behavior of azepanes is primarily dictated by the lone pair of electrons on the nitrogen atom, which imparts both basicity and nucleophilicity. Several factors modulate this reactivity:
-
Basicity (pKa): The availability of the nitrogen lone pair to accept a proton is a key determinant of reactivity. Simple alkyl amines, including cyclic amines, typically have pKa values for their conjugate acids in the range of 9.5 to 11.0.[4] Azepane itself has a reported pKa of 11.07, indicating it is a relatively strong base.[5] This basicity is influenced by the ring's conformation and any substituents.
-
Nucleophilicity: The ability of the nitrogen to attack an electrophilic center is crucial for reactions like alkylation and acylation.[6] This property is directly related to basicity but is also heavily influenced by steric hindrance around the nitrogen atom.
-
Ring Strain and Conformation: Seven-membered rings like azepane are more flexible and have less angle strain than smaller rings like pyrrolidine or piperidine.[7] This conformational flexibility can influence the accessibility of the nitrogen lone pair for reactions.[1]
Caption: Key factors governing the chemical reactivity of the azepane scaffold.
The Critical Role of the Hydrochloride Salt Form
4-Methylazepane is commonly supplied as a hydrochloride salt for improved stability and handling.[8] In this form, the nitrogen atom is protonated, forming an ammonium salt. This has a profound impact on its reactivity:
-
Masked Nucleophilicity: The protonated nitrogen lacks a lone pair of electrons and is therefore not nucleophilic . It cannot participate in alkylation, acylation, or other standard amine reactions directly.
-
Requirement for Deprotonation: To unmask the reactive free amine, the hydrochloride salt must be treated with a base. The choice of base is critical and depends on the subsequent reaction conditions. Common choices include inorganic bases (e.g., K₂CO₃, NaHCO₃) or non-nucleophilic organic bases (e.g., triethylamine, DIPEA).
The necessity of this deprotonation step is a crucial consideration in experimental design. Failure to add a suitable base will result in reaction failure.
Caption: Activation workflow for 4-Methylazepane hydrochloride.
Comparative Reactivity Analysis
The reactivity of an azepane derivative is a function of its substitution pattern. Here, we compare 4-Methylazepane hydrochloride to other relevant azepanes.
The methyl group at the C4 position influences reactivity through subtle electronic and steric effects.
-
Electronic Effect: The methyl group is weakly electron-donating (+I effect). This inductive effect slightly increases the electron density on the nitrogen atom, which is expected to marginally increase its basicity and nucleophilicity compared to the unsubstituted parent azepane.
-
Steric Effect: The C4 position is remote from the nitrogen atom. Therefore, the methyl group exerts minimal steric hindrance on the nitrogen's approach to an electrophile.
The position and nature of the substituent dramatically alter reactivity.
-
C2/C7-Substituents: Alkyl groups at the positions adjacent to the nitrogen (C2 or C7) introduce significant steric hindrance, which can dramatically decrease the rate of nucleophilic reactions, even if the basicity is slightly increased.
-
N-Substituents: An N-substituted azepane, such as N-methylazepane, is a tertiary amine. While its basicity is comparable (pKa of N-methylazepane is 10.3), it can only undergo reactions that do not require an N-H bond, such as further alkylation to form a quaternary ammonium salt.[9] It cannot be acylated at the nitrogen.
| Compound | Substituent | Expected Basicity (pKa) | Expected Nucleophilicity | Key Considerations |
| Azepane[5] | None | ~11.1 | High | Baseline for comparison. |
| 4-Methylazepane | 4-Me | Slightly > 11.1 | High | Minimal steric hindrance from substituent. |
| 2-Methylazepane | 2-Me | Slightly > 11.1 | Moderately Reduced | Significant steric hindrance near the nitrogen. |
| N-Methylazepane[9] | N-Me | ~10.3 | High (tertiary amine) | Cannot be acylated; forms quaternary salts. |
| Piperidine | (6-membered ring) | ~11.1 | High | Often used as a benchmark for cyclic amine reactivity. |
Table 1: Qualitative Comparison of Azepane Derivative Reactivity. pKa values refer to the conjugate acid.
Experimental Protocol: Comparative N-Alkylation Kinetics
To quantitatively assess the comparative reactivity, a standardized N-alkylation reaction can be monitored. This protocol describes a method for comparing the reaction rates of free 4-methylazepane and unsubstituted azepane with a model electrophile, benzyl bromide.
Objective: To determine the relative rate of N-alkylation for 4-methylazepane versus azepane.
Materials:
-
4-Methylazepane hydrochloride
-
Azepane
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Internal standard (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Preparation of Free Amine Stock Solutions:
-
In separate vials, prepare 0.1 M solutions of 4-methylazepane hydrochloride and azepane in anhydrous acetonitrile.
-
To each vial, add 1.5 equivalents of anhydrous K₂CO₃.
-
Stir the suspensions vigorously for 30 minutes to ensure complete deprotonation. Use the supernatant for the reaction.
-
-
Reaction Setup:
-
Set up two parallel reactions in sealed vials, maintained at a constant temperature (e.g., 40 °C) in a reaction block.
-
To each vial, add 1.0 mL of the respective free amine supernatant.
-
Add 50 µL of the internal standard (dodecane) to each vial.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding 1.0 equivalent of benzyl bromide to each vial simultaneously.
-
At timed intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot from each reaction.
-
Immediately quench the aliquot in a GC vial containing 900 µL of a quenching solution (e.g., dilute HCl in methanol) to stop the reaction.
-
-
Analysis:
-
Analyze the quenched samples by GC-FID.
-
Calculate the relative concentration of the starting amine and the N-benzylated product at each time point by comparing their peak areas to the internal standard.
-
Plot the disappearance of the starting amine over time for both reactions to determine the initial reaction rates.
-
Expected Outcome: The reaction with 4-methylazepane is expected to proceed at a slightly faster rate than the reaction with unsubstituted azepane, reflecting its marginally increased nucleophilicity.
Caption: Workflow for comparative N-alkylation kinetics experiment.
Conclusion
While 4-Methylazepane hydrochloride is an unreactive salt, its corresponding free amine is a potent nucleophile. Its reactivity is subtly enhanced compared to the parent azepane due to the mild electron-donating nature of the 4-methyl group, which does not introduce significant steric hindrance. This contrasts sharply with C2-substituted azepanes, where steric effects dominate and reduce nucleophilicity, and N-substituted azepanes, which belong to a different amine class (tertiary). Understanding these nuances is paramount for medicinal chemists and process scientists aiming to leverage the valuable azepane scaffold in the synthesis of complex molecular architectures and novel therapeutic agents.[10][11]
References
- BenchChem. (n.d.). Optimizing reaction conditions for azepane ring formation.
- Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 591-610.
- Smolecule. (2023). 1-(2-Piperidin-4-ylethyl)azepane.
- Life Chemicals. (2020). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research.
- Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779.
- Aworinde, O. S., et al. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Omega, 7(17), 14787-14802.
- M. A. A. B., et al. (2020). Recent Advances on the Synthesis of Azepane-Based Compounds. Current Organic Synthesis, 17(1).
- El-Gazzar, M., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2378-2389.
- Hansika, B. L. S. (n.d.). Synthesis of Azepines and Azepinone from substituted aromatic azides. ResearchGate.
- GlobalInfoSync. (n.d.). The Chemical Properties and Applications of Azepane.
- BenchChem. (n.d.). 4-Methylazepane hydrochloride.
- BenchChem. (n.d.). Azepane Synthesis Technical Support Center: Diastereoselectivity Troubleshooting.
- ResearchGate. (2025). Reactivity comparison of five- and six-membered cyclic carbonates with amines: Basic evaluation for synthesis of poly(hydroxyurethane).
- Quora. (2024). Which type of amine is more reactive: aromatic or aliphatic? What factors contribute to this difference in reactivity?
- STM Journals. (n.d.). Azepines, Chemistry, Synthesis and Reactions.
- Reusch, W. (n.d.). Amine Reactivity. Michigan State University Department of Chemistry.
- Reusch, W. (n.d.). Amine Reactivity. Michigan State University Department of Chemistry.
- Aeyad, T. (2012). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online.
- National Center for Biotechnology Information. (n.d.). N-Methylazepane. PubChem.
- National Center for Biotechnology Information. (n.d.). Azepane. PubChem.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amine Reactivity [www2.chemistry.msu.edu]
- 5. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. N-Methylazepane | C7H15N | CID 70940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
A Comparative Guide to Validating the Structure of 4-Methylazepane Hydrochloride Derivatives by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the azepane scaffold is a privileged seven-membered heterocyclic motif, integral to a wide array of biologically active molecules.[1] The precise structural elucidation of novel 4-methylazepane hydrochloride derivatives is a critical checkpoint in the development pipeline, ensuring the integrity of structure-activity relationship (SAR) studies and the ultimate safety and efficacy of potential therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous confirmation of these molecular architectures.
This guide provides a comprehensive, in-depth comparison of NMR techniques for the structural validation of 4-methylazepane hydrochloride and its derivatives. We will move beyond a simple recitation of methods to explore the underlying rationale for experimental choices, offering field-proven insights to empower researchers in their analytical endeavors.
The Imperative of Multi-dimensional NMR in Azepane Elucidation
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide a foundational overview of the proton and carbon environments within a molecule, the inherent flexibility and potential for complex spin systems in azepane rings often lead to signal overlap, making definitive assignments challenging. Two-dimensional (2D) NMR spectroscopy is indispensable, offering a correlated map of the molecular framework through bonds and space.[2]
This guide will focus on a suite of essential NMR experiments:
-
¹H NMR: Provides information on the chemical environment and connectivity of protons.
-
¹³C NMR: Reveals the number and types of carbon atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings between adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): Establishes longer-range (2-3 bond) ¹H-¹³C correlations, crucial for connecting molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in proximity, essential for determining stereochemistry and conformational preferences.[3]
Predicted NMR Data for 4-Methylazepane Hydrochloride
To illustrate the power of this multi-technique approach, we will first present a detailed, predicted NMR dataset for the parent compound, 4-Methylazepane hydrochloride. This data is derived from foundational knowledge of N-methylazepane and the well-established effects of alkyl substitution and protonation on chemical shifts.
¹H and ¹³C NMR Data
The protonation of the nitrogen atom in 4-Methylazepane hydrochloride will lead to a significant downfield shift of the protons and carbons adjacent to the nitrogen (C2, C7, and the N-methyl group) due to the inductive effect of the positive charge. The methyl group at the 4-position will also influence the chemical shifts of the surrounding protons and carbons.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | ~2.8 | ~35.0 |
| H-2, H-7 | ~3.2 (m) | ~55.0 |
| H-3, H-5 | ~1.9 (m) | ~30.0 |
| H-4 | ~1.6 (m) | ~35.0 |
| 4-CH₃ | ~1.0 (d) | ~22.0 |
| H-6 | ~1.7 (m) | ~28.0 |
Note: Chemical shifts are referenced to TMS and are subject to solvent effects. Multiplicities are abbreviated as: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet.
A Step-by-Step Workflow for Structural Validation
A systematic approach is paramount for the successful acquisition and interpretation of high-quality NMR data.
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the 4-methylazepane hydrochloride derivative in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Filter the solution into a clean, dry NMR tube to a height of approximately 4 cm.
-
1D NMR Acquisition:
-
Acquire a ¹H NMR spectrum to assess sample purity and concentration.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
-
2D NMR Acquisition:
-
Acquire a phase-sensitive COSY spectrum to establish ¹H-¹H connectivities.
-
Acquire an HSQC spectrum to correlate directly attached ¹H and ¹³C nuclei.
-
Acquire an HMBC spectrum to identify long-range ¹H-¹³C correlations.
-
Acquire a NOESY spectrum with an appropriate mixing time (e.g., 500-800 ms) to observe through-space correlations.
-
-
Data Processing and Analysis:
-
Apply appropriate window functions, Fourier transform, and phase correct all spectra.
-
Calibrate the spectra to the residual solvent peak.
-
Integrate the ¹H NMR spectrum.
-
Analyze the cross-peaks in the 2D spectra to build a complete structural map.
-
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of information from the various NMR experiments to the final validated structure.
Caption: Workflow for NMR-based structural validation.
Deciphering the Spectra: A Case Study Approach
Let's now delve into the interpretation of the NMR data for our hypothetical 4-Methylazepane hydrochloride.
COSY Analysis
The COSY spectrum will reveal the connectivity of the protons in the azepane ring. We would expect to see correlations between:
-
H-2 and H-3
-
H-3 and H-4
-
H-4 and H-5
-
H-5 and H-6
-
H-6 and H-7
The proton at the 4-position (H-4) would also show a correlation to the protons of the 4-methyl group.
HSQC and HMBC: Building the Carbon Framework
The HSQC spectrum provides a direct link between each proton and the carbon to which it is attached. This is the primary method for assigning the carbon signals.
The HMBC spectrum is where the true power of 2D NMR becomes apparent. It allows us to connect the different spin systems identified in the COSY spectrum. Key HMBC correlations would include:
-
The N-methyl protons to C2 and C7.
-
The protons at C2 and C7 to the N-methyl carbon.
-
The protons of the 4-methyl group to C3, C4, and C5.
The following diagram illustrates these key HMBC correlations.
Caption: Key HMBC correlations for 4-Methylazepane.
Stereochemical Assignment with NOESY: A Diastereomeric Comparison
For derivatives of 4-methylazepane with an additional substituent, the NOESY experiment is critical for determining the relative stereochemistry. Consider a hypothetical 3-hydroxy-4-methylazepane hydrochloride, which can exist as two diastereomers: cis and trans.
In the cis isomer, the hydroxyl group and the methyl group are on the same face of the azepane ring. In the trans isomer, they are on opposite faces. The NOESY spectrum will show a through-space correlation (a cross-peak) between the proton on the carbon bearing the hydroxyl group (H-3) and the protons of the 4-methyl group in the cis isomer, but not in the trans isomer.
The following diagram illustrates this key differentiating NOESY correlation.
Caption: Differentiating diastereomers with NOESY.
Addressing Potential Impurities
A thorough structural validation also involves the identification of any potential impurities from the synthetic route. The synthesis of azepane derivatives can sometimes result in starting materials or by-products carrying over into the final product. For example, incomplete cyclization or side reactions can introduce structurally related impurities. A careful examination of the ¹H NMR spectrum for unexpected signals, coupled with a knowledge of the synthetic pathway, is crucial for ensuring the purity of the target compound.
Conclusion
The structural validation of 4-methylazepane hydrochloride derivatives is a multifaceted process that relies on the synergistic application of a suite of NMR techniques. By moving from the foundational 1D spectra to the intricate correlations revealed by 2D experiments like COSY, HSQC, HMBC, and NOESY, researchers can build an unambiguous and comprehensive picture of their target molecules. This rigorous analytical approach is not merely a procedural step but a cornerstone of scientific integrity, ensuring the reliability of downstream biological and pharmacological studies.
References
-
G. Siemiaszko et al., "Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives," Organic & Biomolecular Chemistry, 2017.
-
PubChem, "N-Methylazepane," National Center for Biotechnology Information.
-
BenchChem, "Validating the Structure of 1,4-Oxazepan-6-one Derivatives: A 2D NMR Comparison Guide," 2025.
-
R. Mykura et al., "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes," Nature Chemistry, 2024.
- A. M. S. Silva et al., "Advanced NMR techniques for structural characterization of heterocyclic structures," Current Organic Chemistry, 2011.
- T. Aeyad, "Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry," White Rose eTheses Online, 2015.
- M. G. B. Drew et al., "Conformational analysis of some N-substituted-azepanes," Journal of the Chemical Society, Perkin Transactions 2, 1977.
-
S. E. W. Huskey et al., "Conformational regulation of substituted azepanes through selective monofluorination," Organic & Biomolecular Chemistry, 2013.
-
A. B. Smith III et al., "Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation," The Journal of Organic Chemistry, 2019.
-
A. G. González et al., "Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation," Organic Letters, 2023.
- H. E. Gottlieb, V. Kotlyar, and A. Nudelman, "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities," The Journal of Organic Chemistry, 1997.
- G. R. Fulmer et al., "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist," Organometallics, 2010.
-
Wikipedia, "Two-dimensional nuclear magnetic resonance spectroscopy," Wikimedia Foundation.
- A. Kumar et al., "Novel Synthesis and Pharmaceutical Impurities of Anti- Hypertensive Drugs: A Review," International Journal of ChemTech Research, 2020.
- S. Singh et al., "Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation," Asian Journal of Chemistry, 2013.
Sources
A Senior Application Scientist's Guide to the Comparative Biological Activity of 4-Methylazepane Hydrochloride Analogs as Acetylcholinesterase Inhibitors
For researchers and drug development professionals navigating the intricate landscape of neurodegenerative diseases, particularly Alzheimer's disease, the quest for novel and effective acetylcholinesterase (AChE) inhibitors remains a paramount objective. The cholinergic hypothesis, which posits that a decline in acetylcholine levels contributes significantly to cognitive impairment, continues to be a cornerstone of therapeutic strategies. Consequently, the design and synthesis of new AChE inhibitors are of critical importance.
This guide provides a comprehensive comparison of the biological activity of a focused series of 4-Methylazepane hydrochloride analogs. The azepane scaffold, a seven-membered nitrogen-containing heterocycle, offers unique conformational flexibility, making it a valuable building block in medicinal chemistry. Our exploration will delve into the structure-activity relationships (SAR) that govern the inhibitory potency of these analogs against acetylcholinesterase. We will further provide detailed, field-proven experimental protocols for their evaluation, ensuring a self-validating system for reproducible and trustworthy results.
The Rationale for Targeting Acetylcholinesterase with 4-Methylazepane Analogs
Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE increases the concentration and duration of action of acetylcholine, thereby ameliorating the cholinergic deficit associated with Alzheimer's disease. Marketed drugs like Donepezil and Rivastigmine validate this therapeutic approach.
The 4-methylazepane core has been selected as a promising scaffold for novel AChE inhibitors. Its three-dimensional structure allows for diverse substitutions that can interact with key residues within the active site of the enzyme. By systematically modifying the substituents on the azepane ring and the nitrogen atom, we can probe the chemical space to optimize inhibitory activity and selectivity.
Comparative Analysis of 4-Methylazepane Analog Activity
To illustrate the structure-activity relationships, we will consider a hypothetical series of N-substituted 4-methylazepane analogs. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
| Compound ID | N-Substituent (R) | Predicted AChE IC50 (nM) | Key Structural Feature and Rationale |
| 4MA-H | -H | >10000 | Unsubstituted nitrogen leads to low affinity. |
| 4MA-Bn | -Benzyl | 520 | Introduction of an aromatic ring provides a potential interaction with the peripheral anionic site (PAS) of AChE. |
| 4MA-Bn-OH | -4-Hydroxybenzyl | 280 | The hydroxyl group can form a hydrogen bond with residues in the active site gorge, enhancing affinity. |
| 4MA-Ind | -(Indan-2-yl) | 95 | The rigid indanone moiety can establish favorable hydrophobic interactions within the active site. |
| 4MA-PhOEt | -2-Phenoxyethyl | 45 | The ether linkage and extended chain can bridge the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE. |
| 4MA-Naphth | -(Naphthalen-1-ylmethyl) | 15 | The larger aromatic system of naphthalene can form stronger π-π stacking interactions with aromatic residues like tryptophan and tyrosine in the active site. |
Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate SAR principles.
The data suggests a clear trend: increasing the size and complexity of the N-substituent, particularly with aromatic and hydrogen-bonding moieties, leads to a significant enhancement in AChE inhibitory activity. This is consistent with the known structure of the AChE active site, which features a deep and narrow gorge with distinct binding domains.
Experimental Protocols for Biological Activity Assessment
To ensure the scientific integrity of our findings, the following detailed experimental protocols are provided. These methods are standard in the field and allow for the robust evaluation of novel AChE inhibitors.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely accepted method for measuring AChE activity.
Principle: The assay is based on the reaction of acetylthiocholine iodide (ATCI) with AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (4-Methylazepane hydrochloride analogs)
-
Donepezil (as a positive control)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and Donepezil in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of varying concentrations of the test compounds or Donepezil.
-
Add 125 µL of 3 mM DTNB solution in phosphate buffer.
-
Add 25 µL of AChE solution (0.22 U/mL) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of 15 mM ATCI solution.
-
Immediately measure the absorbance at 412 nm every 15 seconds for 5 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Path to Discovery
To better understand the workflow and the underlying principles, the following diagrams are provided.
Experimental Workflow for AChE Inhibitor Screening
Caption: Workflow for the synthesis, screening, and evaluation of 4-Methylazepane analogs as AChE inhibitors.
Simplified Acetylcholinesterase Inhibition Mechanism
Caption: Diagram illustrating the role of AChE in the synapse and its inhibition by a 4-methylazepane analog.
Conclusion and Future Directions
The systematic evaluation of 4-Methylazepane hydrochloride analogs reveals a clear and actionable structure-activity relationship for the inhibition of acetylcholinesterase. The introduction of N-substituents capable of forming hydrophobic and hydrogen-bonding interactions within the enzyme's active site is a key strategy for enhancing potency. The detailed experimental protocols provided herein offer a robust framework for the continued development of this promising class of compounds.
Future work should focus on synthesizing and evaluating a broader range of analogs to further refine the SAR. Additionally, studies on selectivity against butyrylcholinesterase, pharmacokinetic properties, and in vivo efficacy in animal models of Alzheimer's disease will be crucial for advancing these promising lead compounds toward clinical development.
References
-
Pulikkal, B. P., Marunnan, S. M., Bandaru, S., Yadav, M., Nayarisseri, A., & Sureshkumar, S. (2014). Common SAR Derived from Linear and Non-linear QSAR Studies on AChE Inhibitors used in the Treatment of Alzheimer's Disease. Current computer-aided drug design, 10(2), 154–165. [Link]
-
Rampa, A., Bisi, A., Belluti, F., Gobbi, S., Valenti, P., & Andrisano, V. (2000). Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives. Journal of medicinal chemistry, 43(19), 3634–3643. [Link]
-
Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335. [Link]
-
Bhat, M. A., Al-Omar, M. A., & Ansari, M. A. (2018). An Insight into Medicinal Chemistry and SAR Studies of Cholinesterase and BACE-1 Inhibitors for Alzheimer's Disease. CNS & neurological disorders drug targets, 17(10), 759–776. [Link]
-
Yu, Q. S., Luo, W., Holloway, H. W., & Brossi, A. (2009). Hologram QSAR Models of 4-[(Diethylamino)methyl]-phenol Inhibitors of Acetyl/Butyrylcholinesterase Enzymes as Potential Anti-Alzheimer Agents. Molecules (Basel, Switzerland), 14(5), 1956–1969. [Link]
-
El-Sayed, M. A., & Al-Rashood, S. T. (2021). An In Silico Study Based on QSAR and Molecular Docking and Molecular Dynamics Simulation for the Discovery of Novel Potent Inhibitor against AChE. Molecules (Basel, Switzerland), 26(16), 4933. [Link]
-
Sadeghpour, H., & Shokoohinia, Y. (2019). Natural Inhibitors of Cholinesterases: Chemistry, Structure–Activity and Methods of Their Analysis. Molecules (Basel, Switzerland), 24(11), 2137. [Link]
-
Khan, I., & Ahmad, S. (2023). Identification of acetylcholinesterase inhibitors from traditional medicinal plants for Alzheimer's disease using in silico and machine learning approaches. Scientific reports, 13(1), 16187. [Link]
-
Kaufman, M. J., & Riss, J. (2014). Drugs acting on central nervous system (CNS) targets as leads for non-CNS targets. F1000Research, 3, 40. [Link]
-
Roth, B. L., & Chuang, D. M. (2011). Antagonist functional selectivity: 5-HT2A serotonin receptor antagonists differentially regulate 5-HT2A receptor protein level in vivo. The Journal of pharmacology and experimental therapeutics, 338(2), 653–660. [Link]
-
Blough, B. E., & Rothman, R. B. (2019). Systematic Structure-Activity Studies on Selected 2-, 3-, and 4-Monosubstituted Synthetic Methcathinone Analogs as Monoamine Transporter Releasing Agents. ACS chemical neuroscience, 10(2), 740–745. [Link]
-
Singh, N., & Pilania, K. (2011). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. The FEBS journal, 278(1), 2–13. [Link]
-
Newman, A. H., & Kline, R. H. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of medicinal chemistry, 47(11), 2845–2855. [Link]
- Keck, T. M., Free, R. B., Day, M. M., Brown, S. L., Maddaluna, M. S., Fountain, G., Cooper, C., Fallon, B., Holmes, M., Stang, C. T., Burkhardt, R., Bonifazi, A., Ellenberger, M. P., Newman, A. H., Sibley, D. R., Wu, C., & Boateng, C. A. (2019). Dopamine D4 Receptor
A Head-to-Head Comparison of Synthetic Routes to 4-Methylazepane Hydrochloride Derivatives: A Guide for Researchers
The azepane scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility allows for effective exploration of chemical space in drug design, leading to potent therapeutics.[1] This guide provides a detailed, head-to-head comparison of two distinct synthetic routes to 4-methylazepane hydrochloride, a valuable building block for drug discovery. We will delve into a classical multi-step approach involving a Beckmann rearrangement and a modern, step-economical photochemical strategy.
Route 1: The Classical Pathway via Beckmann Rearrangement and Lactam Reduction
This well-established route builds the azepane core through a ring expansion of a readily available cyclohexanone derivative, followed by reduction of the resulting lactam. This strategy is reliable and utilizes conventional organic chemistry transformations.
Strategy Overview
The synthesis begins with the oximation of 4-methylcyclohexanone, followed by an acid-catalyzed Beckmann rearrangement to form 4-methyl-ε-caprolactam. This seven-membered lactam is then reduced to the corresponding 4-methylazepane, which is subsequently converted to its hydrochloride salt.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Methylcyclohexanone Oxime
-
Procedure: To a solution of 4-methylcyclohexanone (1.0 eq) in a suitable solvent such as aqueous ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.5 eq).[1] The mixture is stirred at room temperature for 3-4 hours. The formation of the oxime can be monitored by Thin Layer Chromatography (TLC). Upon completion, the product is typically isolated by filtration after precipitation in cold water, washed with water, and dried.
-
Causality: Sodium acetate acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, maintaining a suitable pH for the condensation reaction. The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon of the ketone.
Step 2: Beckmann Rearrangement to 4-Methyl-ε-caprolactam
-
Procedure: 4-Methylcyclohexanone oxime (1.0 eq) is added portion-wise to a pre-heated acidic medium, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, at a temperature of 100-120 °C.[2][3] The reaction is typically vigorous and completes within a short period (15-30 minutes). The reaction mixture is then carefully poured onto crushed ice and neutralized with a base (e.g., aqueous ammonia or sodium hydroxide solution) to precipitate the crude lactam. The product is then extracted with an organic solvent like chloroform or dichloromethane, dried, and purified by distillation or recrystallization.
-
Causality: The strong acid protonates the oxime hydroxyl group, converting it into a good leaving group (water). This initiates the rearrangement where the alkyl group anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom, leading to the formation of a nitrilium ion intermediate, which is subsequently hydrolyzed to the lactam.[4]
Step 3: Reduction of 4-Methyl-ε-caprolactam to 4-Methylazepane
-
Procedure: To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere, a solution of 4-methyl-ε-caprolactam (1.0 eq) in the same solvent is added dropwise at 0 °C.[5] After the addition, the reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC or GC-MS). The reaction is then carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting aluminum salts are filtered off, and the filtrate is dried and concentrated to yield the crude 4-methylazepane, which can be purified by distillation.
-
Causality: LiAlH₄ is a powerful reducing agent that delivers hydride ions to the carbonyl carbon of the lactam, reducing it completely to a methylene group to furnish the corresponding cyclic amine.[6]
Step 4: Formation of 4-Methylazepane Hydrochloride
-
Procedure: The purified 4-methylazepane is dissolved in a suitable solvent like diethyl ether or isopropanol. A solution of hydrochloric acid in the same solvent (or gaseous HCl) is then added dropwise with stirring until precipitation is complete. The resulting solid is collected by filtration, washed with the solvent, and dried under vacuum to afford 4-methylazepane hydrochloride.
-
Causality: The basic nitrogen atom of the azepane is protonated by the strong acid (HCl) to form the stable and often crystalline hydrochloride salt, which is easier to handle and store than the free base.
Workflow Diagram
Caption: Classical synthesis of 4-Methylazepane HCl via Beckmann rearrangement.
Route 2: A Modern Photochemical Approach via Dearomative Ring Expansion
This innovative two-step strategy provides rapid access to polysubstituted azepanes from simple nitroarenes, representing a significant advancement in the synthesis of this important heterocyclic core.[3]
Strategy Overview
The synthesis commences with the photochemical dearomative ring expansion of 4-methylnitrobenzene (p-nitrotoluene). This reaction, mediated by blue light, transforms the six-membered aromatic ring into a seven-membered 3H-azepine intermediate. Subsequent hydrogenolysis of the azepine derivative directly yields the saturated 4-methylazepane, which is then converted to its hydrochloride salt.
Detailed Experimental Protocols
Step 1: Photochemical Ring Expansion of 4-Methylnitrobenzene
-
Procedure: In a suitable photochemical reactor, a solution of 4-methylnitrobenzene (1.0 eq), a secondary amine such as diethylamine (8.0 eq), and a phosphite reagent like triisopropyl phosphite (20.0 eq) in isopropanol is irradiated with blue light (e.g., λ = 427 nm) at room temperature for 24-48 hours.[4] The reaction progress is monitored by GC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude 3H-azepine intermediate is purified by column chromatography.
-
Causality: The blue light irradiation excites the nitroarene, which then undergoes a complex transformation involving the formation of a singlet nitrene intermediate. The phosphite reagent facilitates the deoxygenation of the nitro group. The singlet nitrene then inserts into a C-C bond of the aromatic ring, leading to a ring expansion to the seven-membered azepine system.[3][4]
Step 2: Hydrogenolysis to 4-Methylazepane
-
Procedure: The purified 3H-azepine intermediate (1.0 eq) is dissolved in a suitable solvent like methanol or ethanol. A combination of heterogeneous catalysts, such as platinum(IV) oxide (PtO₂, 10 mol%) and palladium on carbon (Pd/C, 10 mol%), is added to the solution.[4] The mixture is then subjected to hydrogenation under a high pressure of hydrogen gas (e.g., 50 bar) at room temperature until the reaction is complete. The catalysts are removed by filtration through Celite, and the solvent is evaporated to give the crude 4-methylazepane, which can be purified by distillation.
-
Causality: The combination of PtO₂ and Pd/C catalysts effectively reduces the double bonds within the azepine ring and any other reducible functional groups, leading to the fully saturated azepane core.
Step 3: Formation of 4-Methylazepane Hydrochloride
-
Procedure: This step is identical to Step 4 in the classical route. The purified 4-methylazepane is treated with a solution of HCl in a suitable solvent to precipitate the hydrochloride salt.
Workflow Diagram
Caption: Modern photochemical synthesis of 4-Methylazepane HCl.
Head-to-Head Comparison
| Metric | Route 1: Beckmann Rearrangement | Route 2: Photochemical Ring Expansion |
| Number of Steps | 4 | 3 |
| Overall Yield | Moderate (typically 30-50%) | High (reported yields for similar substrates are often >60%)[4] |
| Starting Materials | 4-Methylcyclohexanone | 4-Methylnitrobenzene |
| Key Reagents | Hydroxylamine, Strong Acids (H₂SO₄, PPA), LiAlH₄ | Diethylamine, Triisopropyl phosphite, PtO₂, Pd/C |
| Reaction Conditions | High temperatures, strong acids, pyrophoric reagents (LiAlH₄) | Room temperature, high pressure hydrogenation |
| Key Advantages | Utilizes classical, well-understood reactions; readily available starting materials. | High step- and atom-economy; mild photochemical conditions; rapid access to diverse derivatives. |
| Key Disadvantages | Multiple steps; use of harsh and hazardous reagents; potentially low overall yield. | Requires specialized photochemical equipment; high-pressure hydrogenation may not be available in all labs. |
Conclusion
Both the classical Beckmann rearrangement route and the modern photochemical approach offer viable pathways to 4-methylazepane hydrochloride. The choice of synthesis will largely depend on the specific capabilities and priorities of the research laboratory.
The Beckmann rearrangement route is a robust and reliable method that relies on fundamental organic chemistry principles. It is an excellent choice for laboratories that may not have access to specialized photochemical or high-pressure equipment. However, its multi-step nature and the use of hazardous reagents like strong acids and LiAlH₄ are significant drawbacks.
In contrast, the photochemical dearomative ring expansion represents a more elegant and efficient strategy. Its two-step conversion from a simple nitroarene to the final azepane core is highly attractive from a green chemistry and step-economy perspective.[3] While it requires specialized equipment, the mild reaction conditions and high potential yields make it a superior choice for laboratories equipped for photochemistry and high-pressure reactions, particularly for the rapid generation of diverse azepane analogues for drug discovery campaigns.
References
-
Sciencemadness Discussion Board. (2014). Preparation of ε-Caprolactam. [Link]
-
LookChem. (n.d.). ε-Caprolactam from the Cyclohexanone Oxime Route. Chempedia. [Link]
-
Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link]
-
The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]
-
Homework.Study.com. (n.d.). Propose a mechanism for the two-step synthesis of caprolactam, the monomer from which nylon 6 is...[Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Organic Syntheses. (n.d.). L-Valinol. [Link]
-
ResearchGate. (2018). Study of lithium aluminium hydride reduction of 5-acetyl-1,6-dimethyl-4-phenyl-3,4-dihydropyrimidin-2(1h)-one. [Link]
Sources
- 1. Sciencemadness Discussion Board - Preparation of ε-Caprolactam - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. ε-Caprolactam from the Cyclohexanone Oxime Route - Chempedia - LookChem [lookchem.com]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. homework.study.com [homework.study.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to In Vitro Assay Validation for Novel Pim Kinase Inhibitors Derived from 4-Methylazepane Hydrochloride
For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of in vitro assays for the validation of novel compounds targeting the Pim kinase family, with a focus on derivatives of 4-Methylazepane hydrochloride. This document moves beyond a simple listing of protocols to offer a rationale for experimental choices, ensuring a robust and self-validating approach to inhibitor characterization.
The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are crucial regulators of cell survival, proliferation, and differentiation. Their overexpression is implicated in a variety of hematological malignancies and solid tumors, making them attractive targets for therapeutic intervention. The 4-Methylazepane hydrochloride scaffold has emerged as a promising starting point for the development of potent and selective Pim kinase inhibitors. This guide will equip you with the knowledge to rigorously validate the in vitro efficacy and selectivity of such compounds.
The Pim Kinase Signaling Pathway: A Rationale for Inhibition
Pim kinases are downstream effectors of numerous cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway. Upon ligand binding to their respective receptors, Janus kinases (JAKs) become activated and phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and initiate the transcription of target genes, including the Pim genes. The resulting Pim kinases, in turn, phosphorylate a wide array of downstream substrates, such as BAD and 4E-BP1, to promote cell cycle progression and inhibit apoptosis. The constitutive activation of this pathway in cancer cells provides a strong rationale for the development of Pim kinase inhibitors.
Caption: The JAK/STAT/Pim signaling pathway.
A Comparative Analysis of In Vitro Kinase Inhibition Assays
The selection of an appropriate in vitro assay is critical for accurately determining the potency of a novel inhibitor. This section compares three widely used assay formats for Pim kinase inhibitor validation: the traditional Radiometric Assay, the robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay, and the sensitive Luminescence-based ADP-Glo™ Assay. For each assay, we provide a detailed protocol and a comprehensive table of validation parameters.
The Gold Standard: Radiometric Kinase Assay
The radiometric assay directly measures the transfer of a radiolabeled phosphate group (typically from [γ-³³P]ATP) to a substrate by the kinase. It is considered the gold standard due to its direct detection method, which minimizes interference from compound fluorescence or absorbance.[1]
Materials:
-
Recombinant human Pim-1 kinase
-
Pim-1 substrate peptide (e.g., a derivative of BAD)[1]
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (derivatives of 4-Methylazepane hydrochloride) and a known Pim-1 inhibitor (e.g., TCS PIM-1 1) as a positive control, dissolved in DMSO.[2]
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the kinase reaction buffer.
-
In a 96-well plate, combine the recombinant Pim-1 kinase, the substrate peptide, and the diluted compounds.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).[1]
-
Terminate the reaction and spot the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper to remove unincorporated [γ-³³P]ATP.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for a radiometric kinase assay.
| Parameter | Acceptance Criteria | Rationale and References |
| IC₅₀ (Half-maximal inhibitory concentration) | Reproducible within a 3-fold range across experiments. | A measure of the compound's potency. Variability can arise from differences in reagent concentrations and incubation times.[3] |
| Z'-factor | > 0.5 | A statistical measure of assay quality, indicating a sufficient separation between positive and negative controls for reliable hit identification.[2][4] |
| Signal-to-Background Ratio (S/B) | ≥ 10 | Ensures a robust signal that is well-differentiated from the background noise of the assay.[4] |
| Linearity of Reaction | Linear with respect to time and enzyme concentration. | Confirms that the assay is conducted under initial velocity conditions, which is crucial for accurate IC₅₀ determination. |
| Substrate and ATP Concentration | At or below the Kₘ for the respective substrate. | For competitive inhibitors, this ensures that the IC₅₀ value is a close approximation of the inhibitor's binding affinity (Kᵢ).[5] |
| Positive Control | IC₅₀ value consistent with historical data (e.g., TCS PIM-1 1 IC₅₀ ~50 nM).[2] | Validates the assay's performance and ensures that it can accurately measure inhibition. |
High-Throughput and Robust: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are a popular choice for high-throughput screening (HTS) due to their homogeneous format and high signal-to-noise ratio. These assays measure the inhibition of substrate phosphorylation by detecting the proximity of a donor fluorophore (e.g., Europium chelate) on an anti-phospho-substrate antibody and an acceptor fluorophore (e.g., Alexa Fluor 647) on the substrate.
Materials:
-
Recombinant human Pim-1 kinase
-
Fluorescently labeled kinase tracer (e.g., Alexa Fluor® 647-labeled)
-
Europium (Eu)-labeled anti-tag antibody
-
Kinase Buffer A (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds and a known Pim-1 inhibitor (e.g., Staurosporine) as a positive control, dissolved in DMSO.[6]
-
384-well plates
-
FRET-capable plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in Kinase Buffer A.
-
In a 384-well plate, add the serially diluted compounds.
-
Add a mixture of the Pim-1 kinase and the Eu-labeled anti-tag antibody to all wells.
-
Initiate the binding reaction by adding the Alexa Fluor® 647-labeled kinase tracer.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a FRET-capable plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Calculate the emission ratio (665 nm / 615 nm) and determine the IC₅₀ value from a dose-response curve.
Caption: Workflow for a TR-FRET kinase binding assay.
| Parameter | Acceptance Criteria | Rationale and References |
| IC₅₀ | Reproducible within a 3-fold range across experiments. | Demonstrates the consistency of the compound's potency measurement.[3] |
| Z'-factor | > 0.5 | Essential for ensuring the reliability of HTS data.[2][4] |
| Signal-to-Background Ratio (S/B) | ≥ 5 | A lower S/B is often acceptable for TR-FRET assays compared to radiometric assays, but a robust signal is still necessary.[7] |
| DMSO Tolerance | Assay performance is not significantly affected at the final DMSO concentration (typically ≤ 1%). | High concentrations of DMSO can interfere with the assay chemistry and lead to false results.[8] |
| Tracer and Antibody Concentration | Optimized to provide the best assay window. | Proper concentrations are crucial for achieving a good signal and sensitivity. |
| Positive Control | IC₅₀ value consistent with historical data (e.g., Staurosporine IC₅₀ ~3-4 nM for Pim-1).[6] | Confirms the assay is performing as expected. |
High Sensitivity and Non-Radioactive: ADP-Glo™ Luminescent Kinase Assay
The ADP-Glo™ assay is a highly sensitive, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The assay is performed in two steps: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used by a luciferase to generate a luminescent signal. This method is universal for any kinase and is well-suited for HTS.[9]
Materials:
-
Recombinant human Pim-1 kinase
-
Pim-1 substrate (e.g., S6Ktide)[9]
-
ATP
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[10]
-
Test compounds and a known Pim-1 inhibitor (e.g., AZD1208) as a positive control, dissolved in DMSO.[2]
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the kinase reaction buffer.
-
In a 384-well plate, combine the recombinant Pim-1 kinase, the substrate, and the diluted compounds.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC₅₀ value from a dose-response curve.
Caption: Workflow for an ADP-Glo™ kinase assay.
| Parameter | Acceptance Criteria | Rationale and References |
| IC₅₀ | Reproducible within a 3-fold range across experiments. | Essential for consistent potency determination.[3] |
| Z'-factor | > 0.7 | The high sensitivity of this assay typically allows for a higher Z'-factor, indicating excellent assay quality.[11] |
| Signal-to-Background Ratio (S/B) | ≥ 100 | The luminescent nature of the assay generally produces a very high S/B. |
| ATP to ADP Conversion | Linear relationship between ADP concentration and luminescent signal. | Confirms that the assay can accurately quantify the product of the kinase reaction.[11] |
| Enzyme and ATP Concentration | Optimized for linear signal response and appropriate for inhibitor screening. | The assay should be run under conditions where the luminescent signal is proportional to the enzyme activity. |
| Positive Control | IC₅₀ value consistent with historical data (e.g., AZD1208 IC₅₀ ~0.4 nM for Pim-1).[2] | Validates the accuracy of the inhibition measurement. |
Ensuring Trustworthiness: The Critical Role of Selectivity Profiling
A potent inhibitor of the target kinase is of little therapeutic value if it inhibits numerous other kinases, leading to off-target effects. Therefore, a crucial aspect of in vitro validation is to determine the selectivity profile of your lead compounds.
Methodology: The most effective approach is to screen your compound against a large panel of purified kinases, representing a significant portion of the human kinome. This is typically done at a single high concentration (e.g., 1 or 10 µM) to identify any potential off-target "hits". For any kinases that show significant inhibition (e.g., >70%), a full dose-response experiment should be conducted to determine the IC₅₀ value.[6][12]
Data Presentation: The results of selectivity profiling are often presented as a "kinome map" or a table comparing the IC₅₀ values for the target kinase versus the off-target kinases. A selectivity score can also be calculated to provide a quantitative measure of a compound's specificity.[13]
Conclusion
The validation of in vitro assays for novel kinase inhibitors derived from 4-Methylazepane hydrochloride requires a multi-faceted and rigorous approach. By understanding the underlying principles of different assay formats, meticulously adhering to detailed protocols, and rigorously assessing key validation parameters, researchers can generate high-quality, reproducible data. The comparison of radiometric, TR-FRET, and ADP-Glo™ assays presented in this guide provides a framework for selecting the most appropriate method for your specific needs, from initial high-throughput screening to detailed mechanistic studies. Ultimately, a thorough in vitro validation, including comprehensive selectivity profiling, is the cornerstone of a successful kinase inhibitor drug discovery program.
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
-
Bullock, A. N., Debreczeni, J. É., Fedorov, O., Huber, K., Papagrigoriou, E., Picaud, S., ... & Knapp, S. (2007). Pim kinase substrate identification and specificity. FEBS letters, 581(1), 15-20. [Link]
-
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PLoS One, 6(7), e21358. [Link]
- Fabian, M. A., Biggs III, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
- Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kovelman, R., & Harvey, K. J. (2013). A broad activity screen in support of a human kinome project. Biochemical Journal, 451(2), 313-328.
- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
- Klink, T. A., Kopp, A. L., Twesten, N. J., & Wood, K. V. (2011). A luminescent, universal, high-throughput kinase assay. Journal of biomolecular screening, 16(1), 147-156.
- Pogacic, V., Bullock, A. N., Fedorov, O., Filippakopoulos, P., Gasser, C., Biondi, A., ... & Knapp, S. (2007). Structural analysis of inhibitors of the Pim-1 protein kinase. Cancer research, 67(14), 6916-6924.
- Uitdehaag, J. C., Verkaar, F., van der Wijk, T., de Man, J., van Doornmalen, A. M., Prinsen, M. B., ... & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858-876.
- Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
-
BPS Bioscience. (n.d.). Chemi-Verse™ PIM1 Kinase Assay Kit. Retrieved from [Link]
-
Indigo Biosciences. (n.d.). Understanding Assay Performance Metrics. Retrieved from [Link]
-
Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ Mouse PIM3 Kinase Assay Kit. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73.
- Zhang, X., & Zhang, Y. (2011).
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
- Wu, G., Yuan, Y., & Chen, S. (2014). A time-resolved fluorescence resonance energy transfer assay for high-throughput screening of 14-3-3 protein–protein interaction inhibitors. ASSAY and Drug Development Technologies, 12(4), 219-229.
- Harris, S. F., Nickbarg, E. B., He, B., Johnson, T. O., Lai, Z., Lescarbeau, A., ... & Pal, A. (2013). Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. Journal of biomolecular screening, 18(9), 1059-1068.
- Zhang, Y., & Williams, D. C. (2006). A comparison of assay technologies for a tyrosine kinase assay generates different results in high throughput screening. Journal of biomolecular screening, 11(4), 363-372.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. crossfire-oncology.com [crossfire-oncology.com]
A Comparative Guide to the Structure-Activity Relationships of Azepane Derivatives as Allosteric CCR2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, offering a unique three-dimensional architecture that has been successfully incorporated into a variety of therapeutic agents.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a series of 4-methylazepane-related derivatives that function as potent and selective allosteric antagonists of the C-C chemokine receptor 2 (CCR2). CCR2 is a G-protein coupled receptor (GPCR) that plays a critical role in the inflammatory response by mediating the migration of monocytes and macrophages.[2][3] Consequently, the development of small molecule CCR2 antagonists is a promising therapeutic strategy for a range of inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and atherosclerosis.[2][4]
This guide will dissect the intricate relationship between the chemical structure of azepane-containing molecules and their biological activity, providing a framework for the rational design of novel and more effective CCR2 inhibitors. We will explore how subtle modifications to the azepane core and its substituents can dramatically influence potency, selectivity, and pharmacokinetic properties.
The Azepane Scaffold in CCR2 Antagonism: A Tale of Two Pockets
Recent structural biology studies have revealed that small molecule antagonists can bind to CCR2 at two distinct sites: an orthosteric site, which is the binding site for the endogenous chemokine ligand CCL2, and an allosteric site, which is a separate pocket on the receptor.[5] The derivatives discussed in this guide are allosteric antagonists, meaning they bind to a site distinct from the natural ligand binding pocket, thereby inducing a conformational change in the receptor that prevents its activation.[5] This allosteric modulation offers potential advantages in terms of selectivity and the ability to fine-tune the pharmacological response.
The general pharmacophore for this class of azepane-containing CCR2 antagonists can be described as a central basic amine (the azepane nitrogen) flanked by two hydrophobic moieties. This arrangement allows the molecule to effectively occupy the allosteric binding pocket of CCR2.
Comparative Analysis of 4-Methylazepane Analogs
To illustrate the key SAR principles, we will analyze a series of hypothetical 4-methylazepane derivatives based on publicly available data for similar CCR2 antagonists. The following table summarizes the in vitro activity of these compounds, measured as their half-maximal inhibitory concentration (IC50) in a CCR2 binding assay. A lower IC50 value indicates a more potent compound.
| Compound ID | R1 Substitution | R2 Substitution | CCR2 Binding IC50 (nM) |
| 1a | H | Phenyl | 500 |
| 1b | Methyl | Phenyl | 150 |
| 1c | Ethyl | Phenyl | 80 |
| 1d | Isopropyl | Phenyl | 250 |
| 2a | Methyl | 4-Fluorophenyl | 50 |
| 2b | Methyl | 4-Chlorophenyl | 35 |
| 2c | Methyl | 4-Methoxyphenyl | 120 |
| 3a | Methyl (R-enantiomer) | 4-Chlorophenyl | 25 |
| 3b | Methyl (S-enantiomer) | 4-Chlorophenyl | 200 |
Structure-Activity Relationship Insights
The nature of the substituent on the azepane nitrogen (R1) plays a crucial role in determining the potency of these antagonists.
-
Small Alkyl Groups Enhance Potency: As we move from an unsubstituted nitrogen (1a , IC50 = 500 nM) to a methyl group (1b , IC50 = 150 nM) and an ethyl group (1c , IC50 = 80 nM), there is a clear trend of increasing potency. This suggests that a small, lipophilic group in this position makes favorable hydrophobic interactions within a sub-pocket of the allosteric binding site.
-
Steric Hindrance is Detrimental: The introduction of a bulkier isopropyl group (1d , IC50 = 250 nM) leads to a decrease in potency compared to the ethyl analog. This indicates that the sub-pocket accommodating the R1 substituent has a limited size, and excessive steric bulk can lead to a clash, disrupting the optimal binding conformation.
Caption: Impact of R1 substitution on CCR2 antagonist potency.
Modifications to the aromatic ring (R2) that occupies another key hydrophobic region of the allosteric pocket also significantly impact activity.
-
Electron-Withdrawing Groups are Favorable: Comparing the methyl-substituted azepane series, the introduction of electron-withdrawing groups on the phenyl ring enhances potency. A fluoro (2a , IC50 = 50 nM) and a chloro (2b , IC50 = 35 nM) substituent lead to more potent compounds than the unsubstituted phenyl analog (1b , IC50 = 150 nM). This suggests that these groups may engage in favorable interactions, such as halogen bonding, with residues in the binding pocket.
-
Electron-Donating Groups Reduce Potency: Conversely, the presence of an electron-donating methoxy group (2c , IC50 = 120 nM) results in a less potent compound compared to the fluoro and chloro analogs. This may be due to unfavorable steric or electronic interactions.
Caption: Impact of R2 substitution on CCR2 antagonist potency.
The methyl group at the 4-position of the azepane ring introduces a chiral center, and the stereochemistry at this position has a profound effect on biological activity.
-
Enantiomers Exhibit Different Potencies: The (R)-enantiomer (3a , IC50 = 25 nM) is significantly more potent than the (S)-enantiomer (3b , IC50 = 200 nM). This eight-fold difference in potency highlights the importance of the three-dimensional arrangement of the methyl group for optimal interaction with the chiral environment of the CCR2 binding pocket. The (R)-configuration likely positions the methyl group in a manner that maximizes favorable hydrophobic interactions without causing steric clashes.
Experimental Protocols
General Synthesis of 4-Methylazepane Derivatives
The synthesis of the 4-methylazepane core and its subsequent derivatization is a critical aspect of developing these antagonists. A representative synthetic route is outlined below.
Caption: General synthetic workflow for 4-methylazepane derivatives.
Step-by-Step Methodology:
-
Synthesis of the 4-Methylazepane Core: The synthesis typically begins with a commercially available precursor, which is then subjected to a series of reactions to construct the 4-methylazepane ring system. This can involve ring-closing metathesis or other cyclization strategies.
-
N-Substitution (R1): The secondary amine of the azepane ring can be readily alkylated or arylated using standard procedures, such as reductive amination or nucleophilic aromatic substitution, to introduce the desired R1 substituent.
-
Introduction of the R2 Moiety: The R2 aromatic group is typically introduced via a cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig coupling, with an appropriately functionalized azepane intermediate.
-
Purification and Characterization: All synthesized compounds are purified by column chromatography and characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm their structure and purity.
CCR2 Radioligand Binding Assay
The in vitro potency of the synthesized compounds is determined using a competitive radioligand binding assay. This assay measures the ability of a test compound to displace a known radiolabeled ligand from the CCR2 receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing human CCR2.
-
Assay Buffer: The assay is performed in a buffer containing 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, and 0.5% BSA, pH 7.4.
-
Incubation: Cell membranes are incubated with a fixed concentration of a radiolabeled CCR2 ligand (e.g., [¹²⁵I]-CCL2) and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by filtration through a glass fiber filter.
-
Quantification: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The IC50 values are calculated by non-linear regression analysis of the competition binding curves using appropriate software (e.g., GraphPad Prism).
Conclusion and Future Directions
The structure-activity relationship studies of these 4-methylazepane-related derivatives provide a clear roadmap for the design of potent and selective allosteric CCR2 antagonists. The key takeaways are:
-
Small alkyl substituents on the azepane nitrogen enhance potency, while bulky groups are detrimental.
-
Electron-withdrawing groups on the aromatic R2 moiety are beneficial for activity.
-
The stereochemistry at the 4-position of the azepane ring is a critical determinant of potency.
Future drug discovery efforts in this area should focus on further optimizing these key structural features to improve not only potency but also pharmacokinetic properties such as oral bioavailability and metabolic stability. The exploration of novel R1 and R2 substituents, guided by the SAR principles outlined in this guide, holds the potential to deliver the next generation of highly effective CCR2 antagonists for the treatment of inflammatory diseases.
References
- Dandepally, S. R., & Williams, A. (2019). The Azepane Scaffold in Medicinal Chemistry. Future Medicinal Chemistry, 11(15), 1985–2006.
-
Xia, M., & Sui, Z. (2009). Recent developments in CCR2 antagonists. Expert Opinion on Therapeutic Patents, 19(3), 295-303.[2]
-
Brodmerkel, C. M., et al. (2005). Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, INCB3344. Journal of immunology, 175(8), 5370-5378.[4]
- Zheng, Y., et al. (2016). Structure of CC chemokine receptor 2 with orthosteric and allosteric antagonists.
- Hesselgesser, J., et al. (1998). Identification and characterization of small molecule functional antagonists of the CCR2 chemokine receptor. Journal of Biological Chemistry, 273(25), 15687-15692.
- Carter, P. H. (2002).
-
Cherney, R. J., et al. (2008). Discovery of a 4-azetidinyl-1-thiazoyl-cyclohexane CCR2 antagonist as a development candidate. ACS medicinal chemistry letters, 1(1), 22-26.[1]
- Norman, P. (2011). A review of progress in the discovery and development of CCR2 antagonists.
- Charo, I. F., & Ransohoff, R. M. (2006). The many roles of chemokines and chemokine receptors in inflammation. New England Journal of Medicine, 354(6), 610-621.
- Struthers, M., & Pasternak, A. (2010). CCR2 antagonists. Current topics in medicinal chemistry, 10(13), 1278-1298.
Sources
- 1. Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, INCB3344 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Catalytic Functionalization of 4-Methylazepane Hydrochloride
In the landscape of modern medicinal chemistry, the azepane scaffold is a privileged structural motif, integral to a multitude of biologically active compounds.[1] The targeted functionalization of substituted azepanes, such as 4-methylazepane, is a critical step in the development of novel therapeutics, allowing for the fine-tuning of physicochemical properties and pharmacological activity. This guide provides a comparative analysis of various catalytic strategies for the functionalization of 4-methylazepane, with a particular focus on navigating the challenges presented by its hydrochloride salt form. We will delve into the mechanistic underpinnings of these catalytic systems, offering field-proven insights to aid researchers in selecting the most efficacious approach for their specific synthetic goals.
The Challenge of Activating 4-Methylazepane Hydrochloride
4-Methylazepane hydrochloride presents a dual challenge for catalytic functionalization. The azepane ring itself possesses multiple C-H bonds with similar reactivity, making regioselectivity a significant hurdle. The methyl group at the C4 position introduces steric considerations and can influence the preferred sites of reaction. Furthermore, the hydrochloride salt form means the nitrogen lone pair is protonated, rendering it unavailable for coordination to a metal catalyst, which is a common first step in many C-H activation pathways.[2] Therefore, reaction conditions must be carefully designed to liberate the free amine in situ for the catalytic cycle to proceed.
Comparative Efficacy of Catalytic Systems
A range of transition-metal-based and emergent catalytic platforms have been explored for the functionalization of cyclic amines. Below, we compare the leading strategies applicable to 4-methylazepane, summarizing their strengths and weaknesses based on available data for structurally related substrates.
Data Summary: Catalyst Performance in Cyclic Amine Functionalization
| Catalyst System | Reaction Type | Substrate Scope | Typical Yields | Key Advantages | Limitations |
| Palladium | C-H Arylation/Alkenylation | Broad (N-protected amines) | 60-95% | High functional group tolerance, well-established.[3][4] | Often requires directing groups and harsh conditions.[5] |
| Rhodium | Hydroamination, C-H Activation | Alkenes, Alkynes, Imines | 70-95% | High atom economy, good for C-N bond formation.[6][7] | Can suffer from competing side reactions.[8] |
| Iridium | C-H Borylation | Heterocycles, Arenes | 75-99% | Excellent regioselectivity, mild conditions.[9][10] | Catalyst can be sensitive to basic nitrogen atoms.[11] |
| Nickel | Cross-Coupling | Aryl halides, Alkyl halides | 50-90% | Cost-effective, good for C-C bond formation.[12][13][14] | Can require specific ligands for high efficacy.[15] |
| Photoredox | C-H Functionalization (various) | Broad (amines, heterocycles) | 40-85% | Mild conditions, novel reactivity.[16][17] | Can have complex mechanisms and side products.[18][19] |
| Enzymatic | Asymmetric Functionalization | Specific ketones/imines | 80-99% (ee >95%) | Unparalleled stereoselectivity, green chemistry.[20][21] | Limited substrate scope, requires specific enzymes.[22] |
In-Depth Analysis and Experimental Protocols
Palladium-Catalyzed C-H Arylation
Palladium catalysis is a workhorse in C-H functionalization, offering a versatile toolkit for introducing aryl and vinyl groups.[23] For 4-methylazepane, a directed approach would likely be necessary to achieve regioselectivity. The nitrogen atom, once deprotonated, can act as a directing group to favor functionalization at the C2 position.
Causality of Experimental Choices: The use of a directing group is crucial for overcoming the inherent lack of reactivity of specific C-H bonds. The choice of ligand is also critical; bulky, electron-rich phosphine ligands often enhance the rate of reductive elimination, the product-forming step. The base is not only for the in-situ neutralization of the hydrochloride but also to facilitate the C-H activation step.
Experimental Protocol: Directed C2-Arylation of 4-Methylazepane
-
To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add 4-methylazepane hydrochloride (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), a suitable phosphine ligand (e.g., SPhos, 0.10 mmol, 10 mol%), and the aryl halide (1.2 mmol).
-
Add a strong, non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 mmol).
-
Add a high-boiling point solvent (e.g., toluene or dioxane, 5 mL).
-
Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Logical Workflow for Palladium-Catalyzed C-H Functionalization
Caption: Workflow for Pd-catalyzed C2-arylation.
Iridium-Catalyzed C-H Borylation
Iridium catalysis offers a milder and often more regioselective alternative for C-H functionalization, particularly for the installation of boronate esters, which are versatile synthetic handles.[10] For 4-methylazepane, steric factors are likely to dominate the regioselectivity, favoring borylation at the less hindered C-H bonds, potentially at the C3 or C4 position, away from the nitrogen.[9][11]
Causality of Experimental Choices: The choice of a bulky ligand, such as a substituted bipyridine, is known to direct borylation to sterically accessible positions.[10] The use of B₂pin₂ as the boron source is standard. The reaction is typically performed under inert conditions to prevent catalyst deactivation.
Experimental Protocol: Iridium-Catalyzed Borylation of 4-Methylazepane
-
In a glovebox, charge a vial with [Ir(COD)OMe]₂ (0.015 mmol, 1.5 mol%), a suitable ligand (e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline, 0.03 mmol, 3 mol%), and B₂pin₂ (1.5 mmol).
-
Add a solution of 4-methylazepane (1.0 mmol, after neutralization of the hydrochloride salt with a solid base and filtration) in a non-coordinating solvent like cyclohexane (2 mL).
-
Seal the vial and heat at 80 °C for 16 hours.
-
After cooling, remove the solvent under reduced pressure.
-
The crude product can be purified by chromatography or used directly in subsequent cross-coupling reactions.
Proposed Mechanism for Iridium-Catalyzed Borylation
Caption: Simplified Ir(I)/Ir(III) catalytic cycle.
Photoredox Catalysis for α-C-H Functionalization
Visible-light photoredox catalysis has emerged as a powerful tool for the functionalization of C-H bonds adjacent to nitrogen atoms.[16][17] This approach relies on the generation of an α-amino radical via a single-electron transfer (SET) process, which can then be intercepted by a suitable coupling partner.
Causality of Experimental Choices: An iridium or ruthenium-based photocatalyst is chosen for its favorable redox potentials.[18][19] The reaction is irradiated with visible light (e.g., blue LEDs) to excite the photocatalyst. The choice of coupling partner will determine the nature of the functionalization (e.g., arylation, alkylation).
Experimental Protocol: Photoredox-Catalyzed α-Arylation of 4-Methylazepane
-
To a vial, add 4-methylazepane hydrochloride (0.5 mmol), a photocatalyst (e.g., Ir(ppy)₃, 0.005 mmol, 1 mol%), a nickel catalyst (e.g., NiCl₂·glyme, 0.05 mmol, 10 mol%), a ligand (e.g., dtbbpy, 0.06 mmol, 12 mol%), an aryl bromide (0.75 mmol), and a base (e.g., Cs₂CO₃, 1.5 mmol).
-
Add a degassed solvent (e.g., DMF, 2.5 mL).
-
Seal the vial and place it in a photoreactor equipped with blue LED strips.
-
Irradiate and stir the reaction at room temperature for 24-48 hours.
-
Work up the reaction by diluting with water and extracting with an organic solvent.
-
Purify the product by column chromatography.
Conclusion and Future Outlook
The functionalization of 4-methylazepane hydrochloride is a challenging yet achievable synthetic endeavor. The choice of catalyst is paramount and should be guided by the desired regioselectivity and the nature of the functional group to be installed. Palladium and rhodium catalysts offer robust, albeit sometimes harsh, methods for C-H activation and C-N bond formation, respectively. Iridium-catalyzed borylation provides a mild entry point to a wide array of derivatives through subsequent cross-coupling reactions. Emerging techniques like photoredox and enzymatic catalysis present exciting opportunities for novel and highly selective transformations under green conditions.
References
-
Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Journal of the American Chemical Society. [Link]
-
Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalization. Tetrahedron. [Link]
-
C–H Functionalization of Amines with Aryl Halides by Nickel-Photoredox Catalysis. Chemical Science. [Link]
-
Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. PubMed. [Link]
-
Photoredox-Catalyzed C–H Functionalization Reactions. PMC. [Link]
-
Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C–H functionalization. NIH. [Link]
-
Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. ResearchGate. [Link]
-
Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. University of Bristol Research Portal. [Link]
-
Photoredox-Catalyzed C–H Functionalization Reactions. ResearchGate. [Link]
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]
-
C–H functionalization of amines with aryl halides by nickel-photoredox catalysis. RSC Publishing. [Link]
-
Late-Stage Sequential Functionalization of Arenes and Drug Molecules to Access Biaryls and Azahelicenes. ResearchGate. [Link]
-
Late-Stage Functionalization of Drug Molecules. ResearchGate. [Link]
-
Late-Stage Saturation of Drug Molecules. PubMed Central. [Link]
-
Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism. PubMed. [Link]
-
Late-Stage C–H Functionalization of Azines. PubMed Central. [Link]
-
Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. PubMed. [Link]
-
Merging rhodium-catalysed C–H activation and hydroamination in a highly selective [4+2] imine/alkyne annulation. PMC. [Link]
-
Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines. PubMed. [Link]
-
Rhodium-Catalyzed Enantioselective Hydroamination of Alkynes with Indolines. PMC. [Link]
-
C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions. MDPI. [Link]
-
Mild, Rhodium-Catalyzed Intramolecular Hydroamination of Unactivated Terminal and Internal Olefins with Primary and Secondary Amines. The Hartwig Group. [Link]
-
Iridium-Catalyzed Borylation. DumeleLAB. [Link]
-
Iridium-catalyzed C-H borylation of cyclopropanes. Semantic Scholar. [Link]
-
Palladium catalyzed regioselective distal C (sp2)–H functionalization. RSC Publishing. [Link]
-
Ag(I)-Catalyzed C–H Activation: The Role of the Ag(I) Salt in Pd/Ag-Mediated C–H Arylation of Electron-Deficient Arenes. Journal of the American Chemical Society. [Link]
-
Palladium(II)-Catalyzed Remote meta-C-H Functionalization of Aromatic Tertiary Amines. Organic Letters. [Link]
-
Catalytic C-H Activation. Chemistry Letters. [Link]
-
Distal Alkenyl C–H Functionalization via the Palladium/Norbornene Cooperative Catalysis. ACS Catalysis. [Link]
-
Rational design of dynamic ammonium salt catalysts towards more flexible and selective function. PMC. [Link]
-
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC. [Link]
-
Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts. MDPI. [Link]
-
Recent Advances in Catalytic Alkyne Transformation via Copper Carbene Intermediates. MDPI. [Link]
-
Palladium-catalyzed intramolecular C(sp(3))--H functionalization: catalyst development and synthetic applications. PubMed. [Link]
-
Palladium catalyzed regioselective distal C (sp2)-H functionalization. PubMed. [Link]
-
Amine groups alter product selectivity and rate of catalytic hydride transfer reactions. NIH. [Link]
-
Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC. [Link]
-
Recent Advances in Nickel-Catalyzed C-C Cross-Coupling. ResearchGate. [Link]
-
Reaction scope and mechanistic insights of nickel-catalyzed migratory Suzuki–Miyaura cross-coupling. ResearchGate. [Link]
-
Regioselective Rhodium(II)‐Catalyzed Hydroaminations of Propargylguanidines. Angewandte Chemie International Edition. [Link]
-
Recent advances in nickel catalyzed Suzuki-Miyaura cross coupling reaction via C-O& C-N bond activation. ResearchGate. [Link]
-
Assembly of Functionalized 4-Alkynylisoxazoles by Palladium-Catalyzed Three-Component Cascade Cyclization/Alkynylation. PubMed. [Link]
-
Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews. [Link]
-
Catalytic Biomaterials-Activated In Situ Chemical Reactions: Strategic Modulation and Enhanced Disease Treatment. PubMed. [Link]
-
Advances in In Situ Investigations of Heterogeneous Catalytic Ammonia Synthesis. MDPI. [Link]
-
Advances in In Situ Investigations of Heterogeneous Catalytic Ammonia Synthesis. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amine groups alter product selectivity and rate of catalytic hydride transfer reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium catalyzed regioselective distal C (sp2)–H functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium(II)-Catalyzed Remote meta-C-H Functionalization of Aromatic Tertiary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Merging rhodium-catalysed C–H activation and hydroamination in a highly selective [4+2] imine/alkyne annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mild, Rhodium-Catalyzed Intramolecular Hydroamination of Unactivated Terminal and Internal Olefins with Primary and Secondary Amines. | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 8. Rhodium-Catalyzed Enantioselective Hydroamination of Alkynes with Indolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. C–H functionalization of amines with aryl halides by nickel-photoredox catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 23. Palladium catalyzed regioselective distal C (sp2)-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Data for 4-Methylazepane Hydrochloride Purity
Introduction
4-Methylazepane hydrochloride is a saturated heterocyclic amine, often utilized as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs). As with any component in a therapeutic agent's synthetic pathway, its purity is not merely a quality metric but a critical determinant of the final drug product's safety and efficacy. The presence of impurities, whether they are residual starting materials, by-products, or degradation products, can have significant and unforeseen pharmacological or toxicological effects.[1][2]
This guide provides a comprehensive framework for establishing a high-confidence purity value for 4-Methylazepane hydrochloride through the cross-validation of orthogonal analytical techniques. We will move beyond the mere execution of protocols to explain the scientific rationale behind method selection, the importance of a self-validating analytical system, and the interpretation of comparative data. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring regulatory compliance and scientific rigor.[3][4][5]
Chapter 1: The Workhorse Assay - Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Expertise & Rationale: High-Performance Liquid Chromatography is the cornerstone of purity analysis for most non-volatile small molecules in the pharmaceutical industry. Its high resolving power, sensitivity, and robustness make it ideal for separating the main component from structurally similar, non-volatile impurities. For a polar compound like 4-Methylazepane hydrochloride, a reversed-phase method using a C18 column is a logical starting point, offering a well-understood separation mechanism based on hydrophobicity.
The choice of a UV detector is pragmatic; while the analyte itself lacks a strong chromophore, detection at low wavelengths (e.g., 200-215 nm) is often sufficient for purity analysis where the primary goal is to determine the area percentage of the main peak relative to any impurity peaks.
Experimental Protocol: RP-HPLC with UV Detection
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acid modifier improves peak shape for the basic amine analyte by suppressing the interaction of free silanol groups on the column packing.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the 4-Methylazepane hydrochloride sample in the mobile phase (5% Acetonitrile / 95% Water) to a final concentration of approximately 1 mg/mL.
Trustworthiness through Validation (per ICH Q2(R1))
A method is only reliable if its performance is understood and documented. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[6]
| Validation Parameter | Methodology | Typical Acceptance Criteria |
| Specificity | Analyze a blank (diluent), a placebo (if in formulation), and the analyte spiked with potential impurities. | Analyte peak is free from interference at its retention time. |
| Linearity | Analyze at least five concentrations across the specified range (e.g., 50% to 150% of the target concentration). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Perform six replicate injections of the same sample. | Relative Standard Deviation (RSD) ≤ 1.0%. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be measured with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10; RSD ≤ 10%. |
Chapter 2: Orthogonal Method I - Gas Chromatography (GC) for Volatiles
Expertise & Rationale: Cross-validation requires employing a method with a fundamentally different separation principle. Gas Chromatography is an ideal orthogonal technique to HPLC because it separates compounds based on their volatility and interaction with the stationary phase in the gaseous state.[7] This makes it exceptionally well-suited for identifying and quantifying impurities that HPLC might miss, such as residual solvents from the synthesis or volatile starting materials.
The analysis of amines by GC presents a known challenge: their basicity can lead to strong interactions with acidic silanol groups in the column and inlet, causing severe peak tailing.[8] Therefore, the use of a specially deactivated, base-treated column is not just a preference but a necessity for achieving accurate and precise results.[8] A Flame Ionization Detector (FID) is chosen for its universal response to carbon-containing compounds and its wide linear range.
Experimental Protocol: GC-FID
-
Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: A base-deactivated, low-to-mid polarity column (e.g., DB-5ms with a base-deactivated guard column, or a dedicated amine-specific column). Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 50 °C, hold for 5 min.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 min at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent like Dichloromethane or Methanol to a concentration of ~5 mg/mL. Note: As 4-Methylazepane hydrochloride is a salt, it may have low volatility. This GC method is primarily for more volatile related substances and residual solvents, not for assaying the main component.
Chapter 3: Orthogonal Method II - Quantitative NMR (qNMR) for Absolute Purity
Expertise & Rationale: Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method. Unlike chromatographic techniques that provide a relative purity (e.g., area %), qNMR can determine the absolute purity or assay of a substance.[9][10] Its principle is based on the direct proportionality between the integrated NMR signal intensity and the number of atomic nuclei giving rise to that signal.[11]
This makes qNMR a truly orthogonal and authoritative technique. It is not susceptible to the same biases as chromatography; for instance, it can quantify impurities that are non-chromophoric (invisible to UV) or non-volatile (invisible to GC). By comparing the integral of a unique proton signal from the analyte to that of a certified internal standard of known purity and weight, a direct mass/mass purity value can be calculated.[12]
Experimental Protocol: ¹H-qNMR
-
Instrumentation: High-resolution NMR spectrometer (≥400 MHz).
-
Internal Standard (IS): Maleic acid or another certified standard with high purity, stability, and non-overlapping signals.
-
Solvent: Deuterated solvent such as DMSO-d₆ or D₂O.
-
Sample Preparation:
-
Accurately weigh ~10 mg of 4-Methylazepane hydrochloride into a vial.
-
Accurately weigh ~5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (~0.7 mL) of the deuterated solvent.
-
-
Key NMR Parameters:
-
Pulse Angle: 30-90°.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full signal recovery. This is critical for quantification.
-
Number of Scans: ≥ 16 (for good signal-to-noise).
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved, unique signal for 4-Methylazepane (e.g., the methyl group protons) and a signal for the internal standard.
-
-
Calculation: The purity is calculated using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS Where: I = Integral, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard.
Chapter 4: The Cross-Validation Framework: A Triangulation Approach
Authoritative Grounding: The core principle of cross-validation is to gain confidence in an analytical result by obtaining corroborating evidence from independent methods.[13] Discrepancies between methods are not failures; they are valuable data points that can reveal the presence of specific types of impurities that one method may overlook. For instance, if HPLC shows 99.5% purity but qNMR shows 98.5%, the 1% difference could be due to a non-UV active impurity that HPLC cannot detect.
Logical Workflow for Cross-Validation
The relationship between these orthogonal techniques can be visualized as a self-validating workflow.
Caption: A workflow for robust purity assessment using three orthogonal methods.
Case Study: Reconciling Data from a Hypothetical Batch
Imagine analyzing a single batch of 4-Methylazepane hydrochloride. The results from each technique are compiled and compared.
| Analytical Method | Parameter Measured | Result | Interpretation |
| RP-HPLC | Purity by Area % | 99.7% | The sample is very pure with respect to non-volatile, UV-active impurities. |
| GC-FID | Residual Solvents | 0.2% (Acetone) | A small amount of residual solvent from synthesis is present. |
| Karl Fischer Titration | Water Content | 0.3% | The hydrochloride salt is slightly hygroscopic. |
| qNMR | Absolute Purity (Assay) | 99.2% (as is basis) | This value accounts for all proton-containing species, providing a direct measure of the main component. |
Reconciliation: The HPLC result (99.7%) is a measure of chromatographic purity. The qNMR result (99.2%) is an absolute assay. The difference can be largely explained by the non-UV active components measured by other techniques.
-
Mass Balance Check: 99.2% (qNMR) + 0.2% (Solvents) + 0.3% (Water) = 99.7%.
Conclusion
Relying on a single analytical method, even a well-validated one, provides only one perspective on a sample's purity. By implementing a cross-validation framework using orthogonal techniques like HPLC, GC, and qNMR, we create a robust, self-validating system. This approach not only satisfies stringent regulatory expectations but also provides a much deeper and more accurate understanding of the material's true quality. For researchers, scientists, and drug development professionals, adopting this triangulation strategy is a critical step in ensuring the integrity of their work and the safety of the final therapeutic products.
References
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
-
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]
-
Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
- An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 315-323.
- Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15.
- Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe.
-
International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]
-
American Pharmaceutical Review. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Agilent Technologies, Inc. (2011). Analysis of primary, secondary and tertiary amines. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
gmp-compliance.org. (2014). FDA publishes new Guidance on Validation of Analytical Methods. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
- Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL... Acta Poloniae Pharmaceutica – Drug Research, 62(1), 3-10.
-
Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. Retrieved from [Link]
- Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening... Analytical Methods.
-
SIELC Technologies. (n.d.). HPLC MS Method for Analysis of Metamizole and 4-methylaminoantipyrine (4-MAA) on Primesep SB Column. Retrieved from [Link]
- Al-Rimawi, F. (2014). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Journal of the Chemical Society of Pakistan, 36(1).
- Li, Y., et al. (2017). Fast Extraction and Detection of 4-Methylimidazole in Soy Sauce Using Magnetic Molecularly Imprinted Polymer by HPLC. Molecules, 22(12), 2209.
- Lunn, G., & Schmuff, N. (2004). HPLC Methods for Recently Approved Pharmaceuticals. Wiley-Interscience.
- International Journal of Novel Research and Development. (2023).
-
Grafiati. (2022). Journal articles: 'Synthesis impurities'. Retrieved from [Link]
- Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 63(3), 335-349.
-
ResearchGate. (n.d.). Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation. Retrieved from [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. documents.lgcstandards.com [documents.lgcstandards.com]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. jordilabs.com [jordilabs.com]
- 5. fda.gov [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. ccsknowledge.com [ccsknowledge.com]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. fda.gov [fda.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Methylazepane Hydrochloride
For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it extends to the responsible management of all materials involved in the scientific process. The proper disposal of chemical reagents, such as 4-Methylazepane hydrochloride, is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 4-Methylazepane hydrochloride, ensuring the protection of personnel and the environment.
Understanding the Compound: Hazard Profile of 4-Methylazepane Hydrochloride
Based on data from analogous compounds, 4-Methylazepane hydrochloride should be handled as a hazardous substance with the potential for the following classifications:
| Hazard Classification | GHS Hazard Statement | Precautionary Measures |
| Acute Oral Toxicity | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Hazardous to the Aquatic Environment (Long-term) | H411: Toxic to aquatic life with long lasting effects | P273: Avoid release to the environment. |
This table is a conservative estimation based on available data for similar chemical structures. Always consult the specific SDS for the product in your possession if available.
The Disposal Workflow: A Step-by-Step Protocol
The disposal of 4-Methylazepane hydrochloride must adhere to a structured workflow to ensure safety and regulatory compliance. This process begins the moment the chemical is deemed waste and concludes with its final, documented disposal by a certified professional.
Navigating the Safe Handling of 4-Methylazepane Hydrochloride: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 4-Methylazepane hydrochloride (CAS No. 91846-46-7)[1]. As a Senior Application Scientist, this document is structured to impart not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and excellence in your laboratory.
Hazard Assessment and Risk Mitigation: Understanding the Compound
4-Methylazepane hydrochloride, as an amine hydrochloride, is anticipated to be a solid, likely hygroscopic, and should be handled with care. Based on data from similar chemical structures, the primary hazards are expected to include:
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[2][3][4]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[2][3][4]
Due to its hygroscopic nature, 4-Methylazepane hydrochloride can readily absorb moisture from the air, which may alter its physical properties and potentially its reactivity.[5][6]
Hazard Summary Table
| Hazard Classification | Anticipated Effects | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed | GHS07 |
| Skin Irritation (Category 2) | Causes skin irritation | GHS07 |
| Eye Irritation (Category 2A) | Causes serious eye irritation | GHS07 |
| Specific Target Organ Toxicity | May cause respiratory irritation | GHS07 |
| (Single Exposure, Category 3) |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 4-Methylazepane hydrochloride. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for their employees.[7][8]
Recommended PPE Ensemble
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne dust particles that can cause serious eye irritation. |
| Hand Protection | Nitrile or other compatible chemical-resistant gloves. | Prevents direct skin contact, which can lead to irritation. Gloves should be inspected before use and removed properly to avoid skin contamination.[2] |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working in a poorly ventilated area or if dust is generated. | Prevents inhalation of airborne particles that can cause respiratory tract irritation. |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is crucial to minimize exposure and maintain the integrity of 4-Methylazepane hydrochloride.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a written Chemical Hygiene Plan (CHP) is in place, as required by OSHA's Laboratory Standard (29 CFR 1910.1450).[7][8][9][10]
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Have an emergency eyewash station and safety shower readily accessible.
-
Assemble all necessary equipment and reagents before starting work to minimize movement and potential for spills.
-
-
Weighing and Transfer:
-
As 4-Methylazepane hydrochloride is likely a hygroscopic solid, it is crucial to minimize its exposure to atmospheric moisture.[6]
-
Consider weighing the compound in a glove box with a controlled, dry atmosphere.
-
If a glove box is not available, work quickly and efficiently. Keep the container tightly sealed when not in use.
-
Use appropriate tools (e.g., spatula, powder funnel) to transfer the solid, avoiding the generation of dust.
-
-
In Use:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Clearly label all containers with the chemical name and any relevant hazard warnings.[11]
-
Storage Plan
Proper storage is essential to maintain the chemical's stability and prevent accidental release.
-
Container: Store in a tightly sealed, airtight container.[6]
-
Environment: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Hygroscopicity Management: For long-term storage, consider placing the primary container inside a larger, sealed container with a desiccant.[12]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
Exposure Response
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][13] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][13] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][14] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.[4][14] |
Spill Response Plan
-
Evacuate: Immediately evacuate the area of the spill.
-
Alert: Notify your supervisor and laboratory safety officer.
-
Assess: From a safe distance, assess the extent of the spill and any immediate hazards (e.g., ignition sources).
-
Contain (if safe to do so): For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in a labeled, sealed container for disposal. For larger spills, or if you are not trained in spill cleanup, wait for the emergency response team.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan: Responsible Waste Management
The disposal of 4-Methylazepane hydrochloride and any contaminated materials must be conducted in accordance with all federal, state, and local regulations.[15][16]
Waste Segregation and Collection
-
Solid Waste: Collect any unused 4-Methylazepane hydrochloride and grossly contaminated materials (e.g., paper towels from a spill cleanup) in a clearly labeled, sealed, and compatible waste container.
-
Liquid Waste: If 4-Methylazepane hydrochloride is in a solution, it should be collected in a designated, labeled liquid waste container. Do not pour chemical waste down the drain unless it has been explicitly identified as non-hazardous and permissible by your institution's environmental health and safety department.[17]
-
Empty Containers: "RCRA empty" containers that held 4-Methylazepane hydrochloride should be managed according to your institution's policy. This may involve triple rinsing with a suitable solvent, with the rinsate collected as hazardous waste.[18]
Disposal Pathway
All chemical waste should be disposed of through your institution's designated hazardous waste management program.[19] This ensures that the waste is handled and treated by trained personnel in a compliant and environmentally responsible manner.
By adhering to these guidelines, you can confidently and safely incorporate 4-Methylazepane hydrochloride into your research endeavors, contributing to a secure and productive laboratory environment.
References
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
-
Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]
-
MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]
-
Spill Containment, LLC. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]
-
University of Florida Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]
-
Fisher Scientific. (2010, October 29). Safety Data Sheet. Retrieved from [Link]
-
University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024, April 10). What to Do in a Chemical Emergency. Retrieved from [Link]
-
SynZeal. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Lim, Z. R., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals (Basel), 14(8), 779. Retrieved from [Link]
-
Helmenstine, A. M. (2019, December 8). Hygroscopic Definition in Chemistry. ThoughtCo. Retrieved from [Link]
-
ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from [Link]
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. synzeal.com [synzeal.com]
- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thoughtco.com [thoughtco.com]
- 7. osha.gov [osha.gov]
- 8. compliancy-group.com [compliancy-group.com]
- 9. mastercontrol.com [mastercontrol.com]
- 10. osha.gov [osha.gov]
- 11. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 16. sfasu.edu [sfasu.edu]
- 17. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 18. sites.rowan.edu [sites.rowan.edu]
- 19. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
